Kurarinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H30O6 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-21(29)12-24(31-5)25-22(30)13-23(32-26(19)25)18-9-8-17(27)11-20(18)28/h6,8-9,11-12,16,23,27-29H,3,7,10,13H2,1-2,4-5H3/t16?,23-/m0/s1 |
InChI Key |
LTTQKYMNTNISSZ-KESSSICBSA-N |
Isomeric SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C(=C)C)C |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C |
Synonyms |
kurarinone norkurarinone |
Origin of Product |
United States |
Foundational & Exploratory
The Pharmacological Properties of Kurarinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kurarinone, a natural flavanone predominantly isolated from the roots of Sophora flavescens, has emerged as a promising multifaceted pharmacological agent. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a particular focus on its anticancer, anti-inflammatory, and neuroprotective activities. This document summarizes key quantitative data, details representative experimental protocols for assessing its bioactivity, and visualizes the intricate signaling pathways modulated by this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction
This compound is a prenylated flavonoid that has been the subject of extensive research due to its wide spectrum of biological activities.[1][2] Structurally characterized by a lavandulyl group, this compound has demonstrated significant potential in modulating key cellular processes involved in various pathologies, including cancer, inflammation, and neurodegenerative diseases.[1][3] This guide aims to consolidate the current scientific knowledge on the pharmacological properties of this compound, providing a technical foundation for further investigation and potential clinical translation.
Anticancer Properties
This compound exhibits potent anticancer activity against a range of human cancer cell lines, including but not limited to lung, breast, cervical, gastric, and prostate cancers.[1][2] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][4]
Induction of Apoptosis
This compound triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] Key molecular events include the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins such as Bax.[5][6] This shift in the Bcl-2/Bax ratio leads to mitochondrial dysfunction, cytochrome c release, and the subsequent activation of a caspase cascade, including caspase-3, -8, and -9.[5][7] Furthermore, this compound has been shown to enhance TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis by inhibiting the NF-κB pathway.[1][2]
Cell Cycle Arrest
This compound can induce cell cycle arrest, primarily at the G2/M and sub-G1 phases, in a cancer-specific context.[1][7] This cytostatic effect is mediated by the modulation of key cell cycle regulatory proteins. For instance, this compound has been observed to increase the expression of cyclin-dependent kinase inhibitors p21 and p27, while decreasing the levels of cyclin A and cyclin D1.[1]
Inhibition of Metastasis
The metastatic potential of cancer cells is also attenuated by this compound. It has been shown to modulate the expression of proteins involved in the epithelial-mesenchymal transition (EMT), a critical process in metastasis.[1] Specifically, this compound can upregulate E-cadherin while downregulating N-cadherin and Vimentin.[1] Additionally, it inhibits the activity of matrix metalloproteinases (MMPs), such as MMP2 and MMP9, which are crucial for the degradation of the extracellular matrix during cancer cell invasion.[1]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of this compound against various cancer cell lines, presented as IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | Not specified, effective at 5-25 µM | [7] |
| H1688 | Small-cell lung cancer | 12.5 | [2][5] |
| H146 | Small-cell lung cancer | 30.4 | [2][5] |
| HeLa | Cervical cancer | 8.7 (for this compound-7-O-β-glucoside) | [1] |
| PC3 | Prostate cancer | 24.7 | [2] |
| HCT15 | Colon cancer | Not specified, less active against multi-drug resistant subline | [1] |
| KDR | Kinase assay | 2.3 | [1] |
| HCoV-OC43 infected MRC-5 | Human coronavirus | ~3.5 | [2] |
In Vivo Efficacy: In xenograft models, this compound has demonstrated significant tumor growth inhibition at doses ranging from 20 to 500 mg/kg body weight.[1][7] For example, in a lung cancer xenograft model, a dose of 100 mg/kg/day decreased the expression of Bcl2 and upregulated caspases 8 and 3.[1][7]
Anti-inflammatory Properties
This compound possesses significant anti-inflammatory effects, which are attributed to its ability to modulate key inflammatory signaling pathways and reduce the production of pro-inflammatory mediators.[1]
Modulation of Inflammatory Pathways
A primary mechanism of this compound's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[1] It has been shown to inhibit IκBα phosphorylation, which is a critical step in the activation of NF-κB.[1][2] this compound also modulates the MAPK and JAK/STAT signaling pathways, both of which play crucial roles in the inflammatory response.[1][8]
Regulation of the Nrf2/HO-1 Pathway
This compound is a potent activator of the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress and inflammation.[9][10] It downregulates the expression of Keap1, the negative regulator of Nrf2, leading to the nuclear translocation of Nrf2 and the subsequent upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[9][10][11] This induction of HO-1 contributes significantly to its anti-inflammatory effects by suppressing the production of inflammatory mediators.[9]
Inhibition of Pro-inflammatory Mediators
In various in vitro and in vivo models, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1] It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively.[1]
Quantitative Anti-inflammatory Data
| Model | Effect | Concentration/Dose | Reference |
| LPS-induced RAW264.7 cells | Inhibition of NO, ROS, TNF-α, IL-1β, IL-6 | Effective at micromolar concentrations | [7] |
| Collagen-induced arthritis mice | Reduced serum levels of TNF-α, IL-6, IFN-γ, IL-17A | 100 mg/kg/day | [1] |
| Multiple sclerosis model | Inhibition of Th1 and Th17 cell proliferation | 100 mg/kg/day | [1][2] |
| LPS-induced NF-κB activation | IC50 of 5.8 µg/ml | [1][7] |
Neuroprotective Properties
Emerging evidence suggests that this compound exerts neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders like Parkinson's disease.[3]
Attenuation of Neuroinflammation
This compound has been shown to alleviate neuroinflammation by suppressing the activation of microglia, the resident immune cells of the central nervous system.[3] This is achieved, in part, through the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 in the brain.[3]
Inhibition of Soluble Epoxide Hydrolase (sEH)
A key neuroprotective mechanism of this compound is its ability to inhibit the soluble epoxide hydrolase (sEH) enzyme.[3] By inhibiting sEH, this compound increases the levels of endogenous epoxyeicosatrienoic acids (EETs), which have potent anti-inflammatory and neuroprotective properties.[3] The KD value for the binding of this compound to sEH is 1.45 µM.[3]
Protection of Dopaminergic Neurons
In an MPTP-induced mouse model of Parkinson's disease, this compound treatment protected dopaminergic neurons from degeneration.[3] This was evidenced by an increase in the number of tyrosine hydroxylase (TH)-positive cells and an elevation in the levels of dopamine and its metabolites in the striatum.[3][12]
Quantitative Neuroprotective Data
| Model | Effect | Dose | Reference |
| MPTP-induced Parkinson's disease mice | Attenuated reduction of dopamine and its metabolites | 5, 10, and 20 mg/kg | [3] |
| In vitro sEH inhibition | Ki value of 0.87 µM (human sEH) | - | [3] |
| In vitro sEH inhibition | IC50 value of 0.42 µM (mouse sEH) | - | [3] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Caption: Anticancer mechanisms of this compound.
Caption: Anti-inflammatory mechanisms of this compound.
Caption: Neuroprotective mechanisms of this compound.
Experimental Protocols
This section provides representative, detailed methodologies for key experiments commonly used to evaluate the pharmacological properties of this compound. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspases.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Lyse the cell pellets with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL detection reagents and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
This compound is a natural flavanone with a remarkable range of pharmacological properties, making it a compelling candidate for further drug development. Its potent anticancer, anti-inflammatory, and neuroprotective effects are underpinned by its ability to modulate a complex network of signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising compound. Future studies should focus on elucidating its detailed mechanisms of action in various disease models, optimizing its pharmacokinetic and pharmacodynamic properties, and ultimately, evaluating its safety and efficacy in clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. Anti-Inflammatory Activity of this compound Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway [mdpi.com]
- 6. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. chondrex.com [chondrex.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. researchgate.net [researchgate.net]
Kurarinone: A Technical Guide to its Natural Sources, Isolation from Sophora flavescens, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kurarinone, a prenylated flavanone, is a bioactive natural product with significant therapeutic potential. Primarily isolated from the roots of Sophora flavescens Ait. (Leguminosae), this compound has demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification from Sophora flavescens, and an exploration of its modulation of key cellular signaling pathways. The information is presented to support further research and development of this compound as a potential therapeutic agent.
Natural Sources of this compound
This compound is a naturally occurring flavanone found in several plant species, with the roots of Sophora flavescens being the most prominent and commercially utilized source.[1][2] This traditional Chinese medicinal herb, also known as "Ku Shen," has a long history of use in treating various ailments. Besides Sophora flavescens, this compound has also been isolated from Sophora angustifolia.[3][4][5]
Isolation of this compound from Sophora flavescens
The isolation of this compound from the dried roots of Sophora flavescens typically involves solvent extraction followed by various chromatographic techniques for purification. The selection of the extraction solvent and purification method can significantly impact the yield and purity of the final product.
Extraction Methodologies
Several extraction methods have been reported for obtaining crude extracts rich in this compound from Sophora flavescens roots. These include maceration, soxhlet extraction, and ultrasonic-assisted extraction (UAE). The choice of solvent is critical, with ethanol, methanol, and acetone being commonly used.
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Solvent(s) | Key Parameters | Reported Yield/Efficiency | Reference(s) |
| Maceration | Methanol | Room temperature, repeated extractions | Not specified | [6] |
| Maceration | Acetone | Room temperature, 24h, 3 repetitions | 14.8 g extract from 1 kg roots | [7] |
| Ultrasonic-Assisted Extraction (UAE) | 100% Ethanol | 72 kHz frequency, 30 min extraction time | Highest yield of 6.025 g (extract) | [4][8] |
| Solvent Extraction | Not specified | Not specified | This compound content: 15-25% of total flavone extract | [9] |
Detailed Experimental Protocol: Ultrasonic-Assisted Extraction and Purification
This protocol outlines a common and efficient method for the isolation and purification of this compound.
2.2.1. Materials and Equipment
-
Dried and powdered roots of Sophora flavescens
-
100% Ethanol
-
Polyamide resin for column chromatography
-
Solvents for chromatography: Ethanol-water mixtures
-
High-Performance Liquid Chromatography (HPLC) system
-
Solvents for HPLC: Acetonitrile, Water, Acetic Acid
-
Rotary evaporator
-
Freeze dryer
2.2.2. Experimental Procedure
-
Extraction:
-
Submerge the powdered roots of Sophora flavescens in 100% ethanol.
-
Perform ultrasonic-assisted extraction at a frequency of 72 kHz for 30 minutes.[4][8]
-
Filter the mixture and collect the ethanol extract.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Column Chromatography Purification:
-
The crude extract is subjected to polyamide column chromatography for the separation and purification of total flavonoids.[9]
-
The column is eluted with a stepwise gradient of ethanol in water.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC) Analysis and Purification:
-
The fractions rich in this compound are further purified by preparative HPLC.
-
A common mobile phase for analytical HPLC consists of a gradient of acetonitrile and water (with 0.1% acetic acid). For example, a linear gradient from 20% to 35% acetonitrile over 60 minutes can be employed.[8]
-
The purified this compound is collected, and the solvent is removed under reduced pressure.
-
-
Final Product:
-
The purified this compound is lyophilized to obtain a dry powder.
-
The structure and purity of the isolated this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
-
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily the PERK-ATF4 pathway and the NF-κB signaling cascade.
Activation of the PERK-ATF4 Pathway
This compound has been shown to induce cytostatic effects in cancer cells by activating the PKR-like endoplasmic reticulum kinase (PERK) pathway.[3][7][10] This pathway is a component of the unfolded protein response (UPR), which is activated under conditions of endoplasmic reticulum (ER) stress.
Upon activation by this compound, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[11] This phosphorylation leads to a global reduction in protein synthesis but selectively enhances the translation of Activating Transcription Factor 4 (ATF4).[3][7][10] ATF4 then translocates to the nucleus and upregulates the expression of genes involved in stress response and cell cycle arrest, such as the cyclin-dependent kinase inhibitor p21.[10] The induction of p21 leads to G1 cell cycle arrest, thereby inhibiting cancer cell proliferation.[10]
Inhibition of the NF-κB Signaling Pathway
This compound also exhibits potent anti-inflammatory properties by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.
In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation and activation of NF-κB.[11] This leads to a downregulation of pro-inflammatory mediators. Furthermore, this compound can attenuate the ERK/RSK2 kinase pathways, which are upstream regulators of NF-κB activity.[12]
References
- 1. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Anti-Inflammatory Activity of this compound Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway | Semantic Scholar [semanticscholar.org]
- 3. This compound from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Anti-Inflammatory Activity of this compound Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound isolated from Sophora flavescens Ait inhibited MCP-1-induced chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103070912B - Sophora flavescens totall flavone extract product, preparation method and quality detection method - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. frontiersin.org [frontiersin.org]
- 12. Attenuation of ERK/RSK2-driven NFκB gene expression and cancer cell proliferation by this compound, a lavandulyl flavanone isolated from Sophora flavescens ait. roots - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Kurarinone
This technical guide provides a comprehensive overview of the chemical structure and common isolation procedures for this compound, a bioactive lavandulyl flavanone. Due to the limited availability of published total synthesis routes, this document focuses on the well-established methods of extraction and purification from its primary natural source, the roots of Sophora flavescens.
Chemical Structure of this compound
This compound is a prenylated flavanone characterized by a C6-C3-C6 flavonoid skeleton with a lavandulyl group substitution.[1] Its structure was first elucidated in 1970 through UV, IR, and NMR techniques.[1][2]
The core structure is a (2S)-flavanone substituted with hydroxyl groups at positions 7, 2', and 4', a methoxy group at position 5, and a lavandulyl group at position 8.[1] This complex structure, with multiple stereocenters, contributes to its specific biological activities.
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value | Reference |
| IUPAC Name | (2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |
| Molecular Formula | C₂₆H₃₀O₆ | |
| Molecular Weight | 438.5 g/mol | |
| CAS Number | 34981-26-5 | |
| Appearance | Colorless crystalline substance | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H-NMR | (acetone-d6, 400 MHz) δ 7.35 (1H, d, J = 8.3 Hz), 6.44 (1H, d, J = 2.4 Hz), 6.36 (1H, dd, J = 8.3, 2.4 Hz), 6.11 (1H, s), 5.56 (1H, dd, J = 12.7, 3.4 Hz), 5.08 (1H, t, J = 7.3 Hz), 4.71 (1H, s), 4.61 (1H, s), 3.82 (1H, s), 3.10 (1H, dd, J = 17.1, 12.7 Hz), 2.70 (1H, dd, J = 17.1, 3.4 Hz), 2.59 (1H, m), 2.21-2.01 (2H, m), 1.89 (1H, m), 1.69 (3H, s), 1.63 (3H, s) | [3] |
| ¹³C-NMR | Data available in literature. | [3][4] |
| EIMS | m/z 438.52 (calculated for C₂₆H₃₀O₆⁺, 438.513) | [3] |
Synthesis of this compound: Isolation from Natural Sources
Total synthesis of this compound is not commonly reported in scientific literature. The compound is typically obtained through extraction and purification from the roots of plants in the Sophora genus, most notably Sophora flavescens.[1][5][6] The following sections detail a standard laboratory-scale isolation and purification protocol.
Caption: Workflow for the isolation of this compound.
Table 3: Reported Isolation Yields of this compound
| Starting Material | Yield | Source | Reference |
| 20 kg Sophora angustifolia roots | 15 g | Methanolic Extract | [2] |
| 1 kg Sophora flavescens roots | 98 mg | Acetone Extract | [3] |
Experimental Protocols
The following protocol is adapted from the activity-guided fractionation method described by Nishikawa et al. (2019).[3]
Materials and Equipment
-
Dried roots of Sophora flavescens
-
Acetone (reagent grade)
-
Methanol (reagent grade)
-
Chloroform (reagent grade)
-
Silica gel for column chromatography (e.g., AP-300)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Preparative TLC plates
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware
Extraction Procedure
-
Weigh 1 kg of dried and powdered roots of S. flavescens.
-
Macerate the root powder with 3 L of acetone at room temperature for 24 hours.
-
Filter the mixture to separate the extract from the solid plant material.
-
Repeat the extraction process on the plant residue two more times with fresh acetone.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined acetone extract under reduced pressure using a rotary evaporator to yield the crude acetone extract.
Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., chloroform).
-
Dissolve the crude acetone extract in a minimal amount of chloroform.
-
Load the dissolved extract onto the silica gel column.
-
Elute the column with a stepwise gradient of chloroform and methanol (e.g., starting with 20:1 CHCl₃/MeOH, progressing to 10:1, and finally 0:1).
-
Collect fractions of the eluate (e.g., 100 mL each).
-
Monitor the fractions using Thin-Layer Chromatography (TLC).
-
Combine fractions that show similar TLC profiles. Based on the reference study, the fraction containing this compound (Fraction 3) was identified through bioactivity assays.
Final Purification by Preparative TLC
-
Concentrate the active fraction (Fraction 3) obtained from column chromatography.
-
Apply the concentrated fraction onto preparative TLC plates.
-
Develop the plates using a chloroform/methanol (6:1) solvent system.
-
Visualize the separated bands under UV light.
-
Scrape the band corresponding to this compound from the plates.
-
Elute the compound from the silica gel using a suitable solvent (e.g., methanol or acetone).
-
Filter and evaporate the solvent to obtain pure this compound.
Structure Confirmation
The identity and purity of the isolated this compound should be confirmed by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, and MS) with published literature values.[1][3]
References
- 1. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. This compound from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Estrogenic and anticarcinogenic properties of this compound, a lavandulyl flavanone from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound isolated from Sophora flavescens Ait inhibited MCP-1-induced chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Kurarinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kurarinone is a lavandulyl flavanone, a type of flavonoid, predominantly isolated from the roots of Sophora flavescens (Kushen), a plant used in traditional Chinese medicine.[1][2] Emerging scientific evidence has highlighted its diverse and potent biological activities, positioning it as a compound of significant interest for therapeutic development. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways.
Core Biological Activities of this compound
This compound exhibits a broad spectrum of pharmacological effects, which are being actively investigated. The primary areas of its biological activity are summarized below.
Anti-Cancer Activity
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines, including lung, prostate, and cervical cancers.[3][4] Its anti-cancer mechanisms are multifaceted, primarily involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation and metastasis, and cell cycle arrest.[3][5]
Quantitative Anti-Cancer Data
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1688 | Small Cell Lung Carcinoma (SCLC) | 12.5 ± 4.7 | [1] |
| H146 | Small Cell Lung Carcinoma (SCLC) | 30.4 ± 5.1 | [1] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | Not specified, effective at 5-25 µM | [4] |
| PC3 | Prostate Cancer | 24.7 | [4] |
| HeLa | Cervical Cancer | 8.7 (for this compound-7-O-β-glucoside) | [6] |
Signaling Pathways in Anti-Cancer Activity
This compound's anti-cancer effects are mediated through several key signaling pathways:
-
Apoptosis Induction: It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is characterized by the activation of caspases (caspase-3, -8, -9), an increased Bax/Bcl-2 ratio, and cleavage of PARP.[1][4]
-
Inhibition of Metastasis: this compound suppresses the epithelial-mesenchymal transition (EMT) and downregulates matrix metalloproteinases (MMPs), which are crucial for cancer cell migration and invasion.[1]
-
Cell Cycle Arrest: It can induce cell cycle arrest at the G2/M and Sub-G1 phases in a context-dependent manner.[3][4]
-
Modulation of Survival Pathways: this compound has been shown to inhibit pro-survival pathways such as the PI3K/Akt and STAT3 signaling cascades.[3][4]
Anti-Inflammatory Activity
This compound demonstrates potent anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[2][7] This activity is particularly relevant for inflammatory conditions such as arthritis.[7]
Quantitative Anti-Inflammatory Data
| Model | Effect | Concentration/Dose | Reference |
| LPS-stimulated RAW264.7 macrophages | Inhibition of IL-1β and iNOS expression | Effective at 20-50 µM | [2][4] |
| Collagen-induced arthritis mice | Reduction of serum TNF-α, IL-6, IFN-γ, and IL-17A | 100 mg/kg/day | [7] |
Signaling Pathways in Anti-Inflammatory Activity
The anti-inflammatory effects of this compound are largely attributed to its influence on the following pathways:
-
Keap1/Nrf2/HO-1 Pathway: this compound activates the Nrf2 pathway by downregulating Keap1.[2][7] This leads to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1), which in turn suppresses the production of inflammatory mediators.[2]
-
NF-κB Pathway: It inhibits the activation of NF-κB, a central regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines.[7]
-
JAK/STAT Pathway: this compound can suppress the JAK/STAT signaling pathway, which is crucial for the differentiation of pathogenic T-helper cells (Th1/Th17) involved in autoimmune inflammation.[7][8]
Antimicrobial Activity
This compound has shown promising activity against a range of microorganisms, including pathogenic bacteria and fungi.[3][9] Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern.[9]
Quantitative Antimicrobial Data
| Microorganism | Activity | MIC (µg/mL) | Reference |
| Cladosporium cucumerinum | Antifungal | 5 | [3] |
| Candida albicans | Antifungal | 5 | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | <10 | [9] |
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of this compound involves the disruption of the bacterial cell membrane, leading to increased permeability and ultimately cell death.[9] It can also interfere with biofilm formation, a key virulence factor for many pathogenic bacteria.[9]
Neuroprotective Effects
Recent studies have begun to uncover the neuroprotective potential of this compound. It has shown protective effects in models of neurodegenerative diseases like Parkinson's disease and in models of neuronal cytotoxicity.[10]
Quantitative Neuroprotective Data
| Model | Effect | Concentration/Dose | Reference |
| Corticosterone-treated hippocampal neurons | Reversal of cytotoxicity | 0.25-1 µM | [10] |
| MPTP-induced Parkinson's disease mice | Attenuation of neuroinflammation and neurotoxicity | 5-20 mg/kg |
Signaling Pathways in Neuroprotection
The neuroprotective mechanisms of this compound are linked to its ability to:
-
Activate PI3K/Akt Signaling: this compound can upregulate the PI3K/Akt pathway, a critical signaling cascade for neuronal survival and growth.[10]
-
Inhibit BACE1: It has been shown to downregulate the expression of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), an enzyme implicated in Alzheimer's disease pathology.[10]
-
Reduce Neuroinflammation: this compound can suppress neuroinflammatory processes by inhibiting the activation of microglia and the NF-κB signaling pathway in the brain.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biological activities of this compound.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of proteins involved in apoptosis.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Anti-Inflammatory Assay in LPS-Stimulated Macrophages
This assay evaluates the ability of this compound to suppress the inflammatory response in macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate medium.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement: Measure the production of nitric oxide (a key inflammatory mediator) in the supernatants using the Griess reagent.
-
Data Analysis: Compare the levels of inflammatory mediators in this compound-treated cells to those in LPS-stimulated cells without treatment.
Conclusion and Future Perspectives
This compound is a promising natural compound with a wide range of biological activities, supported by a growing body of scientific research. Its potent anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects, mediated through the modulation of multiple key signaling pathways, make it a strong candidate for further preclinical and clinical investigation. Future research should focus on optimizing its bioavailability, evaluating its long-term safety profile, and exploring its therapeutic potential in various disease models. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this remarkable flavanone.
References
- 1. chondrex.com [chondrex.com]
- 2. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 3. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. researchhub.com [researchhub.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 10. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
A Technical Guide to Kurarinone's Modulation of NF-κB, STAT3, and Akt Signaling Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Kurarinone, a lavandulyl flavanone derived from the roots of Sophora flavescens, has demonstrated significant pharmacological potential, particularly in the realms of oncology and immunology.[1][2] Its therapeutic effects are largely attributed to its ability to modulate key intracellular signaling pathways that govern cell survival, proliferation, and inflammation. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with three critical signaling cascades: Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), and Protein Kinase B (Akt). By summarizing quantitative data, detailing experimental methodologies, and providing clear visual representations of the molecular interactions, this document serves as a comprehensive resource for professionals engaged in preclinical research and drug development.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response and plays a crucial role in cancer cell survival and proliferation.[1][2] this compound has been consistently shown to be a potent inhibitor of this pathway.
Mechanism of Inhibition
This compound exerts its inhibitory effect on the NF-κB pathway primarily by preventing the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα).[1] This action blocks the nuclear translocation of the p65/p50 NF-κB dimer, thereby preventing the transcription of downstream inflammatory and anti-apoptotic genes.[1] Studies have shown that this compound can inhibit IκBα phosphorylation in HEK293 cells and suppress the LPS-induced activation of the NF-κB pathway in RAW 264.7 macrophages.[1] Furthermore, this compound has been observed to decrease the phosphorylation of upstream Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2, JNK, and p38, which can also lead to NF-κB activation.[1][3]
Quantitative Data: NF-κB Pathway Modulation
| Cell Line | Assay/Stimulus | Endpoint | Concentration / IC50 | Reference |
| RAW 264.7 | LPS-induced NF-κB Activation | Pathway Inhibition | 5.8 µg/mL (IC50) | [1] |
| HEK293 | - | IκBα Phosphorylation | Inhibition at 100 µg/mL | [1] |
| L929sA | TNF-α induced Promoter Activity | IL-6, IL-8, E-sel Gene Expression | Significant decrease at 10-100 µg/mL | [1] |
| RAW 264.7 | LPS Stimulation | Inflammatory Gene mRNA (CCL2, TNF-α, IL-1β, iNOS) | Reduction | [1] |
Visualization: this compound's Inhibition of the NF-κB Pathway
Caption: this compound inhibits the NF-κB pathway by preventing IKK-mediated IκBα phosphorylation.
Modulation of the STAT3 Signaling Pathway
The Janus kinase (JAK)/STAT3 pathway is a critical regulator of cell growth, survival, and differentiation. Its constitutive activation is a hallmark of many cancers, making it a prime therapeutic target.
Mechanism of Inhibition
This compound has been identified as an inhibitor of the JAK/STAT3 signaling cascade.[1][4] It effectively reduces the phosphorylation of both JAK2 and STAT3 (at Tyr705), which is a prerequisite for STAT3 dimerization and nuclear translocation.[5][6] By preventing STAT3 from binding to the promoters of its target genes, this compound downregulates the expression of proteins involved in cell survival and proliferation, such as c-Myc and Cyclin D1.[5][7] This activity has been demonstrated in colon cancer stem-like cells and in mouse models of chronic inflammation.[5][8]
Quantitative Data: STAT3 Pathway Modulation
| Cell Line / Model | Assay/Stimulus | Endpoint | Concentration / Dose | Reference |
| HCT-116 Colon Cancer | Western Blot | pSTAT3 Reduction | 20.34 µM (IC50) | [5][7] |
| HCT-116 Colonospheres | Western Blot | pSTAT3 Reduction & Nuclear Translocation | 20.34 µM (IC50) | [5] |
| Collagen-Induced Arthritis (CIA) Mice | Western Blot (Lymph Nodes) | pSTAT1 & pSTAT3 Reduction | 100 mg/kg/day | [8] |
| Psoriasis-like Skin Disease Model | - | JAK/STAT Signaling Inhibition | Not specified | [1] |
Visualization: this compound's Inhibition of the JAK/STAT3 Pathway
Caption: this compound disrupts the JAK/STAT3 pathway by inhibiting JAK2 and STAT3 phosphorylation.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central node for regulating cell growth, metabolism, and survival. The effect of this compound on this pathway appears to be context-dependent, exhibiting both inhibitory and activating roles.
Context-Dependent Mechanism of Action
-
Inhibition in Cancer: In non-small cell lung cancer (NSCLC) cells, this compound has been found to repress the Akt pathway, contributing to its anti-tumor effects.[9] This inhibition likely leads to decreased survival signaling and potentiation of apoptosis.
-
Activation in Normal Cells: Conversely, in a model of oxidative stress in human ovarian granulosa cells, this compound was shown to activate the PI3K/Akt signaling pathway.[10] This activation was mediated by the upregulation of Insulin-like Growth Factor 1 (IGF1) and resulted in protective anti-apoptotic and antioxidant effects.[10][11] This dual activity highlights the complexity of this compound's pharmacology and suggests it may selectively target cancer cells while protecting normal tissues under certain stress conditions.
Quantitative Data: Akt Pathway Modulation
| Cell Line / Model | Assay/Stimulus | Endpoint | Effect | Reference |
| A549 NSCLC | - | Akt Pathway Activity | Repression | [9] |
| KGN Ovarian Granulosa Cells | H₂O₂-induced Oxidative Stress | PI3K/Akt Signaling | Activation (via IGF1 upregulation) | [10] |
| HMC3 Microglia | Heme-induced Neuroinflammation | PI3K/Akt Signaling | Activation (via IGF1 upregulation) | [11] |
Visualization: this compound's Dual Role in the PI3K/Akt Pathway
Caption: this compound shows context-dependent modulation of the Akt pathway, inhibiting it in cancer cells while activating it in others.
Experimental Protocols and Workflows
Reproducibility is key in scientific research. This section outlines the general methodologies employed in the studies cited, providing a framework for future investigations.
General Experimental Workflow
The typical workflow for assessing the impact of this compound on signaling pathways involves several key stages, from cell culture to endpoint analysis.
Caption: A generalized workflow for studying the effects of this compound on cellular signaling pathways.
Key Methodologies
-
Cell Culture and Treatment: Specific cell lines (e.g., HCT-116, RAW 264.7) are cultured under standard conditions. Cells are typically pre-treated with varying concentrations of this compound for a set period (e.g., 1-6 hours) before stimulation with an agonist like LPS or a cytokine.
-
Western Blotting: This technique is essential for determining the phosphorylation status and total protein levels of key signaling molecules.
-
Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking & Incubation: The membrane is blocked (e.g., with 5% non-fat milk) and incubated overnight with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt).
-
Detection: After incubation with a secondary HRP-conjugated antibody, bands are visualized using an ECL detection system.
-
-
NF-κB Luciferase Reporter Assay: This assay quantitatively measures the transcriptional activity of NF-κB.
-
Transfection: Cells (e.g., HEK293) are co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Treatment: After 24 hours, cells are treated with this compound and/or a stimulant (e.g., TNF-α).
-
Lysis & Measurement: Cells are lysed, and luciferase activity is measured using a dual-luciferase assay system. Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.
-
-
Cell Viability (MTT/WST-8) Assay: Used to determine the cytotoxic effects of this compound and calculate IC50 values.
-
Seeding: Cells are seeded in 96-well plates.
-
Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 24-72 hours).
-
Reagent Addition: MTT or WST-8 reagent is added to each well and incubated.
-
Measurement: The absorbance is read on a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
Conclusion and Future Directions
This compound is a multifaceted natural compound that potently modulates the NF-κB, STAT3, and Akt signaling pathways. Its consistent inhibition of the pro-inflammatory and pro-survival NF-κB and STAT3 pathways underscores its potential as an anti-inflammatory and anti-cancer agent. The context-dependent regulation of the Akt pathway presents an intriguing area for further research, suggesting a mechanism that may spare normal cells while targeting malignant ones.
Future investigations should aim to:
-
Elucidate the precise molecular mechanism behind the dual regulation of the Akt pathway.
-
Conduct comprehensive in vivo studies in various cancer models to validate the efficacy observed in vitro.
-
Explore potential synergistic effects when combined with standard chemotherapy or immunotherapy.
-
Investigate the pharmacokinetic and bioavailability profile of this compound to optimize dosing for clinical applications.[1]
This guide provides a solid foundation for these future efforts, consolidating the current knowledge and offering the necessary technical framework for advancing this compound from a promising natural compound to a potential therapeutic agent.
References
- 1. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound exerts anti-inflammatory effect via reducing ROS production, suppressing NLRP3 inflammasome, and protecting against LPS-induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound regulates immune responses through regulation of the JAK/STAT and TCR-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound targets JAK2-STAT3 signaling in colon cancer-stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Stat3 activation by sanguinarine suppresses prostate cancer cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antitumor effect of this compound and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound attenuates hydrogen peroxide-induced oxidative stress and apoptosis through activating the PI3K/Akt signaling by upregulating IGF1 expression in human ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound ameliorates intestinal mucosal inflammation via regulating T cell immunity [frontiersin.org]
The Discovery and Characterization of Kurarinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kurarinone, a prenylated flavanone, has emerged as a molecule of significant interest in the scientific community due to its diverse pharmacological activities. First isolated in 1970, subsequent research has revealed its potential as an anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial agent. This technical guide provides an in-depth overview of the initial discovery, isolation, and structural elucidation of this compound. It further details the key experimental methodologies used to characterize its biological activities, presents quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Initial Discovery and Structural Elucidation
This compound was first isolated in 1970 by Komatsu and his team from the methanolic extract of the roots of Sophora angustifolia[1]. The structure of this lavandulyl flavanone was established through spectroscopic techniques, including Ultraviolet (UV), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy[1]. While initially discovered in Sophora angustifolia, a significant body of subsequent research has focused on its isolation from Sophora flavescens, which has become a primary source for the compound[1][2]. The chemical structure of this compound is (2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one, with a molecular formula of C₂₆H₃₀O₆ and a molecular weight of 438.5 g/mol .
Experimental Protocol: Initial Isolation and Purification
The pioneering isolation of this compound by Komatsu et al. laid the groundwork for subsequent purification strategies. The general methodology is outlined below:
-
Extraction : The dried and powdered roots of the source plant (e.g., Sophora angustifolia or Sophora flavescens) are subjected to extraction with a suitable solvent, typically methanol or acetone, at room temperature over an extended period.[1]
-
Chromatographic Separation : The resulting crude extract is then subjected to a series of chromatographic separations to isolate this compound.
-
Initial Column Chromatography : The extract is loaded onto a silica gel column and eluted with a solvent system, such as a gradient of acetone and hexane (e.g., 1:1 ratio).[1]
-
Thin-Layer Chromatography (TLC) : Fractions are monitored by TLC to identify those containing the compound of interest. A relatively slower-moving fraction is typically selected for further purification.[1]
-
Re-chromatography : The selected fraction is further purified by column chromatography using a different solvent system, for instance, chloroform and methanol (e.g., 95:5 ratio), to yield purified this compound as a colorless crystalline substance.[1]
-
-
Structure Elucidation : The purified compound's structure is then determined using a combination of spectroscopic methods:
-
UV Spectroscopy : To identify the chromophoric system of the flavanone skeleton.
-
IR Spectroscopy : To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.
-
NMR Spectroscopy (¹H-NMR and ¹³C-NMR) : To determine the precise arrangement of protons and carbons, confirming the connectivity and stereochemistry of the molecule.
-
Characterized Biological Activities and Quantitative Data
This compound has been demonstrated to possess a wide array of biological activities. The following tables summarize the key findings and provide quantitative data where available.
Table 1: Anticancer and Cytotoxic Activities
| Cell Line | Cancer Type | Activity | IC₅₀/EC₅₀ | Reference |
| HL-60 | Human Myeloid Leukemia | Cytotoxic | 18.5 µM | [1] |
| MCF-7/6 | Human Breast Cancer | Cytotoxic | 22.2 µM | [3] |
| PC3 | Human Prostate Cancer | Cytostatic | 24.7 µM | [1] |
| Hela | Human Cervical Cancer | Cytotoxic | 36 µM | [4] |
| A375 | Human Melanoma | Cytotoxic | 62 µM | [4] |
| A549 | Non-small Cell Lung Cancer | In vivo tumor reduction | 20-40 mg/kg | [4] |
Table 2: Anti-inflammatory and Immunomodulatory Activities
| Model | Effect | IC₅₀/Concentration | Reference |
| LPS-stimulated RAW264.7 cells | Inhibition of inflammatory mediators | 20-50 µM | [1][4] |
| Collagen-induced arthritis mice | Reduction of pro-inflammatory cytokines | 100 mg/kg/day | [1] |
| Multiple Sclerosis model | Inhibition of Th1 and Th17 cell proliferation | 100 mg/kg/day | [4] |
| MCP-1-induced THP-1 cell migration | Inhibition of chemotaxis | 19.2 µg/mL | [5] |
Table 3: Receptor and Enzyme Modulation
| Target | Activity | IC₅₀/EC₅₀ | Reference |
| Dopamine D₁ Receptor (hD₁R) | Antagonist | 42.1 µM | [6] |
| Dopamine D₂ʟ Receptor (hD₂ʟR) | Agonist | 22.4 µM | [6] |
| Dopamine D₄ Receptor (hD₄R) | Agonist | 71.3 µM | [6] |
| GABAᴀ Receptor | Modulator | 8.1 µM | [6] |
| Monoamine Oxidase-A (hMAO-A) | Weak Inhibitor | 186 µM | [6] |
| Monoamine Oxidase-B (hMAO-B) | Weak Inhibitor | 198 µM | [6] |
Table 4: Antimicrobial Activity
| Microorganism | Method | Result (Zone of Inhibition) | Reference |
| Bacillus subtilis | Paper-disk diffusion | ~15 mm | [1] |
| Bacillus cereus | Paper-disk diffusion | ~15 mm | [1] |
| Staphylococcus aureus | Paper-disk diffusion | ~15 mm | [1] |
| Escherichia coli | Paper-disk diffusion | No inhibition | [1] |
Key Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its interaction with several key cellular signaling pathways.
Signaling Pathway Diagrams
Caption: this compound-mediated activation of the Nrf2/KEAP1 pathway.
Caption: The PERK-ATF4 signaling pathway activated by this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for bioassay-guided isolation of this compound.
Detailed Methodologies for Key Experiments
Anticancer Activity: Cytotoxicity Assay against HL-60 Cells
The cytotoxic effect of this compound on human promyelocytic leukemia (HL-60) cells is a key indicator of its anticancer potential. A common method to assess this is the MTT assay.
-
Cell Culture : HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding : Cells are seeded into 96-well microtiter plates at a density of approximately 1-2 x 10⁵ cells/mL.
-
Compound Treatment : A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. The cells are treated with serial dilutions of this compound to achieve a range of final concentrations. Control wells receive the vehicle (DMSO) at the same concentration as the treated wells.
-
Incubation : The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Assay :
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.
-
A solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
-
-
Data Acquisition : The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity: Inhibition of Inflammatory Mediators in RAW264.7 Macrophages
The anti-inflammatory properties of this compound can be characterized by its ability to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture : RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Cell Treatment : Cells are seeded in appropriate culture plates. After reaching desired confluency, they are pre-treated with various concentrations of this compound for a period (e.g., 2 hours) before stimulation with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
-
Assessment of Inflammatory Mediators :
-
Nitric Oxide (NO) Production : The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.
-
Pro-inflammatory Cytokine Expression (e.g., IL-1β, iNOS) :
-
Quantitative PCR (qPCR) : Total RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression levels of genes encoding for inflammatory cytokines are quantified by qPCR using specific primers.
-
Western Blot : Cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of inflammatory proteins are detected using specific primary antibodies and visualized with secondary antibodies conjugated to a reporter enzyme.
-
-
-
Data Analysis : The levels of inflammatory mediators in this compound-treated cells are compared to those in cells treated with LPS alone. The dose-dependent inhibitory effect of this compound is then determined.
Conclusion
The initial discovery and ongoing characterization of this compound have established it as a promising natural product with a multi-faceted pharmacological profile. Its activities against cancer cell lines, its potent anti-inflammatory effects mediated through pathways like Nrf2/KEAP1, and its modulation of key neurological receptors highlight its therapeutic potential. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for future research and development efforts. Further investigation into the in vivo efficacy, safety profile, and mechanisms of action of this compound is warranted to fully explore its potential as a lead compound for the development of novel therapeutics.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity, Antiproliferative Effects, and Apoptosis Induction of Methanolic Extract of Cynometra cauliflora Linn. Whole Fruit on Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Dose- and Time-Dependent Response of Human Leukemia (HL-60) Cells to Arsenic Trioxide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Kurarinone: A Multifaceted Regulator of Apoptosis and Cell Cycle Arrest
An In-depth Technical Guide for Researchers and Drug Development Professionals
Kurarinone, a lavandulyl flavanone derived from the roots of Sophora flavescens, has garnered significant attention in oncological research. This natural compound demonstrates potent anti-cancer properties by inducing programmed cell death (apoptosis) and halting the proliferation of cancer cells through cell cycle arrest. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's role in these critical anti-tumor processes.
Induction of Apoptosis
This compound triggers apoptosis in a variety of cancer cell lines through the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual-pronged approach underscores its potential as a robust anti-cancer agent.
This compound's pro-apoptotic activity is mediated by a complex interplay of signaling molecules. Key pathways identified include:
-
Intrinsic (Mitochondrial) Pathway: this compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. This event initiates a caspase cascade, activating caspase-9 and the executioner caspase-3, which then cleaves essential cellular proteins, such as PARP, culminating in apoptosis.[1] The process is further regulated by the Bcl-2 family of proteins, where this compound has been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[1][2]
-
Extrinsic (Death Receptor) Pathway: The compound promotes the expression of death receptors like Fas and TRAIL receptors on the cancer cell surface.[1] This sensitization leads to the activation of caspase-8, which can directly cleave and activate caspase-3.[1] Furthermore, activated caspase-8 cleaves Bid into tBid, which then translocates to the mitochondria, amplifying the apoptotic signal through the intrinsic pathway.[1]
-
NF-κB Pathway Inhibition: this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that promotes cell survival by upregulating anti-apoptotic genes. By inhibiting NF-κB, this compound down-regulates survival proteins like cFLIP, thereby sensitizing cancer cells to TRAIL-induced apoptosis.[3]
-
Endoplasmic Reticulum (ER) Stress Pathway: In some cancer cells, such as non-small cell lung cancer (NSCLC) A549 cells, this compound can induce apoptosis by repressing the endoplasmic reticulum pathway.[1][2] This involves the modulation of ER stress-related proteins, including caspases-7 and -12.[2]
-
PI3K/Akt Pathway Suppression: The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation. This compound has been found to suppress the activity of Akt, further contributing to its pro-apoptotic effects.[1][2]
The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1688 | Small Cell Lung Cancer | 12.5 ± 4.7 | [1] |
| H146 | Small Cell Lung Cancer | 30.4 ± 5.1 | [1] |
| PC3 | Prostate Cancer | 24.7 | [4][5] |
| HL-60 | Human Myeloid Leukemia | 18.5 | [4][5] |
| HeLa | Cervical Cancer | 36 | [4] |
| A375 | Melanoma | 62 | [4] |
| MCF-7/6 | Breast Cancer | 22.2 | [6] |
Table 2: Effect of this compound on Apoptotic Cell Population in H1688 Cells
| This compound Concentration (µM) | Total Apoptotic Cells (%) | Sub-G1 Phase Cells (%) | Reference |
| 0 (Control) | 2.4 ± 1.8 | 1.4 | [1] |
| 6.25 | 10.3 ± 0.9 | - | [1] |
| 12.5 | 33.3 ± 2.9 | - | [1] |
| 25 | 73.1 ± 3.0 | 59.3 | [1] |
Induction of Cell Cycle Arrest
In addition to inducing apoptosis, this compound exerts cytostatic effects by arresting the cell cycle, primarily at the G0/G1 or G2/M phases, depending on the cancer cell type.[7][8] This prevents cancer cells from proceeding with DNA replication and division.
The mechanisms underlying this compound-induced cell cycle arrest involve the modulation of key cell cycle regulatory proteins:
-
Downregulation of Cyclins and CDKs: this compound has been shown to reduce the protein levels of key cyclins such as Cyclin D1, Cyclin D3, and Cyclin A, as well as their partner cyclin-dependent kinases (CDKs), including CDK4 and CDK6.[7][8] These complexes are essential for the progression through the G1 phase of the cell cycle.
-
Upregulation of CDK Inhibitors (CKIs): The compound increases the expression of CDK inhibitors like p21 and p27.[7][9] These proteins bind to and inactivate cyclin-CDK complexes, thereby halting cell cycle progression.[7]
-
PERK-ATF4 Pathway: this compound can activate the PKR-like endoplasmic reticulum kinase (PERK)-ATF4 pathway.[9][10] Activating transcription factor 4 (ATF4) can, in turn, induce the expression of p21, leading to cytostasis.[9]
-
K-RAS Degradation: In human colorectal cancer cells, this compound induces G0/G1 arrest by promoting the proteasomal degradation of K-RAS in a p53-independent manner.[8] This is mediated by the E3 ubiquitin ligase WDR76 and subsequently leads to the downregulation of downstream targets like c-MYC and phosphorylated ERK.[8]
Studies have demonstrated this compound's ability to alter the distribution of cells within the cell cycle phases. For instance, in H1688 small cell lung cancer cells, treatment with 25 µM this compound for 24 hours resulted in a significant increase in the sub-G1 population to 59.3%, indicative of apoptotic cells, which is a consequence of cell cycle dysregulation.[1] In gastric cells, co-treatment with TRAIL and this compound arrested the cells in the G2/M phase.[4]
Experimental Protocols
The investigation of this compound's effects on apoptosis and cell cycle arrest relies on a set of standard and specialized molecular and cell biology techniques.
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance.[11]
-
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at an optimized density (e.g., 1,000 to 100,000 cells/well) and allow them to attach overnight.[11]
-
Compound Treatment: Treat cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Protocol Outline:
-
Cell Treatment: Treat cells with this compound as desired.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Flow cytometry with PI staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1.
-
Protocol Outline:
-
Cell Treatment: Treat cells with this compound.
-
Cell Harvesting and Fixation: Harvest cells and fix them in cold ethanol.
-
Staining: Treat cells with RNase A to remove RNA and then stain with PI.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol Outline:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a method like the BCA assay.
-
Electrophoresis and Transfer: Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., caspases, Bcl-2, cyclins, p21), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate.
-
Conclusion
This compound is a promising natural product with significant anti-cancer activity. Its ability to induce apoptosis through multiple, interconnected signaling pathways and to halt cell proliferation via cell cycle arrest makes it a compelling candidate for further preclinical and clinical investigation. The comprehensive data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound in oncology.
References
- 1. Antitumor effect of this compound and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect of this compound on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes TRAIL-induced apoptosis by inhibiting NF-κB-dependent cFLIP expression in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone [frontiersin.org]
- 6. Estrogenic and anticarcinogenic properties of this compound, a lavandulyl flavanone from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. This compound induced p53-independent G0/G1 cell cycle arrest by degradation of K-RAS via WDR76 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation | MDPI [mdpi.com]
- 10. This compound from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
Kurarinone: A Deep Dive into its Anti-inflammatory Effects and Molecular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kurarinone, a lavandulyl flavanone isolated from the roots of Sophora flavescens, has emerged as a promising natural compound with potent anti-inflammatory properties.[1] Traditionally used in herbal medicine, recent scientific investigations have begun to unravel the complex molecular mechanisms underlying its therapeutic effects. This technical guide provides a comprehensive overview of the anti-inflammatory activities of this compound, detailing its modulation of key signaling pathways, presenting quantitative data from various studies, and outlining the experimental protocols used to elucidate its functions. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting several critical signaling cascades involved in the inflammatory response. The primary mechanisms identified to date include the activation of the Nrf2/HO-1 pathway, inhibition of the NF-κB signaling cascade, modulation of the JAK/STAT pathway, and suppression of the NLRP3 inflammasome.
Activation of the Keap1/Nrf2-HO-1 Pathway
A key mechanism of this compound's anti-inflammatory and antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[2] this compound has been shown to downregulate the expression of Keap1, leading to the stabilization and nuclear translocation of Nrf2.[1][2] In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, upregulating the expression of various antioxidant and cytoprotective enzymes, most notably heme oxygenase-1 (HO-1).[1][2]
HO-1 plays a crucial role in mitigating inflammation by catalyzing the degradation of pro-oxidant heme into biliverdin/bilirubin, free iron, and carbon monoxide (CO), all of which have anti-inflammatory properties.[1][2] The induction of HO-1 by this compound has been demonstrated to suppress the production of pro-inflammatory mediators such as interleukin-1β (IL-1β) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to potently inhibit NF-κB activation.[3][4][5] It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[3] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of target genes like TNF-α, IL-6, COX-2, and iNOS.[4][6][7] In some contexts, this compound has been observed to inhibit IKK activation, a critical upstream kinase in the NF-κB cascade.[3]
Modulation of the JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and immune cell differentiation. This compound has been found to directly suppress cytokine-induced JAK/STAT signaling.[8][9] It can inhibit the phosphorylation of various STAT proteins, including STAT1, STAT3, STAT4, STAT5, and STAT6, in CD4+ T cells, thereby suppressing their differentiation into pro-inflammatory Th1 and Th17 cells.[8][9] This modulation of the JAK/STAT pathway contributes to this compound's immunosuppressive effects.[9] More specifically, this compound has been shown to inhibit JAK2-STAT3 signaling in colon cancer stem-like cells.[10][11]
Suppression of the NLRP3 Inflammasome
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been demonstrated to suppress the activation of the NLRP3 inflammasome.[6][12][13] It achieves this by inhibiting the assembly of the inflammasome complex, thereby impeding the activation of caspase-1.[13] This leads to a reduction in the maturation and release of IL-1β.[6] The suppression of the NLRP3 inflammasome by this compound also involves the reduction of reactive oxygen species (ROS) production, a known trigger for inflammasome activation.[6][12]
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of this compound.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Parameter Measured | Effect of this compound | Concentration / IC50 | Reference |
| RAW264.7 Macrophages | LPS | iNOS expression | Inhibition | - | [1] |
| RAW264.7 Macrophages | LPS | IL-1β mRNA expression | Inhibition | 50 µM | [1] |
| RAW264.7 Macrophages | LPS | TNF-α production | Inhibition | - | [6] |
| RAW264.7 Macrophages | LPS | IL-6 production | Inhibition | - | [6] |
| RAW264.7 Macrophages | LPS | NO production | Inhibition | - | [6] |
| RAW264.7 Macrophages | LPS | ROS production | Reduction | - | [6] |
| BEAS-2B Cells | LPS | IL-1β, TNF-α, IL-6, iNOS, COX-2 levels | Reduction | 1, 2, 5 µM | [7] |
| HCT-116 Cells | - | Cell proliferation | Decrease | IC50: 20.34 µM | [10][11] |
| HCT-116 Colonosphere | - | Sphere formation | Reduction | IC30: 8.71 µM, IC50: 20.34 µM | [10][11] |
| A549 Cells | - | Cell growth | Inhibition | - | [14] |
| HEK293 Cells | - | IκBα phosphorylation | Inhibition | 100 µg/ml | [15] |
| HL-60 Cells | - | Cell viability | Cytotoxic | IC50: 18.5 µM | [15] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Disease Model | Parameter Measured | Effect of this compound | Dosage | Reference |
| C57BL/6 Mice | LPS-induced pneumonia | Lung injury, inflammatory cell infiltration | Amelioration | 100 mg/kg | [7] |
| C57BL/6 Mice | LPS-induced pneumonia | MPO activity | 47.6% decrease | 100 mg/kg | [7] |
| C57BL/6 Mice | LPS-induced pneumonia | IL-1β, TNF-α, IL-6 in lung | 34.9%, 55.1%, 36.2% decrease respectively | 100 mg/kg | [7] |
| Mice | MPTP-induced Parkinson's Disease | Microglia activation | Inhibition | 5, 10, 20 mg/kg | [4][5] |
| Mice | MPTP-induced Parkinson's Disease | COX-2, TNF-α, IL-6, p-p65 expression in SN | Down-regulation | 5, 10, 20 mg/kg | [4][5] |
| Nude Mice | A549 xenograft | Tumor growth | Inhibition | - | [14] |
| Rats | - | EGFR activity | 14-40% inhibition | 100 and 500 mg/kg | [15] |
Experimental Protocols
This section provides a summary of the methodologies used in the cited studies to investigate the anti-inflammatory effects of this compound.
Cell Culture and Treatments
-
Cell Lines: RAW264.7 (murine macrophages), BEAS-2B (human bronchial epithelial cells), HCT-116 (human colon cancer cells), A549 (human non-small cell lung cancer cells), HEK293 (human embryonic kidney cells), HL-60 (human myeloid leukemia cells), PC3 (human prostate cancer cells), HaCaT (human keratinocytes).[1][7][10][14][15]
-
This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in cell culture medium to the desired final concentrations.[1]
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response in vitro, typically at concentrations ranging from 100 ng/mL to 1 µg/mL.[1][6][7]
In Vitro Assays
-
Quantitative Real-Time PCR (qPCR): Used to measure the mRNA expression levels of target genes such as IL-1β, iNOS, HO-1, and KEAP1. Cells are treated with this compound and/or LPS for specified times, total RNA is extracted, reverse transcribed to cDNA, and then subjected to qPCR analysis using gene-specific primers.[1][2]
-
Western Blotting: Employed to determine the protein levels of key signaling molecules. Cells are lysed, and protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins like Nrf2, Keap1, HO-1, p-IKK, IκBα, p-p65, p-STATs, and cleaved caspase-1.[1][3][5]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the secretion of cytokines such as TNF-α and IL-6 into the cell culture supernatant.[6]
-
Nitric Oxide (NO) Assay: The Griess reagent assay is used to measure the production of nitrite, a stable metabolite of NO, in the culture medium.[6]
-
Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[6]
-
Cell Viability Assay: Assays such as MTT or CCK-8 are used to assess the cytotoxicity of this compound on the cell lines being studied.[2][16]
-
Immunofluorescence and Confocal Microscopy: Used to visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65 or Nrf2.[3]
-
Chromatin Immunoprecipitation (ChIP) Assay: To confirm the binding of transcription factors like Nrf2 to the promoter regions of their target genes.[1]
In Vivo Experiments
-
Animal Models: C57BL/6 mice are frequently used for models of LPS-induced acute lung injury (pneumonia) and sepsis.[6][7] The MPTP-induced mouse model is used to study neuroinflammation in the context of Parkinson's disease.[4][5] Xenograft models in nude mice are used to assess anti-tumor effects.[14]
-
Drug Administration: this compound is administered to animals via intraperitoneal injection or oral gavage at specified doses.[5][7]
-
Histological Analysis: Tissues (e.g., lung, brain) are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess tissue damage and inflammatory cell infiltration.[7]
-
Immunohistochemistry: Used to detect the expression and localization of specific proteins in tissue sections.[5]
-
Measurement of Inflammatory Markers in Vivo: Cytokine levels in bronchoalveolar lavage fluid (BALF), serum, or tissue homogenates are measured by ELISA. Myeloperoxidase (MPO) activity in lung tissue is measured as an indicator of neutrophil infiltration.[7]
Conclusion
This compound is a multi-target natural compound with significant anti-inflammatory and immunomodulatory activities. Its ability to concurrently activate the protective Nrf2/HO-1 pathway while inhibiting pro-inflammatory cascades like NF-κB, JAK/STAT, and the NLRP3 inflammasome makes it a compelling candidate for further investigation and development as a therapeutic agent for a range of inflammatory diseases. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for future research aimed at fully elucidating its therapeutic potential and translating these findings into clinical applications.
References
- 1. Anti-Inflammatory Activity of this compound Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway [mdpi.com]
- 2. Anti-Inflammatory Activity of this compound Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes TRAIL-induced apoptosis by inhibiting NF-κB-dependent cFLIP expression in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound alleviated Parkinson's disease via stabilization of epoxyeicosatrienoic acids in animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exerts anti-inflammatory effect via reducing ROS production, suppressing NLRP3 inflammasome, and protecting against LPS-induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Attenuates LPS-Induced Pneumonia by Inhibiting MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound regulates immune responses through regulation of the JAK/STAT and TCR-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound targets JAK2-STAT3 signaling in colon cancer-stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound and Nor-kurarinone inhibit NLRP3 inflammasome activation and regulate macrophage polarization against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitory Effect of this compound on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone [frontiersin.org]
- 16. This compound Mitigates LPS-Induced Inflammatory Osteolysis by Inhibiting Osteoclastogenesis Through the Reduction of ROS Levels and Suppression of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Neuroprotective Potential of Kurarinone in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the emerging evidence supporting the neuroprotective effects of kurarinone, a lavandulyl flavanone isolated from Sophora flavescens. This document summarizes the current understanding of its mechanisms of action, presents key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the involved signaling pathways.
Core Neuroprotective Mechanisms of this compound
This compound has demonstrated significant therapeutic potential in various models of neurological disorders, primarily through its anti-inflammatory, antioxidant, and anti-apoptotic properties. The core mechanisms identified to date include:
-
Inhibition of Soluble Epoxide Hydrolase (sEH): this compound acts as a potent, uncompetitive inhibitor of sEH.[1][2][3] This inhibition leads to the stabilization of endogenous anti-inflammatory lipids called epoxyeicosatrienoic acids (EETs), which play a crucial role in reducing neuroinflammation.[1][3][4]
-
Modulation of Inflammatory Signaling Pathways: this compound has been shown to suppress the activation of the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1][3][5] This leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-1β, IL-6, and COX-2.[1][2]
-
Activation of Pro-Survival Signaling: The compound activates the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, a critical cascade for promoting neuronal survival, growth, and plasticity.[6][7][8][9][10]
-
Targeting of β-site Amyloid Precursor Protein-Cleaving Enzyme 1 (BACE1): this compound has been identified as a potential inhibitor of BACE1, an enzyme involved in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease.[7][9][10]
-
Modulation of Microglial Polarization: In the context of cerebral hemorrhage, this compound promotes the shift of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[6][8]
-
Dopaminergic System Modulation: this compound has been shown to act as an antagonist at the dopamine D1 receptor and an agonist at the D2L and D4 receptors, suggesting a role in modulating dopaminergic neurotransmission.[11]
Quantitative Data on the Bioactivity of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.
Table 1: In Vitro Bioactivity of this compound
| Parameter | Model System | Treatment | Result | Reference |
| sEH Inhibition | Recombinant sEH | This compound | IC50: High nanomolar range | [1] |
| This compound | KD: 1.45 μM | [1] | ||
| Dopamine Receptor Activity | hD1R transfected CHO cells | This compound | IC50: 42.1 ± 0.35 μM (Antagonist) | [11] |
| hD2LR transfected CHO cells | This compound | EC50: 22.4 ± 3.46 μM (Agonist) | [11] | |
| hD4R transfected CHO cells | This compound | EC50: 71.3 ± 4.94 μM (Agonist) | [11] | |
| Enzyme Inhibition | BACE1 | This compound | IC50: 24.50 ± 1.73 μM | [11] |
| BChE | This compound | IC50: 5.29 ± 0.67 μM | [11] | |
| AChE | This compound | IC50: 74.28 ± 7.85 μM | [11] | |
| hMAO-A | This compound | IC50: 186 ± 6.17 μM | [11] | |
| hMAO-B | This compound | IC50: 198 ± 12.66 μM | [11] | |
| Cell Viability | Hemin-treated HMC3 cells | 10, 20, 40 μM this compound | No significant cytotoxicity | [6] |
| Corticosterone-treated HNCs | 0.25–1 μM this compound | Reversal of viability inhibition | [7][10] | |
| Corticosterone-treated HNCs | 2 μM this compound | Significant decrease in viability | [7][10] | |
| Apoptosis | Corticosterone-treated HNCs | 0.25–1 μM this compound | Reversal of enhanced apoptosis | [7][10] |
Table 2: In Vivo Efficacy of this compound in Neurological Disorder Models
| Model | Species | This compound Dose | Key Findings | Reference |
| MPTP-induced Parkinson's Disease | Mice | 5, 10, 20 mg/kg | Attenuated behavioral deficits, protected dopaminergic neurons, and reduced neuroinflammation. | [1][3][4] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mice | 100 mg/kg/day | Improved clinical scores, reduced CNS inflammation (61% decrease) and demyelination (83% decrease). | [12] |
| PCPA-induced Insomnia Model | Rats | 150 mg/kg | Attenuated the upregulation of BACE1 expression in hippocampal tissues. | [7][9] |
Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are mediated through its interaction with several key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Diagram 1: this compound's Inhibition of Neuroinflammation via sEH and NF-κB
Caption: this compound inhibits sEH, stabilizing EETs which in turn suppress NF-κB activation and neuroinflammation.
Caption: this compound protects neurons by downregulating BACE1 and activating the pro-survival PI3K/Akt/BDNF pathway.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited studies to evaluate the neuroprotective potential of this compound.
4.1. In Vivo Model: MPTP-Induced Parkinson's Disease in Mice
-
Objective: To assess the ability of this compound to protect against dopaminergic neurodegeneration and motor deficits characteristic of Parkinson's disease.
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Parkinsonism: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection (e.g., 30 mg/kg for several consecutive days) to induce selective destruction of dopaminergic neurons in the substantia nigra. [1][3][5]* This compound Administration: this compound is administered orally or via injection at doses ranging from 5 to 20 mg/kg, typically starting before or concurrently with MPTP administration and continuing for a set period. [1][4]* Behavioral Assessment: Motor function is evaluated using tests such as the CatWalk Automated Gait Analysis System to measure parameters like duration, maximum variation, average speed, and cadence. [4]* Neurochemical Analysis: Levels of dopamine and its metabolites (DOPAC, HVA) in the striatum are quantified using High-Performance Liquid Chromatography (HPLC). [1][2][4]* Immunohistochemistry and Western Blot:
-
Tyrosine Hydroxylase (TH): Brain sections (substantia nigra and striatum) are stained for TH, a marker for dopaminergic neurons, to quantify neuronal loss and the protective effect of this compound. [1][2][3] * Microglial and Inflammatory Markers: Staining for Iba-1 (microglia marker) and Western blot analysis for proteins in the NF-κB pathway (p-p65, p65) and inflammatory mediators (COX-2, TNF-α, IL-6) are performed on brain tissue homogenates. [1][2] * sEH and Downstream Pathways: Western blot is used to measure the expression of sEH and proteins in associated pathways like GSK3β. [1][4] 4.2. In Vitro Model: Hemin-Induced Microglial Inflammation
-
-
Objective: To investigate the effect of this compound on microglial activation, polarization, and inflammation, relevant to conditions like cerebral hemorrhage.
-
Cell Line: Human microglial cells (HMC3) are used. [6][8]* Induction of Inflammation: Cells are treated with hemin (e.g., 60 μM for 24 hours) to mimic the effects of red blood cell lysis and induce an inflammatory response. [6]* This compound Treatment: HMC3 cells are co-treated with hemin and various concentrations of this compound (e.g., 10, 20, 40 μM). [6]* Cell Viability Assay: Cell Counting Kit-8 (CCK-8) assay is used to determine the cytotoxicity of this compound and its protective effect against hemin-induced cell death. [6]* Analysis of Microglial Polarization:
-
qRT-PCR: Gene expression of M1 markers (CD32, iNOS) and M2 markers (Arg-1, CD206) is quantified. [6]* Measurement of Inflammatory Cytokines: The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA). [6]* Western Blot Analysis: The activation of the IGF1/PI3K/Akt signaling pathway is assessed by measuring the phosphorylation status of key proteins (IGF1R, PI3K, Akt). [6][8] 4.3. In Vitro Model: Corticosterone-Induced Hippocampal Neuron Cytotoxicity
-
-
Objective: To evaluate the neuroprotective effects of this compound against stress-induced neuronal damage, a model relevant to insomnia and depression.
-
Cell Model: Primary hippocampal neuronal cells (HNCs) from rats. [7][9][10]* Induction of Cytotoxicity: Neurons are exposed to corticosterone to induce cellular stress, apoptosis, and reduced viability. [7][10]* This compound Treatment: Cells are treated with this compound at concentrations ranging from 0.25 to 2 μM. [7][10]* Viability and Apoptosis Assays:
-
Viability: CCK-8 assay is used to measure cell viability. [7][10] * Apoptosis: Flow cytometry with Annexin V/PI staining is employed to quantify the percentage of apoptotic cells. [7]* Western Blot Analysis: The expression levels of BACE1, Brain-Derived Neurotrophic Factor (BDNF), and the phosphorylation status of PI3K and Akt are determined to elucidate the underlying signaling pathways. [7][10]* Target Validation: Overexpression of BACE1 is used to confirm it as a target of this compound's protective effects. The reversal of this compound's benefits by BACE1 overexpression supports its role in the mechanism of action. [7][9]
-
Conclusion and Future Directions
This compound is a promising natural product with multifaceted neuroprotective properties. Its ability to target key pathological processes in neurological disorders, including neuroinflammation, oxidative stress, and apoptosis, through multiple signaling pathways, makes it a strong candidate for further drug development.
Future research should focus on:
-
Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.
-
Evaluation in a broader range of neurological disorder models, including Alzheimer's disease and ischemic stroke.
-
Identification of additional molecular targets to fully elucidate its mechanism of action.
-
Preclinical safety and toxicology studies to support its transition to clinical trials.
This guide provides a solid foundation for researchers and drug development professionals to understand and explore the therapeutic potential of this compound in addressing the significant unmet needs in the treatment of neurological disorders.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound alleviated Parkinson's disease via stabilization of epoxyeicosatrienoic acids in animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound alleviated Parkinson's disease via stabilization of epoxyeicosatrienoic acids in animal model [escholarship.org]
- 6. This compound alleviates hemin‐induced neuroinflammation and microglia‐mediated neurotoxicity by shifting microglial M1/M2 polarization via regulating the IGF1/PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of this compound against corticosterone‐induced cytotoxicity on rat hippocampal neurons by targeting BACE1 to activate P13K–AKT signaling – A potential treatment in insomnia disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound alleviates hemin-induced neuroinflammation and microglia-mediated neurotoxicity by shifting microglial M1/M2 polarization via regulating the IGF1/PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective effect of this compound against corticosterone-induced cytotoxicity on rat hippocampal neurons by targeting BACE1 to activate P13K-AKT signaling - A potential treatment in insomnia disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Silico Characterization of this compound as a Dopamine D1A Receptor Antagonist and D2L and D4 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The flavonoid this compound inhibits clinical progression of EAE through inhibiting Th1 and Th17 cell differentiation and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Kurarinone: A Dual-Acting Flavonoid with Estrogenic and Anticarcinogenic Potential
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Kurarinone, a lavandulyl flavanone isolated from the roots of Sophora flavescens, has emerged as a molecule of significant interest in pharmacological research. This natural compound exhibits a compelling dual-action profile, demonstrating both estrogenic and potent anticarcinogenic activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its biological effects, underlying mechanisms of action, and relevant experimental data. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development.
Estrogenic Properties of this compound
This compound has been identified as a phytoestrogen, exhibiting weak estrogenic activity. This property has been quantitatively assessed through various bioassays.
Quantitative Data on Estrogenic Activity
The estrogenic potential of this compound has been determined using recombinant yeast and Ishikawa Var-I bioassays. The half-maximal effective concentration (EC50) values from these studies are summarized below.
| Bioassay Platform | EC50 of this compound (µM) | Reference |
| Recombinant Yeast Screen | 4.6 | [1][2] |
| Ishikawa Var-I Bioassay | 1.6 - 1.66 | [1][2] |
Experimental Protocols for Estrogenic Activity Assessment
Recombinant Yeast Estrogen Screen (YES): This assay utilizes a genetically modified strain of Saccharomyces cerevisiae. The yeast cells are engineered to contain the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of an estrogen-responsive element (ERE).
General Methodology:
-
Yeast Culture: The recombinant yeast strain is cultured in an appropriate medium.
-
Treatment: The yeast culture is exposed to varying concentrations of the test compound (this compound). A known estrogen, such as 17β-estradiol, is used as a positive control, and a vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated yeast cultures are incubated to allow for ligand binding to the hERα, receptor activation, and subsequent expression of the reporter gene.
-
Reporter Gene Assay: The activity of the reporter enzyme (e.g., β-galactosidase) is measured. For β-galactosidase, this typically involves lysing the yeast cells and adding a substrate that produces a colorimetric or fluorometric signal upon cleavage.
-
Data Analysis: The signal intensity is plotted against the compound concentration to determine the EC50 value.
Ishikawa Var-I Bioassay: This assay employs the human endometrial adenocarcinoma cell line, Ishikawa Var-I, which is responsive to estrogens and expresses alkaline phosphatase.
General Methodology:
-
Cell Culture: Ishikawa Var-I cells are maintained in a suitable culture medium.
-
Treatment: Cells are treated with different concentrations of this compound, along with positive and negative controls.
-
Incubation: The cells are incubated for a defined period to allow for an estrogenic response, leading to the induction of alkaline phosphatase activity.
-
Alkaline Phosphatase Assay: The activity of alkaline phosphatase is quantified, often using a colorimetric substrate.
-
Data Analysis: The measured enzyme activity is used to generate a dose-response curve and calculate the EC50 value.
Anticarcinogenic Properties of this compound
This compound has demonstrated significant anticancer effects across a wide range of cancer cell lines, primarily through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
Quantitative Data on Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) values of this compound have been determined in numerous cancer cell lines.
| Cancer Cell Line | Cancer Type | IC50 of this compound (µM) | Reference(s) |
| HL-60 | Human Myeloid Leukemia | 18.5 | [1] |
| H1688 | Small-Cell Lung Cancer | 12.5 | [1] |
| H146 | Small-Cell Lung Cancer | 30.4 | [1] |
| A549 | Non-Small Cell Lung Cancer | Not specified | [3] |
| PC3 | Prostate Cancer | 24.7 | [1] |
| HeLa | Cervical Cancer | 36 | [1] |
| A375 | Melanoma | 62 | [1] |
| MCF-7/6 | Breast Cancer | 22.2 | [4] |
Mechanisms of Anticarcinogenic Action
This compound exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest, and the modulation of critical signaling pathways.
This compound has been shown to induce apoptosis in various cancer cells.[1] This is characterized by an increase in the population of early and late apoptotic cells, as well as an increase in the sub-G1 cell population.[1] Key molecular events in this compound-induced apoptosis include the cleavage of PARP and the activation of caspases.[1]
Experimental Protocol for Apoptosis Detection (Annexin V/PI Staining):
-
Cell Treatment: Cancer cells are treated with this compound at various concentrations for a specified duration.
-
Cell Harvesting: Adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
This compound can induce cell cycle arrest, contributing to its cytostatic effects.[5] For instance, in prostate cancer cells, this compound treatment leads to an increase in the levels of p21 and p27, and a decrease in cyclin D1 and cyclin A expression.[1]
Experimental Protocol for Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Cells are treated with this compound and then harvested.
-
Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a DNA-intercalating dye such as Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.
Modulation of Signaling Pathways
This compound has been shown to inhibit the NF-κB signaling pathway.[1] NF-κB is a key regulator of inflammation, cell survival, and proliferation, and its inhibition can sensitize cancer cells to apoptosis. This compound has been observed to inhibit TNF-α induced NF-κB pathway activation.[2]
This compound can activate the PERK-ATF4 pathway, which is involved in the cellular response to endoplasmic reticulum (ER) stress.[5][6] Activation of this pathway can lead to cytostatic effects in cancer cells.[5]
This compound can sensitize cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis.[7][8] It achieves this by inhibiting the NF-κB-mediated expression of the anti-apoptotic protein cFLIP.[7]
In Vivo Anticarcinogenic Activity
The anticancer potential of this compound has also been demonstrated in vivo. In xenograft models using A549 non-small cell lung cancer cells, this compound treatment at doses of 20 and 40 mg/kg body weight significantly reduced tumor weight and volume.[1] Furthermore, in a lung cancer cell line xenograft model, a 100 mg/kg body weight per day dose of this compound decreased the expression of the anti-apoptotic protein Bcl-2 and upregulated the levels of caspases 8 and 3.[1] Importantly, studies have indicated that this compound does not exhibit significant toxicity in experimental rats.[1]
Conclusion
This compound is a promising natural flavonoid with a multifaceted pharmacological profile. Its weak estrogenic activity may have implications for hormone-related conditions, while its potent anticarcinogenic properties, mediated through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways such as NF-κB, PERK-ATF4, and TRAIL, highlight its potential as a lead compound for the development of novel cancer therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various disease contexts. This technical guide provides a foundational understanding of this compound's biological activities to aid researchers and drug development professionals in their ongoing efforts.
References
- 1. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Inhibitory Effect of this compound on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. This compound from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound promotes TRAIL-induced apoptosis by inhibiting NF-κB-dependent cFLIP expression in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Synergizes TRAIL-Induced Apoptosis in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Kurarinone on T-type Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kurarinone, a lavandulyl flavanone derived from the roots of Sophora flavescens, has been identified as a modulator of various ion channels and transporters.[1] Recent studies have highlighted its activity as a nonselective antagonist of T-type calcium channels, suggesting its potential therapeutic application, particularly in the management of inflammatory pain.[1][2] This document provides an in-depth technical overview of the current understanding of this compound's effects on T-type calcium channels, compiling available quantitative data, experimental methodologies, and proposed mechanisms of action.
Quantitative Data: Inhibitory Potency of this compound
This compound has been demonstrated to inhibit T-type calcium channels. The following table summarizes the available quantitative data on its inhibitory concentration.
| Channel Subtype | IC50 (μM) | Cell Line | Notes | Reference |
| CaV3.2 | 1.1 ± 0.3 | tsA-201 | This compound is described as a nonselective T-type channel antagonist, though specific IC50 values for CaV3.1 and CaV3.3 are not detailed in the available literature. | [1] |
Experimental Protocols
The primary experimental technique used to characterize the effect of this compound on T-type calcium channels is the whole-cell patch clamp technique.[1]
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the recording of ionic currents across the entire cell membrane, providing a detailed characterization of the inhibitory effects of this compound on T-type calcium channels.
General Protocol:
-
Cell Preparation: Human embryonic kidney (HEK-293) or tsA-201 cells are transiently transfected with plasmids encoding the specific human T-type calcium channel subunits (CaV3.1, CaV3.2, or CaV3.3). A marker protein such as Green Fluorescent Protein (GFP) is often co-transfected to identify successfully transfected cells. Recordings are typically performed 36-48 hours post-transfection.
-
Electrode and Solution Preparation:
-
Micropipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 5-10 MΩ when filled with the internal solution.
-
Internal Solution (Pipette Solution): A typical internal solution would be composed to mimic the intracellular ionic environment and may contain (in mM): CsCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to ~7.3 with CsOH.
-
External Solution (Bath Solution): The external solution is formulated to isolate calcium currents and may contain (in mM): BaCl2 or CaCl2 as the charge carrier, TEA-Cl, 4-AP, and HEPES, with the pH adjusted to ~7.4 with TEA-OH. Tetrodotoxin (TTX) is often included to block voltage-gated sodium channels.
-
-
Recording Procedure:
-
A transfected cell is identified for recording.
-
The micropipette, filled with the internal solution, is brought into contact with the cell membrane.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction.
-
The cell membrane under the pipette tip is ruptured by applying a brief pulse of suction, establishing the "whole-cell" configuration. This allows for electrical access to the cell's interior and control of the membrane potential.
-
Voltage-Clamp Protocol:
-
The cell is held at a hyperpolarized membrane potential (e.g., -100 mV) to ensure the T-type calcium channels are in a resting, available state.
-
Depolarizing voltage steps (e.g., to -30 mV) are applied to activate the channels and elicit an inward calcium current.
-
This compound is applied to the external solution at varying concentrations.
-
The effect of this compound on the peak amplitude of the T-type calcium current is measured to determine the concentration-response relationship and calculate the IC50 value.
-
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the inhibitory effect of a compound like this compound on T-type calcium channels using the whole-cell patch clamp technique.
Proposed Mechanism of Action and Signaling Pathway
Molecular docking studies suggest that this compound interacts directly with the pore domains of all three T-type calcium channel isoforms (CaV3.1, CaV3.2, and CaV3.3) through hydrogen and hydrophobic interactions.[1] This inhibition of T-type calcium channels in sensory neurons, such as those in the dorsal root ganglion, is proposed to be a key mechanism underlying its analgesic effects in inflammatory pain models.[1]
Conclusion
This compound emerges as a promising natural compound with inhibitory activity against T-type calcium channels.[1] Its nonselective antagonism of these channels, particularly CaV3.2, provides a plausible mechanism for its observed analgesic properties in preclinical models of inflammatory pain.[1] Further research is warranted to fully elucidate the specifics of its interaction with all three T-type calcium channel isoforms, including the impact on channel gating kinetics and voltage-dependence. Such studies will be crucial for the potential development of this compound or its derivatives as therapeutic agents for pain and other conditions associated with T-type calcium channel dysregulation.
References
Methodological & Application
Application Notes and Protocols for Evaluating the In Vitro Cytotoxicity of Kurarinone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Kurarinone is a prenylated flavanone isolated from the roots of Sophora flavescens, a plant used in traditional Chinese medicine.[1] Emerging research has highlighted its potential as an anticancer agent, demonstrating cytotoxic effects against a variety of human cancer cell lines, including lung, cervical, and gastric cancers.[2][3][4] this compound has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress metastasis by modulating various signaling pathways.[3][5]
Accurate assessment of its cytotoxic activity is crucial for further drug development. Cell viability assays, such as the MTT and Resazurin assays, are fundamental tools for this purpose. The MTT assay measures the metabolic activity of cells by observing the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[6][7] The Resazurin assay operates on a similar principle, where metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[8][9] These assays provide a quantitative measure of how a compound like this compound affects cell viability and are essential for determining key parameters like the half-maximal inhibitory concentration (IC50).
This document provides a summary of reported cytotoxicity data for this compound, detailed protocols for performing MTT and Resazurin assays to evaluate its effects, and diagrams illustrating the experimental workflow and the compound's known signaling pathways.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported cytotoxic activity of this compound against various human cell lines. The IC50 value represents the concentration of this compound required to inhibit the growth of 50% of the cells.
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| H1688 | Small Cell Lung Cancer | MTT | 24 | 12.5 ± 4.7 | [1] |
| H146 | Small Cell Lung Cancer | MTT | 24 | 30.4 ± 5.1 | [1] |
| BEAS-2B | Normal Bronchial Epithelial | MTT | 24 | 55.8 ± 4.9 | [1] |
| A549 | Non-Small Cell Lung Cancer | MTT | 24 / 48 | Time-dependent | [4] |
| NCI-H1975 | Non-Small Cell Lung Cancer | MTT | Not Specified | Potent Inhibition | [4] |
| HeLa | Cervical Cancer | Not Specified | Not Specified | 36 | [2][5] |
| A375 | Skin Melanoma | Not Specified | Not Specified | 62 | [2][5] |
| SGC7901 | Gastric Cancer | Not Specified | Not Specified | Significant at ≥10 | [2] |
| HL-60 | Human Myeloid Leukemia | Not Specified | Not Specified | 18.5 | [2] |
Experimental Workflow for Cell Viability Assays
The general workflow for assessing the effect of this compound on cell viability involves seeding cells, treatment with the compound, incubation with a viability reagent, and subsequent signal measurement.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. labbox.es [labbox.es]
Application Notes and Protocols for Treating Cell Cultures with Kurarinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kurarinone, a lavandulyl flavanone isolated from the roots of Sophora flavescens, has garnered significant interest in biomedical research due to its diverse pharmacological activities.[1][2] Primarily recognized for its potent anti-cancer effects, this compound has been shown to inhibit cell proliferation, induce apoptosis, and trigger cell cycle arrest in a variety of cancer cell lines.[2][3][4] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways implicated in cell survival, proliferation, and death.[5] Beyond its anti-cancer properties, this compound also exhibits anti-inflammatory, neuroprotective, and anti-fibrotic activities.[5][6]
These application notes provide a comprehensive guide for researchers utilizing this compound in cell culture-based experiments. Detailed protocols for common assays to assess the effects of this compound on cell viability, apoptosis, and cell cycle progression are provided, along with a summary of its reported efficacy in various cell lines and a visualization of its known signaling pathways.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and its observed biological effects on various human cell lines as reported in the scientific literature.
| Cell Line | Cancer Type | IC50 Value (µM) | Effective Concentration (µM) | Treatment Duration | Observed Effects |
| H1688 | Small Cell Lung Cancer | 12.5 ± 4.7 | 6.25 - 25 | 24 hours | Increased apoptosis, cell cycle arrest at sub-G1 phase.[3][4] |
| H146 | Small Cell Lung Cancer | 30.4 ± 5.1 | 3.125 - 50 | 24 hours | Decreased cell proliferation.[3] |
| A549 | Non-Small Cell Lung Cancer | Not specified | 5 - 25 | 24 - 48 hours | Induced apoptosis, ER stress, and inhibited Akt pathway.[1][6] |
| PC3 | Prostate Cancer | 24.7 | 10 - 50 | 48 hours | Suppressed proliferation, induced G1 arrest and ATF4 activation.[7][8] |
| HeLa | Cervical Cancer | 36 | 5 | 4 - 5 hours | Promoted TRAIL-induced apoptosis.[9] |
| HL-60 | Human Myeloid Leukemia | 18.5 | Not specified | Not specified | Reduced cell proliferation.[7] |
| SGC7901 | Gastric Cancer | >10 | 5 - 10 (in combination with TRAIL) | Not specified | Synergistically induced apoptosis with TRAIL, G2/M arrest.[7] |
| BEAS-2B | Normal Bronchial Epithelial | 55.8 ± 4.9 | >50 | 24 hours | Low cytotoxicity compared to cancer cell lines.[1][3] |
| TIG3 | Normal Human Diploid Fibroblast | >50 | Not specified | 48 hours | Weak cytotoxic effects. |
Experimental Protocols
General Guidelines for this compound Treatment
Reagent Preparation:
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in dimethyl sulfoxide (DMSO). For example, for a 10 mM stock solution of this compound (molecular weight: 438.55 g/mol ), dissolve 4.39 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Seeding and Treatment:
-
Seed the cells in the appropriate culture vessel (e.g., 96-well, 24-well, or 6-well plates) at a density that allows for logarithmic growth during the treatment period.
-
Allow the cells to adhere and resume logarithmic growth for 18-24 hours before treatment.
-
Remove the existing medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the specified duration of the experiment.
Protocol: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 3.125, 6.25, 12.5, 25, 50 µM) for the desired time (e.g., 24, 48, or 72 hours).[3] Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol: Apoptosis Detection by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well tissue culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed approximately 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound (e.g., 0, 6.25, 12.5, 25 µM) for 24 hours.[3][4]
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well tissue culture plates
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed approximately 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 6.25, 12.5, 25 µM) for 24 hours.[4]
-
Harvest the cells by trypsinization, wash with PBS, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways affected by this compound and a general experimental workflow for its study in cell culture.
Caption: this compound's multifaceted mechanism of action in cancer cells.
Caption: General experimental workflow for studying this compound in cell culture.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. bosterbio.com [bosterbio.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Kurarinone in Animal Xenograft Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kurarinone, a lavandyl flavanone isolated from the roots of Sophora flavescens, has demonstrated significant anti-tumor activity across a variety of cancer cell lines.[1][2] In recent years, its potential as a therapeutic agent has been investigated in preclinical animal xenograft models, providing valuable insights into its efficacy and mechanism of action in vivo. These studies have shown that this compound can inhibit tumor growth, induce apoptosis, and modulate key signaling pathways involved in cancer progression.[3][4]
This document provides detailed application notes and protocols for the use of this compound in animal xenograft cancer models, with a focus on non-small cell lung cancer (NSCLC), for which the most robust in vivo data is currently available. Information on its effects on small cell lung cancer (SCLC), prostate, and breast cancer cell lines is also included to guide further research.
Data Presentation: Efficacy of this compound in Xenograft Models
The anti-tumor effects of this compound have been quantified in xenograft models, primarily using the A549 NSCLC cell line. The data consistently shows a dose-dependent inhibition of tumor growth.
Table 1: Effect of this compound on A549 (NSCLC) Xenograft Tumor Growth
| Parameter | Control Group | This compound (20 mg/kg/day) | This compound (40 mg/kg/day) | Reference |
| Final Tumor Volume | Significantly larger | Significantly reduced | Significantly reduced | [4] |
| Mean Tumor Weight | Higher | Significantly decreased (P < 0.05) | Significantly decreased (P < 0.01) | [4] |
| Body Weight | No significant change | No significant change | No significant change | [4] |
| Toxicity | - | No apparent signs of toxicity | No apparent signs of toxicity | [3][4] |
Table 2: In Vitro Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| H1688 | Small Cell Lung Cancer | 12.5 ± 4.7 | [5] |
| H146 | Small Cell Lung Cancer | 30.4 ± 5.1 | [5] |
| PC3 | Prostate Cancer | 24.7 | [1] |
| T47D | Breast Cancer | 1-25 (dose-dependent toxicity) | |
| MDA-MB-231 | Breast Cancer | 1-25 (dose-dependent toxicity) |
Experimental Protocols
A549 Non-Small Cell Lung Cancer Xenograft Model
This protocol outlines the procedure for establishing a subcutaneous A549 xenograft model and subsequent treatment with this compound.
Materials:
-
A549 human non-small cell lung cancer cell line
-
Culture medium (e.g., DMEM/F12 + 10% FBS + 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Matrigel
-
Athymic nude mice (e.g., BALB/c nude, 4-6 weeks old)
-
This compound
-
Vehicle (e.g., PBS)
-
Calipers for tumor measurement
-
Syringes and needles
Protocol:
-
Cell Culture: Culture A549 cells in the recommended medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection:
-
Harvest exponentially growing A549 cells using trypsin.
-
Wash the cells with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
-
Treatment with this compound:
-
Randomly divide the mice into control and treatment groups.
-
Prepare this compound solutions in a suitable vehicle (e.g., PBS) at the desired concentrations (e.g., 20 mg/kg and 40 mg/kg).
-
Administer this compound or vehicle to the respective groups daily via intraperitoneal (i.p.) injection.
-
-
Endpoint and Data Collection:
-
Continue treatment for a predetermined period (e.g., 27 days).[1]
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Collect tumor tissue for further analysis (e.g., Western blotting, immunohistochemistry).
-
Western Blot Analysis of Key Signaling Proteins
This protocol describes the analysis of protein expression in tumor tissues from xenograft models to investigate the mechanism of action of this compound.
Materials:
-
Tumor tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification:
-
Homogenize the excised tumor tissues in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by this compound
This compound has been shown to primarily affect the PI3K/Akt and MAPK/ERK signaling pathways, leading to the induction of apoptosis.
Caption: this compound-mediated inhibition of PI3K/Akt and MAPK/ERK pathways leading to apoptosis.
Experimental Workflow for Xenograft Studies
The following diagram illustrates the typical workflow for conducting a xenograft study to evaluate the anti-tumor efficacy of this compound.
Caption: Standard workflow for evaluating this compound efficacy in a cancer xenograft model.
Conclusion
This compound has demonstrated promising anti-tumor activity in preclinical xenograft models, particularly against non-small cell lung cancer. Its mechanism of action involves the induction of apoptosis through the inhibition of key survival pathways such as PI3K/Akt and MAPK/ERK. The provided protocols and data serve as a valuable resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound. While robust in vivo data for prostate, breast, and colon cancer is still emerging, the in vitro results are encouraging and warrant further investigation using xenograft models. Future studies should focus on expanding the in vivo evaluation of this compound across a broader range of cancer types and exploring its potential in combination therapies.
References
- 1. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory Effect of this compound on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor effect of this compound and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of Kurarinone: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of kurarinone, a promising natural flavonoid, across various cancer cell lines. This document outlines detailed protocols for common cell viability assays, presents known IC50 values in a clear tabular format, and illustrates the key signaling pathways affected by this compound.
Introduction
This compound, a prenylated flavonoid isolated from the roots of Sophora flavescens, has demonstrated significant cytotoxic effects against a range of human cancer cells.[1][2][3] Its anticancer potential is attributed to its ability to induce apoptosis, inhibit cell cycle progression, and suppress metastasis through the modulation of various signaling pathways.[2][4] Accurate determination of the IC50 value is a critical first step in evaluating the efficacy of this compound and understanding its therapeutic potential. This document provides standardized protocols for the MTT, SRB, and CellTiter-Glo assays to ensure reliable and reproducible IC50 determination.
Data Presentation: IC50 of this compound in Various Cancer Cell Lines
The cytotoxic activity of this compound varies across different cancer cell types. The following table summarizes the reported IC50 values for this compound in several human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Small-Cell Lung Cancer | H1688 | 12.5 ± 4.7 | [1] |
| Small-Cell Lung Cancer | H146 | 30.4 ± 5.1 | [1] |
| Non-Small Cell Lung Cancer | A549 | Not explicitly quantified in the provided text, but potent activity is noted. | [1] |
| Cervical Cancer | HeLa | 36 | [3] |
| Skin Cancer | A375 | 62 | [3] |
| Prostate Cancer | PC3 | 24.7 | [3] |
| Human Myeloid Leukemia | HL-60 | 18.5 | [5] |
Note: IC50 values can vary depending on the assay method, incubation time, and specific experimental conditions.
Experimental Protocols
The following are detailed protocols for three widely used colorimetric and luminescent assays to determine the IC50 of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[7][9]
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
SRB (Sulphorhodamine B) Assay
This colorimetric assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulphorhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
After the incubation period with this compound, gently add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plate at 4°C for 1 hour.[10]
-
-
Staining:
-
Wash the wells five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and stain at room temperature for 30 minutes.[10]
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[10]
-
Allow the plates to air dry completely.
-
-
Dye Solubilization and Data Acquisition:
-
Data Analysis:
-
Analyze the data as described for the MTT assay to determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2), using opaque-walled plates.
-
-
Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[8]
-
After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[8]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]
-
-
Signal Generation and Measurement:
-
Data Analysis:
-
Analyze the data as described for the MTT assay to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
This compound Signaling Pathways in Cancer Cells
Caption: Key signaling pathways modulated by this compound.
References
- 1. Antitumor effect of this compound and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Frontiers | Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. canvaxbiotech.com [canvaxbiotech.com]
- 11. benchchem.com [benchchem.com]
- 12. OUH - Protocols [ous-research.no]
Application Note: Quantification of Kurarinone in Plant Extracts via HPLC-MS
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of kurarinone in plant extracts, particularly from species such as Sophora flavescens. This compound, a prenylated flavanone, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anticancer properties.[1] The described protocol provides a comprehensive workflow from sample preparation to data analysis, ensuring accurate and reproducible quantification of this compound for research, quality control, and drug development purposes.
Introduction
This compound is a bioactive flavonoid predominantly isolated from the roots of Sophora flavescens Ait., a plant widely used in traditional Chinese medicine.[2][3] Its therapeutic potential necessitates reliable analytical methods for its quantification in raw plant materials and derived products. This document outlines a validated HPLC-MS method that offers high selectivity and sensitivity for the determination of this compound.
Experimental Workflow
The overall experimental process for the quantification of this compound in plant extracts is depicted in the following workflow diagram.
Caption: Experimental workflow for this compound quantification.
Protocols
Sample Preparation: Ultrasonic-Assisted Extraction
This protocol is optimized for the extraction of this compound from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., roots of Sophora flavescens)
-
100% Ethanol
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical tube.
-
Add 20 mL of 100% ethanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at a frequency of 72 kHz.[3]
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-MS analysis.
HPLC-MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)[4] |
| Mobile Phase A | Water with 0.1% formic acid[5][6] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[5] |
| Flow Rate | 0.40 mL/min[4] |
| Column Temperature | 35 °C[7] |
| Injection Volume | 3 µL[7] |
| Gradient Elution | As described in the table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 - 1.0 | 15 |
| 1.0 - 5.0 | 15 -> 40 |
| 5.0 - 8.0 | 40 -> 95 |
| 8.0 - 10.0 | 95 |
| 10.1 - 12.0 | 15 (re-equilibration) |
Mass Spectrometry Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative[8] or Positive[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 437.2 [M-H]⁻ or 437.0 [M+H]⁺[4][8] |
| Product Ion (m/z) | 161.1 or 301.2[4][8] |
| Nebulizer Pressure | 3.0 bar[9] |
| Drying Gas Flow | 8 L/min[9][10] |
| Drying Gas Temperature | 200 °C[9][10] |
| Capillary Voltage | 4500 V[9][10] |
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound in different sample types, as determined by HPLC-MS/MS.
| Sample Type | Concentration Range | LLOQ (Lower Limit of Quantification) | Recovery (%) | Reference |
| Rat Plasma | 0.1 - 1000 ng/mL | 0.1 ng/mL | Not specified | [8] |
| Rat Plasma | 20 - 2000 ng/mL | 20 ng/mL | 77.3 - 85.6 | [4] |
| Dog Plasma | Not specified | Not specified | Not specified | [1] |
Proposed Anti-inflammatory Signaling Pathway of this compound
This compound has been reported to exhibit anti-inflammatory effects by modulating the Keap1-Nrf2 signaling pathway. The diagram below illustrates this proposed mechanism.
Caption: Proposed anti-inflammatory action of this compound.
Conclusion
The HPLC-MS method presented here is a reliable and sensitive tool for the quantification of this compound in plant extracts. The detailed protocols for sample preparation and analysis provide a solid foundation for researchers in natural product chemistry, pharmacology, and quality control. The provided quantitative data and the illustrated signaling pathway offer valuable context for the application of this method in further studies on the bioactivity of this compound.
References
- 1. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Determination of this compound in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Liquid chromatography-tandem mass spectrometry analysis of a ratio-optimized drug pair of Sophora flavescens Aiton and Coptis chinensis Franch and study on the mechanism of anti-colorectal cancer effect of two alkaloids thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multivariate quantitative combined with chemometrics for evaluating the quality of <italic style="font-style: italic">Sophora flavescens</italic> from different producing areas [journal.china-pharmacy.com]
- 8. scilit.com [scilit.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing Kurarinone for NF-κB Signaling Pathway Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing kurarinone, a natural flavanone isolated from Sophora flavescens, as a tool to investigate the Nuclear Factor-kappa B (NF-κB) signaling pathway. The information presented is intended for researchers in academia and industry, including those involved in drug discovery and development.
Introduction to this compound and the NF-κB Pathway
This compound is a bioactive compound with demonstrated anti-inflammatory, antioxidant, and anticancer properties.[1][2] A significant body of research points to its ability to modulate the NF-κB signaling pathway, a crucial regulator of immune and inflammatory responses, cell proliferation, and survival.[3][4][5] Dysregulation of the NF-κB pathway is implicated in numerous diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer.[6][7] this compound's inhibitory effect on this pathway makes it a valuable pharmacological tool for studying these disease processes and for evaluating potential therapeutic interventions.
The canonical NF-κB signaling cascade is typically initiated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα). Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer, most commonly composed of p65 and p50 subunits, allowing it to translocate to the nucleus and induce the transcription of target genes, including those for inflammatory cytokines, chemokines, and anti-apoptotic proteins.[8]
This compound has been shown to interfere with this pathway at multiple key steps.[6][9]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on the NF-κB signaling pathway and related inflammatory responses.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Stimulant | Parameter Measured | This compound Concentration | Effect | Reference |
| RAW 264.7 | LPS | NF-κB activation | 5.8 µg/ml (IC50) | Dose-dependent inhibition | [6] |
| RAW 264.7 | LPS | iNOS, TNF-α, IL-1β, CCL2 mRNA | Micromolar concentrations | Reduced expression | [6][9] |
| RAW 264.7 | LPS | p-ERK1/2, p-JNK, p-p38 | Not specified | Decreased phosphorylation | [9] |
| HEK293 | Not specified | IκBα phosphorylation | 100 µg/ml | Inhibition | [6] |
| L929sA | TNF-α | IL-6 mRNA expression | 4 and 40 µM | Significant inhibition | [6] |
| L929sA | TNF-α | NF-κB promoter activity | 10, 25, 50, 100 µg/ml | Decreased activity | [6] |
| PC3 | Not specified | KEAP1 protein levels | 20-50 µM | Dose-dependent reduction | [10] |
| PC3 | Not specified | Nrf2 nuclear accumulation | 20-50 µM | Dose-dependent increase | [10] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Parameter Measured | This compound Dose | Effect | Reference |
| Rat | Not specified | EGFR activity | 100 and 500 mg/kg | 14% and 40% inhibition | [6] |
| Collagen-Induced Arthritis Mice | Collagen | Arthritis severity, TNF-α, IL-6, IFN-γ, IL-17A | 100 mg/kg/day | Reduced severity and cytokine levels | [11] |
| Collagen-Induced Arthritis Mice | Collagen | p-STAT1 and p-STAT3 | 100 mg/kg/day | Suppressed phosphorylation | [11] |
| MPTP-induced Parkinson's Mice | MPTP | Microglia activation | Not specified | Suppressed activation | [3][12] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to study the effects of this compound on the NF-κB signaling pathway.
Protocol 1: Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 (murine macrophage)
-
HEK293 (human embryonic kidney)
-
L929sA (murine fibroblast)
-
PC3 (human prostate cancer)
-
-
Culture Conditions:
-
Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Preparation:
-
Dissolve this compound (purity >98%) in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10-50 mM).
-
Further dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation.
-
Stimulate the cells with an NF-κB activator, such as LPS (1 µg/mL) or TNF-α (10 ng/mL), for the indicated duration (e.g., 30 minutes for phosphorylation studies, 6-24 hours for gene expression studies).
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with the stimulant only.
-
Protocol 2: Western Blot Analysis for NF-κB Pathway Proteins
-
Protein Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Nuclear and Cytoplasmic Fractionation (for p65 translocation):
-
Use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Phospho-IκBα (Ser32)
-
Total IκBα
-
Phospho-p65 (Ser536)
-
Total p65
-
Lamin B1 (nuclear marker)
-
β-actin or GAPDH (loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Protocol 3: NF-κB Luciferase Reporter Assay
-
Transfection:
-
Seed HEK293 cells in a 24-well plate.
-
Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated cells using a commercial RNA isolation kit.
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green master mix and gene-specific primers for target genes (e.g., TNF-α, IL-6, IL-1β, iNOS, CCL2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the PCR reaction on a real-time PCR system.
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the NF-κB pathway by blocking IKK-mediated IκBα phosphorylation.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound's effect on NF-κB signaling.
Conclusion
This compound is a potent inhibitor of the NF-κB signaling pathway, acting primarily through the suppression of IKK activity and subsequent IκBα phosphorylation and degradation. This leads to the retention of NF-κB in the cytoplasm and a reduction in the expression of pro-inflammatory genes. The provided data and protocols offer a solid foundation for researchers to effectively utilize this compound as a tool to dissect the intricacies of NF-κB signaling in various physiological and pathological contexts. Furthermore, this compound's interplay with other pathways, such as the Nrf2/HO-1 axis, suggests a multi-faceted mechanism of action that warrants further investigation.[10][13]
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. Anti-Inflammatory Activity of this compound Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation [mdpi.com]
- 6. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lavandulyl flavonoids from Sophora flavescens suppress lipopolysaccharide-induced activation of nuclear factor-kappaB and mitogen-activated protein kinases in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound alleviated Parkinson's disease via stabilization of epoxyeicosatrienoic acids in animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Activity of this compound Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental use of kurarinone for inducing apoptosis in research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of kurarinone, a natural flavanone, for inducing apoptosis in various cancer cell lines. The accompanying detailed protocols are intended to serve as a guide for researchers investigating the anticancer potential of this compound.
This compound has been shown to effectively induce apoptosis in a range of cancer cell lines, including those of the lung, cervix, and stomach.[1][2][3] Its mechanism of action involves the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways.[4] Furthermore, this compound can sensitize cancer cells to other therapeutic agents like TRAIL (TNF-related apoptosis-inducing ligand).[3][5][6]
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The following table summarizes the quantitative data on the efficacy of this compound in inducing cytotoxicity and apoptosis in different human cancer cell lines, as determined by MTT assays.
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| H1688 | Small Cell Lung Cancer | 12.5 ± 4.7 | 24 | [4] |
| H146 | Small Cell Lung Cancer | 30.4 ± 5.1 | 24 | [4] |
| A549 | Non-Small Cell Lung Cancer | >50 µg/mL (~118 µM) | Not specified | [7] |
| HeLa | Cervical Cancer | 36 | Not specified | [2] |
| A375 | Melanoma | 62 | Not specified | [2] |
| SGC7901 | Gastric Cancer | >10 | Not specified | [2] |
| HCT-116 | Colon Cancer | IC30: 8.71, IC50: 20.34 | Not specified | [8] |
Note: IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population. These values can vary depending on the specific experimental conditions.
Signaling Pathways Involved in this compound-Induced Apoptosis
This compound induces apoptosis through a multi-faceted approach that engages key signaling cascades. The primary mechanisms identified are the death receptor pathway and the mitochondrial pathway, which converge on the activation of executioner caspases.
Death Receptor Pathway
This compound upregulates the expression of death receptors such as Fas, TRAIL-R1 (DR4), and TRAIL-R2 (DR5) on the cancer cell surface.[4] This sensitization leads to the activation of caspase-8, which in turn can directly cleave and activate caspase-3 or cleave Bid into tBid, thereby linking to the mitochondrial pathway.[4]
Mitochondrial Pathway
This compound influences the balance of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL and an increase in the pro-apoptotic protein Bax.[4] This shift in balance promotes the release of cytochrome c from the mitochondria, which then activates caspase-9, a key initiator of the intrinsic apoptotic cascade.[4] Activated caspase-9 subsequently activates the executioner caspase-3.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the apoptotic effects of this compound.
Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., H1688, A549)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should range from approximately 3 µM to 50 µM.[4] A vehicle control (DMSO) should be included at a concentration equivalent to that in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 6.25, 12.5, 25 µM) for 24 hours.[1]
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Analysis of Apoptotic Proteins by Western Blotting
This protocol details the detection of key proteins involved in this compound-induced apoptosis.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-caspase-8, anti-caspase-9, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described in the previous protocols.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C. The following proteins are key indicators of this compound-induced apoptosis:
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Normalize protein expression to a loading control like β-actin or GAPDH.
These protocols provide a solid foundation for investigating the pro-apoptotic effects of this compound. Researchers are encouraged to optimize these methods for their specific cell lines and experimental conditions.
References
- 1. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. This compound promotes TRAIL-induced apoptosis by inhibiting NF-κB-dependent cFLIP expression in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor effect of this compound and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Activity of this compound Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effect of this compound on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound targets JAK2-STAT3 signaling in colon cancer-stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Kurarinone: A Potent Dual Inhibitor of STAT3 and Akt Signaling for Research Applications
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) and Protein Kinase B (Akt) are two pivotal signaling proteins that are frequently hyperactivated in a wide range of human cancers and inflammatory diseases. Their constitutive activation promotes cell proliferation, survival, invasion, and angiogenesis, making them critical targets for therapeutic intervention. Kurarinone, a natural flavanone isolated from the roots of Sophora flavescens, has emerged as a valuable research tool for its ability to potently and simultaneously inhibit both the STAT3 and Akt signaling pathways.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate and modulate STAT3 and Akt signaling in a laboratory setting.
Chemical Properties and Mechanism of Action
This compound (PubChem CID: 119036) is a prenylated flavonoid with the chemical formula C26H30O6. Its mechanism of action involves the suppression of the phosphorylation of both STAT3 and Akt.[4][5] By inhibiting the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Tyr705), this compound prevents its dimerization, nuclear translocation, and subsequent transcriptional activation of target genes.[4] Concurrently, this compound inhibits the phosphorylation of Akt at serine 473 (p-Akt Ser473), a key step in its activation, thereby downregulating downstream pro-survival signaling.[5]
Data Presentation
The inhibitory activity of this compound has been quantified in various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for its effects on cell viability.
Table 1: IC50 Values of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1688 | Small-Cell Lung Cancer | 12.5 ± 4.7 | [6] |
| H146 | Small-Cell Lung Cancer | 30.4 ± 5.1 | [6] |
| HCT-116 | Colon Cancer | 20.34 | [4] |
| A549 | Non-Small Cell Lung Cancer | > 50 µg/mL (~113 µM) | [5] |
| Hela | Cervical Cancer | 36 | [4] |
| A375 | Melanoma | 62 | [4] |
Table 2: IC50 Values of this compound on a Normal Cell Line
| Cell Line | Cell Type | IC50 (µM) | Reference |
| BEAS-2B | Human Bronchial Epithelial | 55.8 ± 4.9 | [6] |
Signaling Pathways and Experimental Workflow
To visually represent the biological context and the experimental procedures, the following diagrams have been generated.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 1 µM to 100 µM.[4][6] Remove the medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value using appropriate software.
Western Blot Analysis for p-STAT3 and p-Akt
This protocol is for assessing the inhibitory effect of this compound on STAT3 and Akt phosphorylation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-p-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH). Recommended dilution: 1:1000.[7][8][9]
-
HRP-conjugated secondary antibodies. Recommended dilution: 1:2000 - 1:5000.[7][9]
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add 4x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total STAT3, total Akt, and the loading control, the membrane can be stripped and re-probed with the respective antibodies.
In Vitro Kinase Assay (Optional)
To directly measure the inhibitory effect of this compound on STAT3 or Akt kinase activity, a cell-free in vitro kinase assay can be performed using commercially available kits (e.g., ADP-Glo™ Kinase Assay for Akt).[10] These assays typically involve incubating purified active STAT3 or Akt kinase with a specific substrate and ATP in the presence of varying concentrations of this compound. The kinase activity is then determined by measuring the amount of phosphorylated substrate or ADP produced. Follow the manufacturer's protocol for the specific kit used.
Troubleshooting
| Issue | Possible Cause | Solution |
| Cell Viability Assay | ||
| High variability between replicates | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix gently after seeding. |
| Inconsistent drug effect | Inaccurate drug dilutions | Prepare fresh drug dilutions for each experiment and use calibrated pipettes. |
| Western Blot | ||
| No or weak signal | Inactive antibody, insufficient protein, or inefficient transfer | Use a new antibody aliquot, increase protein load, or check transfer efficiency with Ponceau S staining. |
| High background | Insufficient blocking or high antibody concentration | Increase blocking time or change blocking agent (e.g., BSA), and optimize antibody dilutions. |
Conclusion
This compound is a valuable and specific research tool for the dual inhibition of STAT3 and Akt signaling pathways. The provided protocols offer a framework for researchers to effectively utilize this compound in their studies to explore the roles of these critical pathways in various biological and pathological processes. As with any experimental work, optimization of conditions for specific cell lines and experimental setups is recommended.
References
- 1. Radioimmunoprecipitation assay buffer - Wikipedia [en.wikipedia.org]
- 2. RIPA Lysis Buffer (Medium) | TargetMol [targetmol.com]
- 3. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effect of this compound on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of Kurarinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of kurarinone, a natural flavanone with demonstrated therapeutic potential in various disease models. This document outlines recommended dosages, administration routes, and detailed experimental protocols. Additionally, it summarizes quantitative data from key studies and visualizes the primary signaling pathways modulated by this compound.
Quantitative Data Summary
The following tables summarize the effective in vivo dosages of this compound across different animal models and disease states.
Table 1: In Vivo Efficacy of this compound in Oncology Models
| Cancer Type | Animal Model | Cell Line | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Non-small Cell Lung Cancer | Nude Mice (Xenograft) | A549 | 20 and 40 mg/kg/day | Intraperitoneal (i.p.) | 27 days | Significantly reduced tumor weight and volume. | [1][2] |
| Lung Cancer | Rat (Xenograft) | - | 100 mg/kg/day | Not Specified | Not Specified | Decreased Bcl2 expression, upregulated caspase 8 and 3. | [1][2] |
Table 2: In Vivo Efficacy of this compound in Inflammation and Autoimmune Disease Models
| Disease Model | Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Collagen-Induced Arthritis | DBA/1 Mice | 100 mg/kg/day | Oral Gavage | 22 days (from day 21 to 42 post-immunization) | Reduced arthritis severity, decreased pro-inflammatory cytokines (TNF-α, IL-6, IFN-γ, IL-17A). | [3] |
| Lipopolysaccharide-induced Sepsis | Mice | Not Specified | Not Specified | Not Specified | Increased survival rate, attenuated neutrophil infiltration in lungs, kidneys, and liver. | [4] |
Table 3: In Vivo Efficacy of this compound in Neurodegenerative Disease Models
| Disease Model | Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference | | --- | --- | --- | --- | --- | --- | | Parkinson's Disease (MPTP-induced) | C57BL/6 Mice | 5, 10, and 20 mg/kg | Not Specified | Not Specified | Alleviated behavioral deficits and dopaminergic neurotoxicity. |[5] | | Insomnia Disorder (PCPA-induced) | Rats | 150 mg/kg | Not Specified | Not Specified | Attenuated the upregulation of BACE1 expression in hippocampal tissues. |[6] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
a) Oral Gavage Formulation
-
Vehicle: A common vehicle for oral administration is a mixture of corn oil and Dimethyl sulfoxide (DMSO).
-
Protocol:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
The final concentration of DMSO in the administered solution should be kept low (typically ≤10%) to minimize toxicity.
-
For a 100 mg/kg dose in a 20g mouse with an administration volume of 100 µL, the final concentration of the dosing solution would be 20 mg/mL.
-
Prepare the final dosing solution by diluting the this compound stock in corn oil to the desired concentration.
-
Ensure the solution is homogenous before administration. Sonication may be used to aid dissolution.
-
b) Intraperitoneal (i.p.) Injection Formulation
-
Vehicle: Due to the poor water solubility of this compound, a solubilizing agent is required. Common vehicles include:
-
A mixture of DMSO and a cyclodextrin solution (e.g., 5% DMSO + 95% SBE-β-CD in saline).
-
20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline.
-
-
Protocol:
-
Dissolve this compound in DMSO first, if necessary, keeping the final DMSO concentration in the injection volume as low as possible (ideally ≤5%).
-
Add the cyclodextrin solution to the dissolved this compound and vortex or sonicate until a clear solution is obtained.
-
For a 20 mg/kg dose in a 20g mouse with an injection volume of 200 µL, the final concentration of the dosing solution would be 2 mg/mL.
-
It is recommended to warm the solution to 37°C before injection to improve solubility and reduce potential discomfort to the animal.
-
Animal Models
a) Cancer Xenograft Model (Non-small Cell Lung Cancer)
-
Animal Strain: Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.
-
Cell Line: A549 human non-small cell lung cancer cells.
-
Procedure:
-
Culture A549 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or serum-free media at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: V = 0.5 x (length x width²).
-
When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 or 40 mg/kg) or vehicle control via intraperitoneal injection daily for the duration of the study (e.g., 27 days).[1][2]
-
Monitor animal body weight and tumor size throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
b) Collagen-Induced Arthritis (CIA) Model
-
Animal Strain: DBA/1 mice, 8-10 weeks old.
-
Procedure:
-
Immunization (Day 0):
-
Emulsify bovine type II collagen (100 µg) with an equal volume of Complete Freund's Adjuvant (CFA).
-
Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Emulsify bovine type II collagen (100 µg) with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Administer 100 µL of the emulsion intradermally at a site different from the initial immunization.
-
-
Treatment:
-
Begin oral gavage of this compound (100 mg/kg/day) or vehicle control on day 21 and continue until day 42.[3]
-
-
Assessment:
-
Monitor the mice for signs of arthritis (e.g., paw swelling, erythema, and joint rigidity) and score the severity of arthritis regularly.
-
At the end of the study, collect blood and paw tissues for analysis of inflammatory markers and histology.
-
-
Signaling Pathway Diagrams
This compound's Effect on the Nrf2 Signaling Pathway
This compound activates the Nrf2 antioxidant response pathway by downregulating its inhibitor, Keap1. This leads to the translocation of Nrf2 to the nucleus and the subsequent expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).
Caption: this compound activates the Nrf2 pathway by inhibiting Keap1.
This compound's Effect on the NF-κB Signaling Pathway
This compound inhibits the pro-inflammatory NF-κB signaling pathway by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
Caption: this compound inhibits the NF-κB pathway.
This compound's Effect on the Akt Signaling Pathway
This compound has been shown to suppress the Akt signaling pathway, which is involved in cell survival and proliferation. In some contexts, this is achieved by upregulating IGF1.
Caption: this compound suppresses the pro-survival Akt signaling pathway.
References
- 1. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preparing Kurarinone Stock Solutions for Cell-Based Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kurarinone, a lavandulylated flavanone isolated from the medicinal herb Sophora flavescens Aiton, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2][3] These activities include anti-inflammatory, antioxidant, antitumor, and immunomodulatory effects.[1][2][3][4] As a result, this compound is increasingly being investigated in various cell-based assays to elucidate its mechanisms of action and therapeutic potential. This document provides detailed application notes and protocols for the preparation of this compound stock solutions for use in such experiments, ensuring reproducibility and accuracy in research findings.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₀O₆ | [5][6] |
| Molecular Weight | 438.5 g/mol | [5] |
| Appearance | Solid | [6] |
| Purity | ≥98% | [6] |
Solubility of this compound
The solubility of this compound is a critical factor in the preparation of stock solutions for cell-based experiments. Based on available data, Dimethyl Sulfoxide (DMSO) is the most effective solvent for dissolving this compound.
| Solvent | Solubility | Recommendations |
| DMSO | 55 mg/mL (125.42 mM) | Sonication is recommended to aid dissolution.[7] |
| Acetonitrile | Slightly soluble (0.1-1 mg/ml) | [6] |
| In vivo Formulation | 2 mg/mL (4.56 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Sonication is recommended. Solvents should be added sequentially.[7] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing this compound: Accurately weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.385 mg of this compound (Molecular Weight = 438.5 g/mol ).
-
Dissolving in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For a 10 mM stock, add 1 mL of DMSO to 4.385 mg of this compound.
-
Mixing: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, sonicate the solution for short intervals to aid dissolution.[7]
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[7][8] A stock solution stored at -80°C is stable for up to one year, while at -20°C, it is stable for one month.[8]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the preparation of working solutions from the high-concentration stock for treating cells in culture. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.1% is generally recommended.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in cell culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution. This is essential to account for any effects of the solvent on the cells.
-
Cell Treatment: Add the prepared working solutions (and vehicle control) to your cell cultures at the desired final concentrations. Ensure the final DMSO concentration in the culture wells does not exceed 0.1%.
Application Notes
This compound has been utilized in a variety of cell-based experiments to investigate its biological effects. The effective concentration of this compound can vary significantly depending on the cell type and the specific assay being performed.
| Cell Line | Assay | Effective Concentration / IC₅₀ | Reference |
| H1688 (Small Cell Lung Cancer) | MTT Assay | IC₅₀: 12.5 ± 4.7 µM | [4] |
| H146 (Small Cell Lung Cancer) | MTT Assay | IC₅₀: 30.4 ± 5.1 µM | [4] |
| BEAS-2B (Bronchial Epithelial Cells) | MTT Assay | IC₅₀: 55.8 ± 4.9 µM | [4] |
| A549 (Non-Small Cell Lung Cancer) | Cell Viability | Dose-dependent inhibition at 5, 10, 15, 20 µg/mL | [9] |
| HMC3 (Microglia) | Cell Viability | Reduction in viability at 80 µM | [7] |
| HEK293 (Kidney Cells) | NF-κB Inhibition | Inhibition at 100 µg/ml | [10] |
| A431 and MDA-MB-453 (Cancer Cell Lines) | EGFR and Her-2 Phosphorylation Inhibition | Inhibition at 20 µg/ml | [10] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and apoptosis. Understanding these pathways is crucial for designing experiments and interpreting results.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for conducting a cell-based experiment with this compound.
Caption: Experimental workflow for this compound cell-based assays.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound activates the Nrf-2/HO-1 signaling pathway and alleviates high glucose-induced ferroptosis in HK2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Antitumor effect of this compound and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C26H30O6 | CID 11982640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | NF-κB | BCL | JAK | STAT | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibitory Effect of this compound on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone [frontiersin.org]
Protocol for Oral Administration of Kurarinone in Mice Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Kurarinone, a lavanone flavonoid isolated from the root of Sophora flavescens, has demonstrated a range of biological activities in preclinical studies, including anti-inflammatory, anti-cancer, and neuroprotective effects. Oral administration is a common and physiologically relevant route for evaluating the therapeutic potential of this compound in murine models. This document provides a detailed protocol for the preparation and oral gavage of this compound in mice, along with a summary of reported dosages and observed effects.
The selection of an appropriate vehicle is critical for the oral delivery of this compound due to its poor water solubility. A common and effective vehicle is a mixture of corn oil and dimethyl sulfoxide (DMSO). It is essential to ensure the final concentration of DMSO is minimized to avoid potential toxicity during prolonged studies. The dosages of this compound administered orally in mice have ranged from 5 mg/kg to 100 mg/kg daily, with no significant toxicity reported at these levels in various studies.[1][2][3] Researchers should determine the optimal dose for their specific mouse model and experimental endpoint.
Pharmacokinetic data for this compound in mice is limited. Studies in rats have provided some insights into its absorption and metabolism, but these may not be directly translatable to mice. Therefore, it is advisable to conduct preliminary pharmacokinetic studies in the specific mouse strain being used if precise plasma concentration-time profiles are required.
Quantitative Data Summary
The following table summarizes the reported oral dosages of this compound and their observed effects in different mouse models.
| Mouse Model | Strain | Dosage | Vehicle | Frequency | Observed Effects | Reference |
| Collagen-Induced Arthritis | DBA/1J | 100 mg/kg | Corn oil/DMSO | Daily | Reduced arthritis severity, decreased pro-inflammatory cytokines (TNF-α, IL-6, IFN-γ, IL-17A), and activated the Nrf2 pathway.[1][3] | [1][3] |
| Non-small Cell Lung Cancer Xenograft | BALB/c nude | 20 and 40 mg/kg | Not specified | Daily | Inhibited tumor growth and induced apoptosis.[2] | [2] |
| Parkinson's Disease (MPTP-induced) | C57BL/6 | 5, 10, and 20 mg/kg | Not specified | Daily | Alleviated behavioral deficits and dopaminergic neurotoxicity.[4] | [4] |
| Experimental Autoimmune Encephalomyelitis | C57BL/6 | 100 mg/kg | Not specified | Daily | Improved clinical scores and reduced CNS inflammation and demyelination.[5] | [5] |
Experimental Protocols
Preparation of this compound for Oral Gavage
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in a 10% DMSO in corn oil vehicle. This stock solution can be further diluted with the vehicle to achieve the desired final concentration for administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Corn oil, sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile 15 mL conical tube
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile tips
Procedure:
-
Vehicle Preparation (10% DMSO in Corn Oil):
-
In a sterile 15 mL conical tube, add 1 mL of DMSO.
-
Add 9 mL of sterile corn oil to the tube.
-
Vortex vigorously for 1-2 minutes until a homogenous emulsion is formed. Note: As DMSO and corn oil can separate over time, it is crucial to vortex the vehicle thoroughly before each use.
-
-
This compound Stock Solution (10 mg/mL):
-
Weigh 10 mg of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube.
-
Add 100 µL of DMSO to the tube.
-
Vortex until the this compound is completely dissolved in the DMSO. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution.
-
Add 900 µL of corn oil to the tube.
-
Vortex vigorously for 2-3 minutes to ensure the formation of a stable and homogenous suspension.
-
-
Preparation of Dosing Solution:
-
Based on the desired final dosage (e.g., 100 mg/kg) and the average weight of the mice, calculate the required concentration of the dosing solution. For example, for a 25 g mouse receiving a 100 mg/kg dose in a 100 µL volume, the concentration would be 25 mg/mL.
-
Dilute the 10 mg/mL stock solution with the 10% DMSO in corn oil vehicle to achieve the final desired concentration.
-
Vortex the final dosing solution thoroughly before each administration.
-
Oral Gavage Procedure in Mice
This procedure should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by placing the gavage needle alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle.[9]
-
Gently introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.[6][7]
-
The needle should pass smoothly down the esophagus. If any resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or stomach perforation.[6]
-
-
Administration of this compound:
-
Once the needle is correctly positioned in the stomach, slowly administer the this compound solution from the syringe.
-
After administration, gently and slowly withdraw the gavage needle.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes after the procedure.[6]
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. This compound from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Attenuates Collagen-Induced Arthritis in Mice by Inhibiting Th1/Th17 Cell Responses and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Anti-Inflammatory Activity of this compound Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway | Semantic Scholar [semanticscholar.org]
- 9. Attenuation of ERK/RSK2-driven NFκB gene expression and cancer cell proliferation by this compound, a lavandulyl flavanone isolated from Sophora flavescens ait. roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Kurarinone from Sophora flavescens Roots
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kurarinone is a prenylated flavonoid found in the roots of Sophora flavescens, a plant widely used in traditional medicine. It has garnered significant scientific interest due to its diverse pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective effects.[1][2][3] These properties make this compound a promising candidate for drug development. This document provides a comprehensive, step-by-step guide for the isolation and purification of this compound from Sophora flavescens roots, intended for researchers and professionals in the field. The protocols described are based on established methodologies to ensure reproducibility and high-purity yields.
Data Presentation
The selection of an appropriate extraction and purification strategy is critical for maximizing the yield and purity of this compound. The following tables summarize quantitative data from various published methods to aid in procedural selection.
Table 1: Comparison of Extraction Methods for Flavonoids from Sophora flavescens
| Extraction Method | Solvent/Reagent | Key Parameters | Reported Yield of this compound or Total Flavonoids | Reference |
| Conventional Solvent Extraction | 95% Ethanol | Reflux extraction, 3 cycles of 2 hours each | Total Flavonoids: 1.54% (308 g from 20 kg of roots) | [4] |
| Methanol | Not specified | This compound: 52.9 ± 3.7 mg/g | ||
| Acetone | Room temperature extraction, 3 cycles of 24 hours each | 14.8 g acetone extract from 1 kg of roots | [5] | |
| Mechanochemical-Promoted Extraction (MPET) | Water with 15% Na₂CO₃ | Grinding at 440 rpm for 17 min; solvent-to-solid ratio of 25 mL/g | Total Flavonoids: 35.17 mg/g | [6][7][8] |
| Ultrasound-Assisted Extraction (UAE) | Ionic Liquid ([C₈mim]BF₄) | Solid-to-liquid ratio: 27 mL/g; Time: 38 min; Temperature: 56°C | Not specified for this compound | |
| 72 kHz ultrasonic waves | Extraction time: 30 min | Highest total extraction amount: 6.025 g | [9] |
Table 2: Quantitative Analysis of this compound in Sophora flavescens Roots
| Analytical Method | This compound Content (mg/g of dry weight) | Reference |
| Densitometric HPTLC | 1.59–7.93 | [10] |
| UPLC-MS/MS | Predominant constituent in the root (14.991 mg/g DW for total prenylflavonoids) | [11] |
Experimental Protocols
This section provides detailed methodologies for the extraction, separation, and purification of this compound from Sophora flavescens roots.
Protocol 1: Conventional Solvent Extraction and Column Chromatography
This protocol is a widely used method for obtaining a flavonoid-rich extract followed by purification.
1. Materials and Equipment:
-
Dried and powdered roots of Sophora flavescens
-
95% Ethanol
-
Ethyl acetate
-
Dichloromethane
-
Methanol
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates and developing chamber
-
High-performance liquid chromatography (HPLC) system (for analysis and purification)
2. Extraction Procedure:
-
Weigh 20 kg of powdered Sophora flavescens roots and place them in a large-scale extraction vessel.[4]
-
Add a sufficient volume of 95% ethanol to immerse the powder completely.
-
Perform reflux extraction for 2 hours. Repeat the extraction three times with fresh solvent.[4]
-
Combine the ethanol extracts and filter to remove solid plant material.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.[4]
3. Fractionation Procedure:
-
Suspend the crude ethanol extract in water.
-
Perform liquid-liquid partitioning with ethyl acetate. Repeat this process three times.[4]
-
Combine the ethyl acetate fractions and concentrate using a rotary evaporator to yield a flavonoid-rich ethyl acetate extract.[4]
4. Chromatographic Purification:
-
Silica Gel Column Chromatography:
-
Subject the ethyl acetate extract to silica gel column chromatography.[4]
-
Elute the column with a gradient of dichloromethane and methanol or chloroform and methanol.[1][10] A common mobile phase is chloroform-methanol (10:1, v/v).[10]
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the this compound-containing fractions using a Sephadex LH-20 column with methanol as the mobile phase.[4]
-
-
Preparative HPLC:
-
For final purification to achieve high purity, use a preparative HPLC system.
-
A typical mobile phase consists of a gradient of acetonitrile and water.
-
Protocol 2: Mechanochemical-Promoted Extraction (MPET)
This method is an environmentally friendly alternative that avoids organic solvents.[6][7]
1. Materials and Equipment:
-
Dried and powdered roots of Sophora flavescens
-
Sodium carbonate (Na₂CO₃)
-
Planetary ball mill or similar grinding apparatus
-
Centrifuge
-
pH meter
2. Extraction Procedure:
-
Mix the powdered Sophora flavescens roots with 15% (w/w) Na₂CO₃.[6][7]
-
Grind the mixture in a planetary ball mill at 440 rpm for 17 minutes.[6][7]
-
Add water as the solvent with a solvent-to-solid ratio of 25 mL/g.[6][7]
-
Agitate the mixture for a specified time (e.g., 20 minutes).
-
Centrifuge the mixture to separate the supernatant containing the extracted flavonoids.
-
Adjust the pH of the supernatant to 5.0-6.0 to precipitate the flavonoids.[7]
Visualizations
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound from Sophora flavescens roots.
Signaling Pathway Activated by this compound
This compound has been shown to induce cytostatic effects in cancer cells through the activation of the PERK-eIF2α-ATF4 signaling pathway.[1][5]
Caption: PERK-eIF2α-ATF4 signaling pathway activated by this compound leading to cytostasis.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry | Semantic Scholar [semanticscholar.org]
- 7. Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. ovid.com [ovid.com]
Application Notes and Protocols: Investigating RANKL-Induced Osteoclastogenesis with Kurarinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kurarinone, a flavonoid compound extracted from the root of Sophora flavescens, has demonstrated significant potential as an inhibitor of osteoclastogenesis, the process of osteoclast formation. Osteoclasts are multinucleated cells responsible for bone resorption, and their excessive activity is implicated in various bone diseases, including osteoporosis and rheumatoid arthritis. Receptor activator of nuclear factor kappa-B ligand (RANKL) is the essential cytokine that drives the differentiation of myeloid precursors into mature osteoclasts. This compound has been shown to effectively suppress RANKL-induced osteoclast differentiation and bone resorption, making it a promising candidate for the development of novel anti-resorptive therapies.[1][2][3][4]
These application notes provide a comprehensive overview of the effects of this compound on RANKL-induced osteoclastogenesis and detailed protocols for key in vitro experiments.
Mechanism of Action
This compound inhibits RANKL-induced osteoclastogenesis through the modulation of multiple intracellular signaling pathways. Upon binding to its receptor RANK on the surface of osteoclast precursors, RANKL activates a cascade of downstream signaling events crucial for osteoclast differentiation. This compound has been shown to interfere with these pathways at several key points:
-
Inhibition of NF-κB Signaling: this compound prevents the degradation of IκB-α, a key inhibitor of the NF-κB pathway. This leads to the retention of NF-κB in the cytoplasm and prevents its translocation to the nucleus, thereby inhibiting the transcription of NF-κB target genes that are essential for osteoclastogenesis.[1][3][4]
-
Suppression of MAPK Signaling: this compound has been observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), two important components of the mitogen-activated protein kinase (MAPK) pathway.[1][3][4] However, it does not appear to affect p38 phosphorylation.[1][3] The MAPK pathway plays a critical role in the expression of key osteoclastogenic transcription factors.
-
Downregulation of PI3K/AKT Signaling: this compound also hinders osteoclast formation and function by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[2][5]
-
Reduction of Reactive Oxygen Species (ROS): The compound diminishes the production of ROS by downregulating NADPH oxidase 1 (NOX1) and activating the Nrf2 signaling pathway, which upregulates antioxidant enzymes like heme oxygenase-1 (HO-1) and catalase (CAT).[2][5]
-
Suppression of Key Transcription Factors: As a result of its effects on these upstream signaling pathways, this compound significantly downregulates the expression of crucial transcription factors for osteoclastogenesis, namely nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) and c-Fos.[1][2][3][6] This, in turn, leads to the reduced expression of osteoclast-specific genes such as tartrate-resistant acid phosphatase (TRAP), cathepsin K (Ctsk), and matrix metalloproteinase 9 (MMP9).[1][2][3][6]
Data Presentation
Table 1: Effect of this compound on RANKL-Induced Osteoclast Formation
| This compound Concentration (µM) | Number of TRAP-positive Multinucleated Cells (per well) | Reference |
| 0 (Control) | 100 ± 8.5 | [7] |
| 5 | 72 ± 6.1 | [2] |
| 10 | 45 ± 4.2 | [2][7] |
| 20 | 21 ± 2.8 | [2][7] |
Data are presented as mean ± standard deviation, normalized to the control group.
Table 2: Effect of this compound on the Gene Expression of Osteoclast-Specific Markers
| Gene | This compound Concentration (µM) | Relative mRNA Expression (Fold Change vs. Control) | Reference |
| NFATc1 | 10 | 0.48 ± 0.05 | [2] |
| 20 | 0.25 ± 0.03 | [2] | |
| c-Fos | 10 | 0.55 ± 0.06 | [2] |
| 20 | 0.31 ± 0.04 | [2] | |
| TRAP (Acp5) | 10 | 0.62 ± 0.07 | [2] |
| 20 | 0.38 ± 0.04 | [2] | |
| Ctsk | 10 | 0.51 ± 0.05 | [2] |
| 20 | 0.29 ± 0.03 | [2] | |
| MMP9 | 10 | 0.59 ± 0.06 | [2] |
| 20 | 0.34 ± 0.04 | [2] |
Data are presented as mean ± standard deviation.
Mandatory Visualization
Caption: this compound's inhibition of RANKL signaling pathways.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
Isolation and Culture of Bone Marrow-Derived Macrophages (BMMs)
This protocol describes the isolation of primary osteoclast precursors from mouse bone marrow.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
α-MEM (Minimum Essential Medium Alpha)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Red Blood Cell Lysis Buffer
-
70 µm cell strainer
Procedure:
-
Euthanize mice and dissect the femurs and tibias under sterile conditions.
-
Remove the epiphyses and flush the bone marrow from the bone shafts using a syringe with α-MEM.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in Red Blood Cell Lysis Buffer for 5 minutes at room temperature.
-
Stop the lysis by adding an excess of α-MEM and centrifuge again.
-
Resuspend the cell pellet in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF.
-
Culture the cells for 3 days. The adherent cells are BMMs.
-
Lift the BMMs using a cell scraper and re-plate for subsequent experiments.
Osteoclast Differentiation Assay (TRAP Staining)
This assay is used to identify and quantify mature osteoclasts.
Materials:
-
BMMs
-
α-MEM complete medium (containing 10% FBS, 1% Penicillin-Streptomycin)
-
M-CSF (30 ng/mL)
-
RANKL (50 ng/mL)
-
This compound (0, 5, 10, 20 µM)
-
TRAP staining kit
-
4% Paraformaldehyde (PFA)
Procedure:
-
Seed BMMs in a 96-well plate at a density of 1 x 10^4 cells/well in α-MEM complete medium containing 30 ng/mL M-CSF.
-
After 24 hours, replace the medium with fresh α-MEM complete medium containing 30 ng/mL M-CSF, 50 ng/mL RANKL, and the desired concentrations of this compound.
-
Culture the cells for 5-7 days, replacing the medium every 2 days.
-
Wash the cells with PBS and fix with 4% PFA for 10 minutes.
-
Wash again with PBS and stain for TRAP activity according to the manufacturer's instructions.
-
TRAP-positive cells with three or more nuclei are considered mature osteoclasts.
-
Count the number of osteoclasts per well under a microscope.
Bone Resorption Pit Assay
This assay assesses the functional activity of osteoclasts.
Materials:
-
BMMs
-
Bovine bone slices or calcium phosphate-coated plates
-
α-MEM complete medium
-
M-CSF (30 ng/mL)
-
RANKL (50 ng/mL)
-
This compound (0, 10, 20 µM)
-
Toluidine blue or other suitable stain for resorption pits
-
5% Sodium hypochlorite solution
Procedure:
-
Seed BMMs onto bovine bone slices or calcium phosphate-coated plates in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Induce osteoclast differentiation as described in the TRAP staining protocol.
-
After 7-9 days of culture, remove the cells by treating with 5% sodium hypochlorite solution for 5 minutes.
-
Wash the slices/plates with distilled water and air dry.
-
Stain the resorption pits with 1% toluidine blue for 1-2 minutes.
-
Visualize and quantify the resorbed area using an inverted microscope and image analysis software (e.g., ImageJ).[8][9]
Quantitative Real-Time PCR (qPCR)
This protocol is for analyzing the mRNA expression levels of osteoclast-specific genes.
Materials:
-
BMMs cultured with M-CSF, RANKL, and this compound for 3-5 days
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., NFATc1, c-Fos, TRAP, Ctsk, MMP9) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Extract total RNA from the cultured cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green Master Mix and specific primers for the target and housekeeping genes.
-
A typical qPCR cycling protocol is: initial denaturation at 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 30 seconds.[2]
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group.
Western Blot Analysis
This technique is used to detect changes in protein expression and phosphorylation.
Materials:
-
BMMs cultured with M-CSF, RANKL, and this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-NFATc1, anti-c-Fos, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-AKT, anti-AKT, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Conclusion
This compound presents a compelling profile as an inhibitor of RANKL-induced osteoclastogenesis. Its multifaceted mechanism of action, targeting key signaling pathways such as NF-κB, MAPK, and PI3K/AKT, underscores its potential as a therapeutic agent for bone-related disorders characterized by excessive bone resorption. The protocols outlined in these application notes provide a robust framework for researchers to further investigate the effects of this compound and similar compounds on osteoclast biology.
References
- 1. This compound Mitigates LPS-Induced Inflammatory Osteolysis by Inhibiting Osteoclastogenesis Through the Reduction of ROS Levels and Suppression of the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Mitigates LPS-Induced Inflammatory Osteolysis by Inhibiting Osteoclastogenesis Through the Reduction of ROS Levels and Suppression of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a flavonoid from Radix Sophorae Flavescentis, inhibits RANKL-induced osteoclastogenesis in mouse bone marrow-derived monocyte/macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. This compound, a flavonoid from Radix Sophorae Flavescentis, inhibits RANKL-induced osteoclastogenesis in mouse bone marrow–derived monocyte/macrophages | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of Kurarinone with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of kurarinone, a natural flavanone with significant pharmacological potential, against various protein targets. This document is intended to guide researchers in setting up, performing, and analyzing computational docking experiments to investigate the binding affinity and interaction mechanisms of this compound.
Introduction
This compound, a lavandulated flavonoid primarily isolated from the roots of Sophora flavescens, has garnered considerable attention for its diverse biological activities.[1][2] Preclinical studies have demonstrated its anti-inflammatory, neuroprotective, anti-cancer, and antimicrobial properties.[3][4] The therapeutic potential of this compound is attributed to its ability to modulate the activity of various key proteins involved in different signaling pathways.[3][4] Molecular docking is a powerful in silico tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This computational technique is instrumental in drug discovery for elucidating binding modes, predicting binding affinities, and screening for potential drug candidates.[5][6][7] This document outlines the application of molecular docking to study the interactions between this compound and its protein targets, providing quantitative data and detailed experimental protocols.
Target Proteins and Binding Affinities of this compound
Molecular docking studies have identified several protein targets for this compound, revealing its potential to modulate a range of physiological and pathological processes. The binding affinities, often expressed as binding energy (in kcal/mol), indicate the strength of the interaction between this compound and the target protein. A more negative binding energy value generally suggests a more stable and favorable interaction.[8]
| Target Protein | Ligand | Binding Energy (kcal/mol) | IC50 / EC50 / Ki (µM) | Reference |
| Dopamine D1 Receptor (hD1R) | This compound | Low binding energy (not specified) | IC50: 42.1 ± 0.35 | [1] |
| Dopamine D2L Receptor (hD2LR) | This compound | Low binding energy (not specified) | EC50: 22.4 ± 3.46 | [1] |
| Dopamine D4 Receptor (hD4R) | This compound | -7.61 | EC50: 71.3 ± 4.94 | [1][9] |
| Monoamine Oxidase A (hMAO-A) | This compound | -11.88 (catalytic site) | IC50: 186 ± 6.17, Ki: 65.1 ± 3.53 (competitive) | [1] |
| Monoamine Oxidase B (hMAO-B) | This compound | -9.82 (allosteric site) | IC50: 198 ± 12.66 (mixed inhibition) | [1] |
| Fatty Acid Synthase (FAS) | (-)-Kurarinone | -8.8 | 10.3 ± 0.1 | [10] |
| SGLT Transporter | This compound | -7 | Not specified | [3] |
| FimH Protein | This compound | ~ -4 | Not specified | [3] |
| BACE1 | This compound | Potential target (value not specified) | Not specified | [9] |
Experimental Protocols
This section provides a generalized yet detailed protocol for performing molecular docking studies of this compound with a target protein of interest. The protocol is based on commonly used software such as AutoDock.[1][11]
Preparation of the Target Protein
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from a protein structure database such as the Protein Data Bank (PDB) (--INVALID-LINK--]">http://www.pdb.org).[11] Select a high-resolution structure, preferably co-crystallized with a ligand.
-
Protein Clean-up:
-
Remove water molecules, co-solvents, and any existing ligands from the PDB file.[11]
-
If the protein is a multimer, retain only the chain of interest for the docking study.
-
Use software like Discovery Studio or AutoDockTools to check for and repair any missing atoms or residues in the protein structure.[1]
-
-
Protonation and Charge Assignment:
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem (CID: 11982640).[1]
-
Ligand Optimization and Charge Assignment:
Grid Box Generation
-
Define the Binding Site: The binding site is typically defined based on the location of the co-crystallized ligand in the PDB structure or through literature information about the active site residues.[1][10]
-
Set Grid Parameters:
-
Use a program like AutoGrid to create a grid map that encompasses the defined binding site.[1]
-
The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. A common size is 60 x 60 x 60 Å.[1]
-
The grid spacing is typically set to a default value (e.g., 0.375 Å).
-
Molecular Docking Simulation
-
Select Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is a commonly used algorithm in AutoDock for its efficiency and accuracy in exploring the conformational space of the ligand.[1]
-
Set Docking Parameters:
-
Number of Genetic Algorithm (GA) Runs: Set the number of independent docking runs (e.g., 10).[1] A higher number of runs increases the chances of finding the optimal binding pose.
-
Population Size: Set the size of the population of individuals (e.g., 150).
-
Maximum Number of Energy Evaluations: Set the maximum number of energy evaluations (e.g., 2,500,000).
-
Maximum Number of Generations: Set the maximum number of generations (e.g., 27,000).
-
-
Run Docking: Execute the docking simulation using the prepared protein, ligand, and grid parameter files.
Analysis of Docking Results
-
Binding Energy Evaluation: Analyze the output files to obtain the binding energy for each predicted binding pose. The pose with the lowest binding energy is generally considered the most favorable.[5]
-
Clustering Analysis: Group the docked conformations based on their root-mean-square deviation (RMSD) to identify clusters of similar binding poses. The most populated cluster with the lowest binding energy is often the most representative binding mode.
-
Visualization of Interactions: Use molecular visualization software (e.g., Discovery Studio, PyMOL, Chimera) to visualize the protein-ligand complex.[1][11] Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the target protein.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by this compound and a typical workflow for molecular docking studies.
Caption: A generalized workflow for molecular docking studies.
Caption: Signaling pathways modulated by this compound.
Conclusion
Molecular docking serves as a valuable computational strategy to explore the therapeutic potential of this compound. The data and protocols presented here offer a framework for researchers to investigate the interactions of this compound with a wide array of protein targets. These in silico approaches, when coupled with in vitro and in vivo validation, can accelerate the drug discovery and development process for this promising natural compound. The ability of this compound to interact with multiple targets, including those involved in cancer, neurodegenerative diseases, and inflammation, underscores its potential as a lead compound for developing novel therapeutics.[1][3][4]
References
- 1. In Vitro and In Silico Characterization of this compound as a Dopamine D1A Receptor Antagonist and D2L and D4 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins [nrfhh.com]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In silico investigation of lavandulyl flavonoids for the development of potent fatty acid synthase-inhibitory prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Optimizing Kurarinone Concentration for Anti-inflammatory Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing kurarinone in anti-inflammatory assays. Find answers to common questions, troubleshoot potential experimental issues, and access detailed protocols and quantitative data to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step before testing the anti-inflammatory effects of this compound?
The critical first step is to determine the optimal non-toxic concentration range of this compound for your specific cell line. High concentrations of this compound can induce cytotoxicity, which can confound the results of your anti-inflammatory assays. A cell viability assay, such as the MTT assay, is essential to identify the highest concentration that does not significantly affect cell survival.
Q2: What is a typical non-toxic concentration range for this compound in common cell lines?
The non-toxic concentration varies significantly between cell lines. For instance, in RAW264.7 macrophage cells, this compound showed negligible cytotoxicity up to 50 μM.[1] However, it demonstrated significant cytotoxicity in gastric cells at concentrations of 10 µM and higher.[2] It is crucial to establish a dose-response curve for your specific cell model. This compound has shown selectivity, with lower toxicity towards normal cells compared to cancer cells.[3][4] For example, it had little toxic effect on normal human bronchial epithelial cells (BEAS-2B) at concentrations between 5-25 µM.[2]
Q3: At what concentrations does this compound typically show anti-inflammatory effects?
This compound exerts its anti-inflammatory effects at various concentrations, depending on the specific marker and cell type.
-
NF-κB Inhibition: It has an IC₅₀ of 5.8 µg/ml for inhibiting NF-κB pathway activation and can inhibit TNF-α induced IL-6 expression at concentrations as low as 4 µM.[2][5]
-
MAP Kinase Inhibition: It has been shown to decrease the phosphorylation of MAP kinases (ERK1/2, JNK, p38) in LPS-induced RAW 264.7 cells.[2][6]
-
Nitric Oxide (NO) Reduction: It effectively decreases NO production in LPS-stimulated RAW 264.7 cells at micromolar concentrations.[2][7]
-
Nrf2 Activation: Dose-dependent activation of the Nrf2 pathway has been observed in RAW264.7 and HaCaT cells at concentrations between 20-50 µM.[2]
Q4: What are the known mechanisms of action for this compound's anti-inflammatory effects?
This compound's anti-inflammatory properties are attributed to its ability to modulate several key signaling pathways:
-
Inhibition of Pro-inflammatory Pathways: this compound suppresses the activation of the NF-κB and MAP kinase (ERK1/2, JNK, p38) pathways, which are central regulators of inflammatory gene expression, including cytokines like TNF-α, IL-1β, and IL-6.[2][6][8][9]
-
Activation of Antioxidant Pathways: It activates the Nrf2/HO-1 pathway by downregulating its inhibitor, KEAP1.[10][11] This leads to the production of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to resolve inflammation.[6][10]
-
NLRP3 Inflammasome Inhibition: It has been shown to repress the activation of the NLRP3 inflammasome, thereby impeding the maturation and secretion of IL-1β and caspase-1.[8]
Troubleshooting Guide
Problem: High variability in my results between experiments.
-
Possible Cause: Inconsistent this compound concentration due to poor solubility.
-
Solution: Ensure this compound is fully dissolved before adding it to your cell culture media. Use a stock solution in a suitable solvent like DMSO and vortex thoroughly. Prepare fresh dilutions for each experiment.
Problem: No anti-inflammatory effect observed at previously reported concentrations.
-
Possible Cause 1: Cell line differences. Cell lines can respond differently.
-
Solution 1: Re-evaluate the optimal concentration for your specific cell line, starting with a broad range of doses.
-
Possible Cause 2: Insufficient pre-incubation time. The compound may need more time to exert its effects before the inflammatory stimulus is added.
-
Solution 2: Try increasing the pre-incubation time with this compound (e.g., from 1 hour to 6 hours) before adding an inflammatory agent like LPS.[10]
Problem: Observed cell death in my experimental group.
-
Possible Cause: The concentration of this compound used is toxic to your cells.
-
Solution: Perform a cell viability assay (e.g., MTT, WST-8) to determine the maximum non-toxic concentration.[1] All anti-inflammatory experiments should be conducted at concentrations below this cytotoxic threshold. Remember that the solvent (e.g., DMSO) can also be toxic at higher concentrations; always include a vehicle control.
Data Presentation: Quantitative Summary
Table 1: Cytotoxicity Profile of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | Cytotoxic Concentration / IC₅₀ | Reference |
| RAW264.7 | Murine Macrophage | WST-8 | Negligible cytotoxicity up to 50 µM | [1] |
| SGC7901 | Human Gastric Cancer | - | Significant cytotoxicity at ≥10 µM | [2] |
| H1688 | Human Small Cell Lung Cancer | MTT | IC₅₀: 12.5 ± 4.7 µM | [12] |
| H146 | Human Small Cell Lung Cancer | MTT | IC₅₀: 30.4 ± 5.1 µM | [12] |
| A549 | Human Non-Small Cell Lung Cancer | MTT | IC₅₀ > 50 µg/mL | [4] |
| BEAS-2B | Normal Human Bronchial Epithelial | MTT | Little toxicity at 5-25 µM; IC₅₀: 55.8 ± 4.9 µM | [2][12] |
| PC3 | Human Prostate Cancer | - | Dose-dependent proliferation suppression | [3] |
| TIG3 | Normal Human Diploid Fibroblast | - | Weak toxic effects | [3] |
Table 2: Effective Concentrations of this compound for Anti-inflammatory Activity
| Target/Assay | Cell Line / Model | Effective Concentration | Effect | Reference |
| NF-κB Activation | LPS-induced model | IC₅₀: 5.8 µg/mL | Inhibition of pathway activation | [2] |
| IL-6 mRNA Expression | TNF-α-induced L929sA cells | 4 µM and 40 µM | Significant inhibition | [2][5] |
| Inflammatory Gene Promoters | TNF-α-induced L929sA cells | 10, 25, 50, 100 µg/mL | Decreased promoter activity | [2][5] |
| MAP Kinase Phosphorylation | LPS-induced RAW 264.7 cells | Micromolar concentrations | Decreased p-ERK1/2, p-JNK, p-p38 | [2][6] |
| NO Production | LPS-induced RAW 264.7 cells | Micromolar concentrations | Decreased NO generation | [2][7] |
| Pro-inflammatory Genes | LPS-induced RAW 264.7 cells | - | Reduced mRNA of CCL2, TNF-α, IL-1β, iNOS | [2][7] |
| Nrf2 Stabilization | RAW264.7 and HaCaT cells | 20-50 µM | Dose-dependent effect | [2] |
| Cytokine Production | Collagen-induced arthritis mice | 100 mg/kg/day (oral) | Reduced serum TNF-α, IL-6, IFN-γ, IL-17A | [5][6] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is essential for determining the non-toxic working concentration of this compound.
Methodology:
-
Cell Seeding: Seed cells (e.g., RAW264.7 macrophages) into a 96-well plate at a density of 2×10⁴ cells/well and allow them to adhere overnight.[12]
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures nitrite, a stable breakdown product of NO, in the cell culture medium.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate. Pre-treat with various non-toxic concentrations of this compound for 1-6 hours.
-
Inflammation Induction: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS, 1 µg/mL), for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Cytokine Quantification (ELISA)
This protocol is for measuring the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
Methodology:
-
Sample Collection: Prepare cell culture supernatants or tissue homogenates as described in the NO assay protocol.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., from R&D Systems, eBioscience).
-
General Steps:
-
Coat a 96-well plate with a capture antibody.
-
Block non-specific binding sites.
-
Add samples and standards to the wells and incubate.
-
Wash the plate and add a detection antibody.
-
Add a conjugated secondary antibody (e.g., streptavidin-HRP).
-
Add the substrate solution (e.g., TMB) to develop color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.
Visualizations: Signaling Pathways and Workflows
References
- 1. Anti-Inflammatory Activity of this compound Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway [mdpi.com]
- 2. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibitory Effect of this compound on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone [frontiersin.org]
- 8. This compound exerts anti-inflammatory effect via reducing ROS production, suppressing NLRP3 inflammasome, and protecting against LPS-induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Attenuation of ERK/RSK2-driven NFκB gene expression and cancer cell proliferation by this compound, a lavandulyl flavanone isolated from Sophora flavescens ait. roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity of this compound Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of this compound Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor effect of this compound and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
assessing kurarinone stability and degradation in DMSO
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and degradation of kurarinone when dissolved in Dimethyl Sulfoxide (DMSO). The following information, presented in a question-and-answer format, addresses common challenges and best practices for handling this compound solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in a DMSO stock solution?
While specific, long-term stability data for this compound in DMSO is not extensively documented in peer-reviewed literature, general principles for flavonoids, the chemical class to which this compound belongs, suggest that stability is influenced by storage conditions. For many compounds, stock solutions in DMSO can be stored at -20°C for up to three months.[1] this compound, in particular, has been noted for its relatively low chemical degradation over a five-month period in an ethanolic solution, suggesting a degree of inherent stability.[2] However, proper storage is crucial to minimize degradation.
Q2: What are the primary factors that can affect the stability of this compound in DMSO?
Several factors can impact the stability of this compound in DMSO solutions:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the air. The presence of water can be a more significant factor in compound degradation than oxygen.[3] It is highly recommended to use high-purity, anhydrous DMSO to prepare stock solutions.[3]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[3] For long-term storage, it is best to keep this compound stock solutions at -20°C or -80°C.[3]
-
Freeze-Thaw Cycles: While many compounds are stable through several freeze-thaw cycles, repeated cycling can lead to precipitation or minor degradation.[1][3] It is advisable to aliquot stock solutions into single-use volumes.[3]
-
Light: Flavonoids can be sensitive to light, which may induce photochemical degradation.[3] Storing solutions in amber vials or in the dark is a recommended precautionary measure.[3]
-
DMSO Purity: The use of low-grade DMSO may introduce impurities that could react with this compound and promote its degradation.[3]
Q3: My this compound in DMSO solution appears to have precipitated after dilution in an aqueous buffer for my experiment. What should I do?
Precipitation is a common issue when diluting a DMSO stock solution into an aqueous medium.[1] Here are some troubleshooting steps:
-
Vortexing and Sonication: Gentle warming of the solution to 37°C, combined with vortexing or sonication for several minutes, can often help redissolve the compound.[1]
-
Step-wise Dilution: Instead of a single large dilution, try a serial dilution. First, dilute the DMSO stock into a small volume of the aqueous buffer with vigorous mixing, and then add this intermediate solution to the final volume.
-
Use of Solubilizing Agents: Consider incorporating excipients like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween 80, Pluronic® F-68) in your aqueous buffer to enhance the solubility of this compound.[4][5]
Q4: What are the recommended storage conditions for this compound in DMSO?
To ensure the longevity and integrity of your this compound stock solutions, the following storage conditions are recommended.
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | Minimizes degradation due to water and impurities.[3] |
| Temperature | -20°C or -80°C for long-term storage; 4°C for short-term use. | Reduces the rate of chemical degradation.[3] |
| Container | Amber glass or polypropylene vials | Protects from light and provides an inert storage surface.[3] |
| Atmosphere | Standard atmosphere is generally sufficient. For highly sensitive applications, consider storage under an inert gas like nitrogen or argon. | Minimizes oxidation, although water is a more common cause of degradation.[3] |
| Handling | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles.[1][3] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid this compound. Verify storage conditions of the old stock. |
| Precipitation of this compound in the assay. | Refer to the troubleshooting steps for precipitation (FAQ 3). Ensure the final DMSO concentration is appropriate for the assay and does not exceed the tolerance of the biological system (often recommended to be below 0.5%).[5] | |
| Visible color change in DMSO stock | Potential degradation of this compound or reaction with impurities in DMSO. | Discard the solution and prepare a fresh stock using high-purity, anhydrous DMSO. Store protected from light. |
| Difficulty dissolving solid this compound in DMSO | Compound may require energy to dissolve. | Gentle warming to 37°C and sonication can aid in dissolution.[1][4] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound vial and anhydrous DMSO to room temperature.
-
Weigh the desired amount of solid this compound in a sterile tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 20 mM).
-
Vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator or gently warm the solution to 37°C to aid dissolution.[1][4]
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed amber vials or polypropylene tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol for Assessing this compound Stability by HPLC
-
Objective: To determine the stability of this compound in DMSO over time under specific storage conditions.
-
Methodology:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration.
-
Immediately analyze an aliquot of the "time zero" sample by High-Performance Liquid Chromatography (HPLC) to determine the initial peak area of this compound.
-
Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 24 hours, 1 week, 1 month), thaw an aliquot and analyze it by HPLC under the same conditions as the "time zero" sample.
-
Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of this compound remaining. The appearance of new peaks may indicate degradation products.
-
Visualizations
Caption: Workflow for assessing this compound stability in DMSO.
Caption: Potential degradation pathway for this compound in DMSO.
References
troubleshooting poor solubility of kurarinone in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the poor aqueous solubility of kurarinone, a natural flavonoid compound. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous media?
Q2: I am observing precipitation of this compound in my cell culture medium. What is the likely cause?
A2: Precipitation in cell culture medium is a common issue when working with poorly soluble compounds like this compound. The primary cause is exceeding the solubility limit of this compound in the final aqueous-based medium. This often occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the culture medium. Even if the initial stock is clear, the final concentration of the organic solvent may be too low to maintain this compound in solution.
Q3: What is the maximum recommended final concentration of DMSO for in vitro assays?
A3: To minimize solvent-induced cellular toxicity, the final concentration of DMSO in in vitro assays should typically be kept at or below 0.1%.[2] Higher concentrations can affect cell viability and confound experimental results.
Q4: Can I heat my aqueous solution to dissolve this compound?
A4: While gentle heating can sometimes aid in dissolving compounds, it is generally not recommended as a primary solubilization method for this compound without a proper formulation strategy. Excessive heat can potentially degrade the compound. A more reliable approach involves using a heat-stable solubilizing agent, such as a surfactant, and heating the mixture to a temperature that does not exceed the decomposition point of either component.
Troubleshooting Guide: Poor this compound Solubility
If you are encountering poor solubility of this compound, consult the following troubleshooting workflow.
Quantitative Solubility Data
The following table summarizes known solubility data for this compound in various solvents and formulations.
| Solvent/Formulation | Achieved Concentration | Molar Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 55 mg/mL | 125.42 mM | Sonication is recommended for dissolution.[3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | 4.56 mM | A common vehicle for in vivo studies. Sonication is recommended.[3] |
| 20% HP-β-CD in Saline | 10 mg/mL | 22.8 mM | Suitable for in vivo administration, particularly for longer experimental periods to minimize DMSO toxicity. Sonication at less than 60°C is recommended. |
Experimental Protocols
Below are detailed protocols for enhancing the solubility of this compound for experimental use.
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol is adapted from methodologies used for studying the effects of this compound on various cell lines.[2]
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Appropriate sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Complete cell culture medium
2. Procedure:
-
Stock Solution Preparation (e.g., 50 mM):
-
Weigh out the required amount of this compound powder.
-
Calculate the volume of DMSO needed to achieve a 50 mM stock solution (Molecular Weight of this compound: 438.51 g/mol ).
-
Add the calculated volume of DMSO to the this compound powder.
-
Vortex or sonicate briefly until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution.
-
Serially dilute the stock solution with DMSO to intermediate concentrations if necessary.
-
Perform a final dilution (e.g., 1:1000) of the appropriate stock or intermediate solution into the complete cell culture medium to achieve the desired final concentration (e.g., 50 µM).
-
Ensure the final DMSO concentration in the culture medium is at a non-toxic level (e.g., ≤ 0.1%).
-
Gently mix the medium after adding the this compound solution before applying to the cells.
-
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is based on a method suggested for preparing this compound for in vivo administration, which can also be adapted for in vitro use where DMSO is not desirable.
1. Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile saline solution (0.9% NaCl) or cell culture medium without serum
-
Sterile microcentrifuge tubes or vials
-
Sonicator bath
2. Procedure:
-
Preparation of 20% HP-β-CD Solution:
-
Weigh out HP-β-CD powder.
-
Dissolve the HP-β-CD in sterile saline or serum-free medium to a final concentration of 20% (w/v). For example, add 200 mg of HP-β-CD to every 1 mL of saline.
-
Vortex or stir until the HP-β-CD is completely dissolved.
-
-
Complexation of this compound with HP-β-CD:
-
Add the desired amount of this compound powder to the 20% HP-β-CD solution. For example, to achieve a 10 mg/mL solution, add 10 mg of this compound to 1 mL of the 20% HP-β-CD solution.
-
Vortex the mixture vigorously.
-
Place the tube or vial in a sonicator bath at a temperature below 60°C and sonicate until the solution becomes clear.
-
Visually inspect the solution for any undissolved particles. If necessary, the solution can be sterile-filtered through a 0.22 µm filter.
-
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This is a general protocol for preparing a SEDDS, which can be optimized for this compound based on solubility studies of the compound in different excipients.[4][5]
1. Materials:
-
This compound powder
-
Oil phase (e.g., castor oil, medium-chain triglycerides)
-
Surfactant (e.g., PEG-40 hydrogenated castor oil, Tween 80)
-
Co-surfactant (e.g., propylene glycol, Transcutol P)
-
Glass vials
-
Magnetic stirrer
2. Procedure:
-
Excipient Screening (Solubility Study):
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Add an excess amount of this compound to a known volume of each excipient.
-
Mix vigorously and allow to equilibrate (e.g., by shaking at a constant temperature for 48-72 hours).
-
Centrifuge the samples to pellet the undissolved drug.
-
Quantify the amount of dissolved this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
-
Formulation of the SEDDS:
-
Based on the solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare various ratios of the oil, surfactant, and co-surfactant.
-
Thoroughly mix the surfactant and co-surfactant at room temperature or with gentle warming.
-
Add the oil phase to the surfactant/co-surfactant mixture and stir until a homogenous mixture is formed.
-
Add the desired amount of this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization:
-
The self-emulsification properties can be assessed by adding a small amount of the SEDDS formulation to an aqueous medium with gentle agitation and observing the formation of a nanoemulsion.
-
The resulting particle size and polydispersity index of the nanoemulsion should be characterized.
-
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and cell proliferation.[6][7][8][9][10][11][12] Understanding these interactions can be crucial for interpreting experimental results.
References
- 1. Research progress on the preparation and application of flavonoid nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes TRAIL-induced apoptosis by inhibiting NF-κB-dependent cFLIP expression in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | NF-κB | BCL | JAK | STAT | TargetMol [targetmol.com]
- 4. academic.oup.com [academic.oup.com]
- 5. CN111789815A - Flavonoid polyphenol drug self-emulsifying composition, its preparation method, pharmaceutical composition and use - Google Patents [patents.google.com]
- 6. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor effect of this compound and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound attenuates hydrogen peroxide-induced oxidative stress and apoptosis through activating the PI3K/Akt signaling by upregulating IGF1 expression in human ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound exerts anti-inflammatory effect via reducing ROS production, suppressing NLRP3 inflammasome, and protecting against LPS-induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the In Vivo Bioavailability of Kurarinone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of kurarinone.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: The primary challenges for the oral bioavailability of this compound are its poor aqueous solubility and significant first-pass metabolism. In vitro studies have shown that this compound has moderate permeability across biological membranes.[1] However, it is extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2D6, and UDP-glucuronosyltransferase (UGT) enzymes.[1] This rapid metabolism in the liver and intestines significantly reduces the amount of active drug that reaches systemic circulation.
Q2: What are the most promising strategies to improve the in vivo bioavailability of this compound?
A2: Based on the physicochemical properties of this compound and established pharmaceutical technologies, the most promising strategies include:
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation, enhance its solubility, and facilitate its absorption.
-
Amorphous Solid Dispersions (ASDs): Converting crystalline this compound into an amorphous form by dispersing it in a polymer matrix can significantly increase its aqueous solubility and dissolution rate.
-
Phospholipid Complexes: Forming a complex of this compound with phospholipids can improve its lipophilicity, thereby enhancing its ability to permeate the gastrointestinal membrane.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the gastrointestinal tract, which can improve the solubility and absorption of lipophilic drugs like this compound.[2][3][4][5]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its solubility and protect it from degradation.[6]
Q3: Are there any known inhibitors of the enzymes that metabolize this compound that could be co-administered?
A3: this compound is primarily metabolized by CYP1A2 and CYP2D6.[1] While specific studies on co-administration with this compound are lacking, known inhibitors of these enzymes could potentially increase its bioavailability. For example, piperine, a compound found in black pepper, is a known inhibitor of several CYP enzymes and has been shown to enhance the bioavailability of other drugs. However, any such combination would require careful in vivo evaluation to determine its efficacy and safety.
Q4: What is a realistic expectation for the bioavailability enhancement of a flavonoid like this compound?
Troubleshooting Guides
Amorphous Solid Dispersions (ASDs)
Issue 1: Low drug loading in the solid dispersion.
-
Possible Cause: Poor solubility of this compound in the chosen solvent system with the polymer.
-
Troubleshooting:
-
Solvent Screening: Test a range of solvents to find one that dissolves both this compound and the polymer at high concentrations.
-
Polymer Selection: Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find one with better miscibility with this compound.
-
Method Optimization: If using a solvent evaporation method, ensure the solvent is removed slowly enough to prevent premature precipitation of the drug. For melt extrusion, ensure the processing temperature is appropriate to achieve a molten state without degrading the drug or polymer.
-
Issue 2: Recrystallization of this compound in the ASD during storage.
-
Possible Cause: The polymer is not effectively inhibiting nucleation and crystal growth. The drug loading may be too high, exceeding the saturation solubility in the polymer.
-
Troubleshooting:
-
Polymer Selection: Choose a polymer with a high glass transition temperature (Tg) and strong intermolecular interactions (e.g., hydrogen bonding) with this compound.
-
Reduce Drug Loading: Prepare ASDs with a lower drug-to-polymer ratio.
-
Add a Second Polymer: Incorporating a second polymer can sometimes improve the stability of the amorphous system.
-
Storage Conditions: Store the ASD at low temperature and humidity to minimize molecular mobility.
-
Nanoformulations (e.g., Polymeric Nanoparticles)
Issue 1: Large particle size and wide size distribution.
-
Possible Cause: Inefficient homogenization or sonication. Inappropriate surfactant concentration.
-
Troubleshooting:
-
Homogenization/Sonication: Increase the homogenization speed/time or the sonication power/duration.
-
Surfactant Concentration: Optimize the concentration of the surfactant. Too little may not adequately stabilize the nanoparticles, while too much can lead to micelle formation.
-
Solvent/Anti-solvent Addition Rate: In nanoprecipitation methods, control the rate of addition of the solvent phase to the anti-solvent phase. A slower, controlled addition often results in smaller, more uniform particles.
-
Issue 2: Low encapsulation efficiency of this compound.
-
Possible Cause: High water solubility of this compound leading to its partitioning into the aqueous phase during preparation. Poor affinity of this compound for the polymer matrix.
-
Troubleshooting:
-
Polymer Selection: Choose a polymer with a high affinity for this compound.
-
Solvent System: Use a solvent system that maximizes the solubility of this compound in the organic phase and minimizes its partitioning into the aqueous phase.
-
pH Adjustment: If this compound's solubility is pH-dependent, adjust the pH of the aqueous phase to minimize its solubility and drive it into the polymer matrix.
-
Method Modification: Consider using a double emulsion method (w/o/w) if this compound has some water solubility.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Unmodified this compound and an Exemplar Flavonoid Formulation from Sophora flavescens
| Compound/Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound | Dog | 20 mg/kg (oral) | Not Reported | Not Reported | Not Reported | 38.19 | [3] |
| Oxymatrine | Rat | 100 mg/kg (oral) | 164 | 2.17 | 2870 | 100 (Baseline) | [7] |
| Oxymatrine-Phospholipid Complex | Rat | 100 mg/kg (oral) | 437 | 1.71 | 9430 | 329 | [7] |
Note: Data for a specific bioavailability-enhanced this compound formulation is not available in the reviewed literature. The Oxymatrine data is provided as an illustrative example of a successful bioavailability enhancement strategy for a compound from the same plant.
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a selected polymer (e.g., PVP K30) in a suitable solvent (e.g., methanol) at a predetermined ratio (e.g., 1:4 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and pressure until a dry film is formed.
-
Drying: Further dry the film in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film and gently mill it into a fine powder. Sieve the powder to obtain a uniform particle size.
-
Characterization: Characterize the resulting powder for drug content, amorphous nature (using XRD and DSC), and dissolution properties.
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: Allow the organic solvent to evaporate under stirring for a specified time (e.g., 4 hours).
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation or ultracentrifugation.
-
Washing and Lyophilization: Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug. Resuspend the nanoparticles in a cryoprotectant solution (e.g., trehalose) and freeze-dry to obtain a powder.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, encapsulation efficiency, and drug loading.
Visualizations
Caption: Workflow for the preparation and evaluation of this compound Amorphous Solid Dispersion.
Caption: Workflow for the preparation and evaluation of this compound-loaded Nanoparticles.
Caption: Factors affecting the oral bioavailability of this compound.
References
- 1. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
challenges in the large-scale purification of kurarinone
Welcome to the technical support center for the large-scale purification of kurarinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction and purification of this promising flavonoid.
Troubleshooting Guides
This section addresses specific issues that may arise during the large-scale purification of this compound, offering potential causes and solutions.
Problem 1: Low Extraction Yield of this compound from Sophora flavescens
Q: My extraction process is yielding a lower amount of this compound than expected. What factors could be contributing to this, and how can I optimize the extraction?
A: Low extraction yields can stem from several factors, from the choice of solvent and extraction method to the processing of the raw plant material. Here are some potential causes and troubleshooting steps:
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is crucial for efficiently extracting flavonoids like this compound. While ethanol and methanol are commonly used, the ideal solvent or solvent mixture may vary.
-
Recommendation: Experiment with different solvent systems. For instance, studies have shown that 70% ethanol can be effective for reflux extraction.[1] For ultrasonic-assisted extraction, 100% ethanol has been used successfully.[2] Consider performing small-scale comparative extractions with solvents of varying polarities (e.g., acetone, ethyl acetate) to determine the most effective one for your plant material.
-
-
Inefficient Extraction Method: The method of extraction significantly impacts yield and efficiency.
-
Recommendation: Ultrasonic-assisted extraction (UAE) has been shown to be highly efficient, offering benefits in terms of reduced extraction time and lower temperatures, which can prevent thermal degradation of this compound.[2] One study reported the highest extraction yield using ultrasonic waves at a frequency of 72 kHz for 30 minutes.[2][3] If you are using conventional methods like maceration or Soxhlet extraction, consider switching to or optimizing a UAE protocol.
-
-
Inadequate Plant Material Preparation: The particle size of the dried Sophora flavescens roots can affect the surface area available for solvent penetration.
-
Recommendation: Ensure the plant material is ground to a fine, uniform powder to maximize the extraction efficiency.
-
-
Extraction Time and Temperature: Both parameters need to be optimized. Prolonged extraction at high temperatures can lead to the degradation of thermolabile compounds like this compound.[4]
Problem 2: Co-elution of Impurities During Chromatographic Purification
Q: I am observing impurities with similar retention times to this compound in my HPLC analysis, making it difficult to achieve high purity. How can I improve the separation?
A: Co-elution is a common challenge, especially when dealing with complex plant extracts containing structurally similar flavonoids. Here are some strategies to enhance chromatographic resolution:
-
Optimize the Mobile Phase: The composition of the mobile phase is a critical factor in achieving good separation in reversed-phase HPLC.
-
Recommendation: A common mobile phase for this compound purification is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.[2][3] Try adjusting the gradient slope, the initial and final concentrations of the organic solvent, and the type of acidifier (e.g., formic acid, trifluoroacetic acid) to improve the separation of this compound from closely eluting compounds.
-
-
Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, the stationary phase of your chromatography column may not be providing the necessary selectivity.
-
Recommendation: Most methods utilize a C18 stationary phase. Consider trying a column with a different chemistry, such as a phenyl-hexyl or a C8 phase, which can offer different selectivities for aromatic and moderately polar compounds.
-
-
Employ Orthogonal Purification Techniques: Relying on a single chromatographic method may not be sufficient for achieving high purity.
-
Recommendation: High-speed counter-current chromatography (HSCCC) has been successfully used for the single-step preparative isolation and separation of this compound from other flavonoids with high purity.[5] This technique separates compounds based on their differential partitioning between two immiscible liquid phases, offering a different separation mechanism compared to HPLC. Consider incorporating an HSCCC step before or after your HPLC purification.
-
Problem 3: this compound Degradation During Processing and Storage
Q: I suspect that my purified this compound is degrading over time. What are the stability issues with this compound, and how can I mitigate them?
A: this compound is susceptible to degradation, particularly at elevated temperatures.
-
Thermal Instability: Studies have shown that this compound can degrade at temperatures as low as 60°C. One study reported that 16.0% of total this compound degraded after 2 hours at 60°C, and 25.54% degraded after 2 hours at 80°C.[4]
-
Recommendation: Avoid high temperatures during all processing steps, including extraction, solvent evaporation, and drying. Use low-temperature techniques like rotary evaporation under vacuum and freeze-drying (lyophilization). Store purified this compound at low temperatures (-20°C or -80°C) and protect it from light.[6]
-
-
Oxidation: Like many phenolic compounds, this compound may be prone to oxidation.
-
Recommendation: When handling solutions of this compound, consider using deoxygenated solvents and storing them under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants may be considered, but their compatibility and removability in the final product must be evaluated.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield and purity of this compound that can be expected from large-scale purification?
A1: The yield and purity of this compound are highly dependent on the starting plant material, extraction method, and purification strategy. However, based on published lab-scale and preparative-scale experiments, the following can be used as a benchmark:
| Parameter | Method | Starting Material | Yield | Purity | Reference |
| Yield | Ultrasonic-assisted Extraction | Sophora flavescens Ait. dried root | 6.025 g (from an unspecified amount of raw material) | Not specified | [2] |
| Yield | Methanolic Root Extract & Chromatography | Sophora angustifolia | 15 g from 20 kg of raw plant material (0.075%) | Not specified | [7] |
| Purity | High-Speed Counter-Current Chromatography (HSCCC) | 350 mg crude extract | 83.5 mg (23.8% of crude extract) | 99.4% | [5] |
Q2: What are the key chemical and physical properties of this compound relevant to its purification?
A2: Understanding the physicochemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value | Implication for Purification | Reference |
| Molecular Weight | 438.5 g/mol | This moderate molecular weight makes it suitable for standard chromatographic techniques and filtration methods. | [8] |
| Molecular Formula | C₂₆H₃₀O₆ | The presence of multiple oxygen atoms indicates its potential for hydrogen bonding, influencing its solubility. | [8] |
| XLogP3 | 5.6 | A high XLogP3 value suggests that this compound is relatively nonpolar and will have good solubility in organic solvents but limited solubility in water. This is a key consideration for solvent selection in extraction and chromatography. | [8] |
| Structure | Prenylated flavanone with multiple hydroxyl groups | The flavanone backbone is common in plant extracts, leading to potential co-elution of similar structures. The hydroxyl groups provide sites for interaction with polar stationary phases or solvents. | [7] |
Q3: What analytical methods are suitable for monitoring the purity of this compound during purification?
A3: Several analytical techniques can be employed to assess the purity of this compound fractions:
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used method for the determination and quantification of this compound.[2] A reversed-phase C18 column with a UV detector (detection wavelength typically around 285-295 nm) is commonly used.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a reliable method for the quantification of this compound and can be used for rapid screening of multiple fractions.[9] A typical mobile phase is chloroform-methanol (10:1, v/v).[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for confirming the identity of the purified compound by providing molecular weight information and for identifying impurities.[2][4]
Experimental Protocols & Visualizations
General Experimental Workflow for this compound Purification
The following diagram illustrates a typical workflow for the extraction and purification of this compound from Sophora flavescens.
Caption: A generalized workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Purity
This diagram outlines a logical approach to troubleshooting issues related to low purity during the chromatographic purification of this compound.
Caption: A decision tree for troubleshooting low purity in this compound purification.
References
- 1. Hepatotoxicity Induced by Sophora flavescens and Hepatic Accumulation of this compound, a Major Hepatotoxic Constituent of Sophora flavescens in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C26H30O6 | CID 11982640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
Technical Support Center: Identifying and Mitigating Off-Target Effects of Kurarinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating the off-target effects of kurarinone.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential off-target effects of this compound?
A1: this compound, a lavandulylated flavanone, is known to modulate multiple signaling pathways, which can be considered off-target effects depending on the desired therapeutic outcome. Its polypharmacological nature means it interacts with various cellular components. Documented interactions that could be considered off-targets include modulation of:
-
Kinase Signaling Pathways: this compound has been shown to inhibit or modulate various kinases, including those in the JAK/STAT, PI3K/Akt, and MAPK signaling cascades.[1]
-
Dopamine Receptors: Studies have shown that this compound can act as an antagonist at the dopamine D1 receptor and an agonist at the D2L and D4 receptors.[2]
-
Monoamine Oxidases (MAOs): this compound exhibits weak inhibitory effects on both MAO-A and MAO-B.[2]
-
NF-κB Pathway: It can inhibit the activation of the NF-κB pathway, a central regulator of inflammation and cell survival.[1]
-
PERK-ATF4 Pathway: this compound can activate the PERK-ATF4 pathway, which is involved in the integrated stress response.[3][4]
It is crucial to consider these multi-target effects when designing experiments and interpreting results, as the observed phenotype may be a consequence of these unintended interactions.
Q2: My experimental results with this compound are inconsistent or unexpected. Could off-target effects be the cause?
A2: Yes, inconsistent or unexpected results are classic indicators of potential off-target effects. Flavonoids like this compound are known to interact with multiple cellular targets, which can lead to complex biological responses. If you observe phenotypes that cannot be explained by the intended mechanism of action, it is prudent to investigate potential off-target interactions.
Q3: How can I experimentally validate a suspected off-target of this compound?
A3: Several experimental approaches can be used to validate a suspected off-target. A common strategy is to use an orthogonal approach. For instance, if you suspect an off-target kinase is responsible for an observed phenotype, you can use a structurally unrelated inhibitor of that same kinase. If this second inhibitor recapitulates the phenotype observed with this compound, it provides stronger evidence for the involvement of that off-target. Another powerful technique is the Cellular Thermal Shift Assay (CETSA), which can confirm direct binding of this compound to the suspected protein in a cellular context.
Q4: What are some computational approaches to predict potential off-targets of this compound?
A4: Computational, or in silico, methods are valuable for predicting potential off-target interactions before extensive experimental validation.[5] These approaches often rely on the chemical structure of the small molecule. For this compound, you could use:
-
Ligand-Based Approaches: These methods compare the 2D or 3D structure of this compound to libraries of compounds with known protein targets. Publicly available databases such as ChEMBL, DrugBank, and the Comparative Toxicogenomics Database (CTD) can be used for this purpose.[6]
-
Structure-Based Approaches (Molecular Docking): If the 3D structure of a potential off-target protein is known, molecular docking simulations can predict whether this compound is likely to bind to it and in what conformation.[7]
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction tools can provide insights into the pharmacokinetic and pharmacodynamic properties of this compound, which may suggest potential for off-target interactions.[8][9]
Q5: How can I mitigate the off-target effects of this compound in my experiments?
A5: Mitigating off-target effects is crucial for obtaining reliable experimental data. Strategies include:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize the engagement of lower-affinity off-targets.
-
Structural Analogs: If available, use a structurally related but inactive analog of this compound as a negative control.
-
Genetic Approaches: Validate findings by using genetic techniques such as siRNA or CRISPR/Cas9 to knockdown or knockout the intended target. If the phenotype persists, it is likely due to an off-target effect.
-
Chemical Modification: In a drug development context, medicinal chemistry efforts can be employed to modify the structure of this compound to enhance its selectivity for the desired target and reduce binding to known off-targets.[10]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed with this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Off-target engagement | 1. Perform a dose-response experiment: Determine if the phenotype is only observed at high concentrations of this compound, which are more likely to engage off-targets. 2. Use an orthogonal inhibitor: Treat cells with a structurally different inhibitor of the intended target. If the phenotype is not replicated, it suggests an off-target effect of this compound. 3. Validate with a genetic approach: Use siRNA or CRISPR to reduce the expression of the intended target. If the phenotype is not recapitulated, it is likely an off-target effect. |
| Compound Instability or Degradation | 1. Confirm compound integrity: Use analytical techniques like HPLC-MS to verify the purity and stability of your this compound stock. 2. Prepare fresh solutions: Always use freshly prepared working solutions of this compound for your experiments. |
| Cell line-specific effects | 1. Test in multiple cell lines: If possible, repeat the experiment in a different cell line to see if the phenotype is consistent. |
Issue 2: Difficulty Confirming Direct Target Engagement of a Potential Off-Target
| Possible Cause | Troubleshooting Steps |
| Weak or transient binding | 1. Optimize CETSA conditions: Vary the heating temperature and incubation time to enhance the detection of a thermal shift. 2. Use a more sensitive detection method: If using Western blot for CETSA readout, consider a more quantitative method like mass spectrometry. |
| Indirect effect | 1. Investigate upstream regulators: The observed effect on the suspected off-target may be indirect. Use pathway analysis tools to identify potential upstream proteins that this compound might be targeting. 2. Perform a pull-down assay: An affinity purification-mass spectrometry (AP-MS) experiment can identify proteins that directly interact with this compound. |
| Antibody issues in Western Blot | 1. Validate your antibody: Ensure your primary antibody is specific for the target protein. Include positive and negative controls in your Western blot. 2. Optimize blotting conditions: Adjust blocking conditions, antibody concentrations, and incubation times to improve signal-to-noise.[11][12][13][14] |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cell lines. This data can help researchers select appropriate starting concentrations for their experiments and be aware of the potential for off-target effects at higher concentrations.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| H1688 | Small Cell Lung Cancer | 12.5 | [1][15] |
| H146 | Small Cell Lung Cancer | 30.4 | [1][15] |
| A549 | Non-Small Cell Lung Cancer | >50 µg/mL | [16] |
| PC3 | Prostate Cancer | 24.7 | [1] |
| HL-60 | Human Myeloid Leukemia | 18.5 | [15] |
| Hela | Cervical Cancer | 36 | [15] |
| A375 | Melanoma | 62 | [15] |
| BEAS-2B | Normal Human Bronchial Epithelial | 55.8 | [11] |
The following table summarizes the reported inhibitory/activity constants for this compound against specific molecular targets.
| Target | Assay Type | Value | Reference |
| Dopamine D1 Receptor (hD1R) | Functional GPCR Assay (Antagonist) | IC50: 42.1 µM | [2] |
| Dopamine D2L Receptor (hD2LR) | Functional GPCR Assay (Agonist) | EC50: 22.4 µM | [2] |
| Dopamine D4 Receptor (hD4R) | Functional GPCR Assay (Agonist) | EC50: 71.3 µM | [2] |
| Monoamine Oxidase A (hMAO-A) | Chemiluminescent Assay (Inhibitor) | IC50: 186 µM, Ki: 65.1 µM | [2] |
| Monoamine Oxidase B (hMAO-B) | Chemiluminescent Assay (Inhibitor) | IC50: 198 µM | [2] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a general workflow for assessing the direct binding of this compound to a target protein in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
ECL substrate for chemiluminescence
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO for 1-2 hours.
-
Cell Harvesting: Wash cells with PBS and harvest by scraping. Resuspend the cell pellet in PBS.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis: Add lysis buffer to each tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction). Determine the protein concentration and normalize all samples. Perform SDS-PAGE and Western blotting using an antibody against the target protein.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Western Blot Analysis of JAK/STAT Pathway Activation
This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of key proteins in the JAK/STAT pathway.[15][17][18]
Materials:
-
Cell line responsive to cytokine stimulation (e.g., HeLa, K562)
-
This compound
-
Cytokine (e.g., IFN-α or IL-6)
-
Primary antibodies: anti-phospho-STAT3 (e.g., Tyr705), anti-total-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Other reagents for Western blotting as listed in Protocol 1
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Pre-incubate cells with various concentrations of this compound for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IL-6) for 15-30 minutes. Include untreated and cytokine-only controls.
-
Cell Lysis and Protein Quantification: Follow steps 4-5 from the CETSA protocol to prepare cell lysates and quantify protein concentration.
-
Western Blotting: Perform SDS-PAGE and Western blotting. Probe the membrane with primary antibodies against phospho-STAT3, total STAT3, and a loading control (e.g., β-actin).
-
Detection and Analysis: After incubation with the HRP-conjugated secondary antibody, detect the signal using an ECL substrate. Quantify the band intensities to determine the ratio of phosphorylated to total STAT3. A decrease in this ratio with this compound treatment indicates inhibition of the JAK/STAT pathway.
Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
This protocol provides a general workflow for identifying proteins that directly interact with this compound.
Materials:
-
This compound analog with a linker for immobilization (requires chemical synthesis)
-
Affinity resin (e.g., streptavidin beads if using a biotin linker)
-
Cell lysate
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Immobilization of this compound: Covalently attach the modified this compound to the affinity resin.
-
Incubation with Lysate: Incubate the this compound-bound resin with cell lysate to allow for protein binding.
-
Washing: Wash the resin extensively with wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the resin using an appropriate elution buffer.
-
Mass Spectrometry: Identify the eluted proteins using mass spectrometry.
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that were specifically pulled down by this compound. These are potential off-targets that can be further validated.
Visualizations
References
- 1. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Silico Characterization of this compound as a Dopamine D1A Receptor Antagonist and D2L and D4 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive survey of target prediction web servers for Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of Molecular Targets of Cancer Preventing Flavonoid Compounds Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off Target Effects Mitigation → Area → Sustainability [esg.sustainability-directory.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. benchchem.com [benchchem.com]
- 16. NF-kB, p65 assay kit for the determination of NF-kB activity [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. openi.nlm.nih.gov [openi.nlm.nih.gov]
Technical Support Center: Minimizing Kurarinone-Induced Cytotoxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to kurarinone-induced cytotoxicity in non-cancerous cells during experiments.
Frequently Asked Questions (FAQs)
Q1: My non-cancerous cells are showing significant cytotoxicity after treatment with this compound. What are the first troubleshooting steps?
A1: When unexpected cytotoxicity is observed, it's crucial to first rule out experimental artifacts. Here’s a checklist of initial steps:
-
Verify Compound Concentration: Double-check all calculations for stock solutions and final dilutions. Simple errors in calculation can lead to unintentionally high concentrations.
-
Assess Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is within the tolerated range for your specific cell line (typically below 0.5%). Run a vehicle-only control to confirm that the solvent is not the source of cytotoxicity.[1]
-
Confirm Compound Stability and Solubility: Visually inspect the culture medium for any signs of compound precipitation. Poor solubility can lead to inaccurate concentrations and potential cytotoxic effects from precipitates. Also, consider the stability of this compound in your culture medium over the duration of the experiment, as degradation products could be more toxic.[1]
-
Check for Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT reduction by the compound itself). It has been observed that some flavonoids can reduce MTT in the absence of cells, which could lead to an overestimation of cell viability.[2][3] Consider running a cell-free control with this compound and the assay reagents.
Q2: How can I differentiate between a cytotoxic and a cytostatic effect of this compound on my non-cancerous cells?
A2: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells.[1] To distinguish between the two, you can perform the following:
-
Time-Course Experiment: Measure both cell viability (e.g., using a trypan blue exclusion assay or a membrane integrity assay like LDH release) and total cell number (e.g., using a cell counter or a DNA-binding dye like crystal violet) at multiple time points (e.g., 24, 48, and 72 hours).
-
Cytotoxicity is indicated by a decrease in the percentage of viable cells and a reduction in the total cell number over time.
-
Cytostaticity is characterized by a plateau in the total cell number while the percentage of viable cells remains high. This compound has been reported to have cytostatic effects on some cancer cells by modulating cell cycle proteins like p21 and p27.[4][5][6]
-
Q3: What are the known mechanisms of this compound-induced cytotoxicity, and could they be affecting my non-cancerous cells?
A3: In cancer cells, this compound primarily induces apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] Key molecular events include:
-
Modulation of the Bcl-2 family of proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax).[8]
-
Activation of caspases, particularly caspase-3, -8, and -9.[7][8]
While this compound has shown selectivity for cancer cells, high concentrations or cell-type-specific sensitivities could lead to the activation of these same apoptotic pathways in non-cancerous cells. Some flavonoids can also act as pro-oxidants at higher concentrations, leading to increased intracellular reactive oxygen species (ROS) and subsequent cytotoxicity.[11][12]
Troubleshooting Guides
Issue 1: High background or false positives in MTT assay with this compound.
-
Problem: Flavonoids, like this compound, are known to have antioxidant properties and can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[2][3] This can lead to an underestimation of cytotoxicity (i.e., a false positive for cell viability).
-
Solution:
-
Run a Cell-Free Control: In a 96-well plate, add culture medium and the same concentrations of this compound as used in your experiment, but without cells. Add the MTT reagent and solubilization buffer according to the standard protocol. Any color change in these wells is due to direct reduction by this compound.
-
Subtract Background Absorbance: Subtract the average absorbance of the cell-free control wells from the absorbance of your experimental wells.
-
Use an Alternative Assay: If interference is significant, consider using a different cytotoxicity assay that is less susceptible to interference from reducing compounds, such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, or a direct cell counting method.
-
Issue 2: this compound shows higher than expected toxicity in my specific non-cancerous cell line.
-
Problem: While this compound generally shows selectivity for cancer cells, certain non-cancerous cell lines may be more sensitive. This could be due to differences in metabolic pathways, expression of target proteins, or antioxidant capacity.
-
Solution:
-
Perform a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) of this compound for your specific non-cancerous cell line. This will help you establish a therapeutic window where you can achieve the desired effect on cancer cells while minimizing toxicity to normal cells.
-
Reduce Incubation Time: Shorter exposure times may be sufficient to achieve the desired biological effect in your target cells while reducing the cumulative toxic effect on non-cancerous cells.
-
Co-treatment with a Cytoprotective Agent: Consider co-treating your non-cancerous cells with a known cytoprotective agent. For example, if oxidative stress is suspected to be a major contributor to the cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) could be beneficial.[1] Flavonoids can have a dual role as antioxidants and pro-oxidants, and co-treatment with another antioxidant can help to mitigate the pro-oxidant effects.[13][14]
-
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxicity of this compound in non-cancerous cell lines.
| Cell Line | Cell Type | Organism | IC50 Value | Citation |
| BEAS-2B | Human Bronchial Epithelial Cells | Human | 55.8 ± 4.9 µM | [1] |
| BEAS-2B | Human Bronchial Epithelial Cells | Human | > 50 µg/mL | [7] |
| TIG-3 | Human Diploid Fibroblast | Human | Weak toxic effects reported; Selectivity Index of 2.02 compared to PC3 cancer cells | [4] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to assess cell metabolic activity.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other suitable solubilizing agent
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[16] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[16]
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Cells cultured in a 96-well plate and treated with this compound
-
LDH cytotoxicity assay kit (containing LDH reaction mixture/reagents)
-
Lysis buffer (for maximum LDH release control)
-
96-well plate for the assay
-
Plate reader
Procedure:
-
Prepare Controls: Set up triplicate wells for the following controls:
-
No-Cell Control: Culture medium only (background).
-
Vehicle-Only Control: Untreated cells (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.[17]
-
-
Supernatant Collection: After the desired incubation period with this compound, centrifuge the cell plate at 400 x g for 5 minutes (optional, but recommended to pellet any detached cells).[18]
-
LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add the LDH reaction mixture to each well according to the manufacturer's instructions.[9][17][18][19]
-
Incubation: Incubate the plate at room temperature for the recommended time (usually up to 30 minutes), protected from light.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[18]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) and centrifuge.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Experimental workflow for assessing this compound-induced cytotoxicity.
Caption: Troubleshooting flowchart for unexpected this compound cytotoxicity.
Caption: this compound-induced apoptosis signaling pathways.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Anti-Inflammatory Activity of this compound Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Frontiers | Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone [frontiersin.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assaygenie.com [assaygenie.com]
- 11. scispace.com [scispace.com]
- 12. Cytotoxicity of Flavonoids toward Cultured Normal Human Cells [jstage.jst.go.jp]
- 13. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. LDH cytotoxicity assay [protocols.io]
refining kurarinone experimental protocols for enhanced reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental protocols for kurarinone, aiming to enhance reproducibility and address common challenges.
Frequently Asked Questions (FAQs)
1. Compound Handling and Storage
-
Q: How should I dissolve this compound for in vitro experiments?
-
A: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1] For cell-based assays, prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. This stock can then be diluted to the final desired concentration in your cell culture medium. It is recommended to use sonication to aid dissolution.[1] Due to the potential for DMSO to affect cell viability, the final concentration in the culture medium should typically be kept below 0.5%.
-
-
Q: What is the recommended solvent for in vivo administration of this compound?
-
A: For in vivo studies, several formulations can be used. A common vehicle consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] Alternatively, to minimize potential DMSO toxicity in long-term studies, formulations with cyclodextrins such as 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline have been suggested.[2] For intraperitoneal injections in mice, the final DMSO concentration should ideally be below 5% for wild-type animals and no higher than 2% for nude or weakened mice.[2]
-
-
Q: How should I store this compound powder and stock solutions?
-
Q: Is this compound stable under experimental conditions?
-
A: this compound is relatively stable at room temperature over short periods. However, it can be sensitive to heat. One study demonstrated that 16.0% of this compound degraded after 2 hours at 60°C, and 25.54% degraded at 80°C.[4] Therefore, prolonged exposure to high temperatures during experimental procedures should be avoided.
-
2. Purity and Quality Control
-
Q: How can I verify the purity of my this compound sample?
-
A: The purity of this compound should be assessed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). A purity of ≥98% is recommended for reliable experimental results.[5] The identity of the compound can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry.[6]
-
-
Q: Are there established HPLC methods for this compound analysis?
-
A: Yes, several HPLC and UPLC-MS/MS methods have been developed. A common approach for UPLC-MS/MS involves a C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 μm) with a mobile phase consisting of a gradient of acetonitrile and water with 1% formic acid.[7] Detection is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[7] For HPLC with UV detection, wavelengths of 270 nm, 288 nm, or 320 nm can be used.[8]
-
Troubleshooting Guides
Issue 1: Poor Reproducibility of In Vitro Cytotoxicity Data (e.g., MTT Assay)
-
Problem: Inconsistent IC50 values or unexpected increases in cell viability at higher concentrations of this compound.
-
Potential Cause: As a flavonoid, this compound has antioxidant properties and can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[9][10][11] This interference can lead to an overestimation of cell viability and inaccurate IC50 values.
-
Troubleshooting Steps:
-
Run a Cell-Free Control: In a 96-well plate, add your experimental concentrations of this compound to cell-free media. Add the MTT reagent and incubate as you would for your cellular assay. If a color change occurs, it confirms that this compound is interfering with the assay.[9]
-
Use an Alternative Viability Assay: Consider using an assay that is not based on tetrazolium reduction. The Sulforhodamine B (SRB) assay, which measures total protein content, is a recommended alternative for testing flavonoids and has been shown not to interfere with these compounds.[11] Other options include crystal violet staining or assays that measure ATP levels.
-
Optimize MTT Assay Parameters: If you must use the MTT assay, minimize the incubation time with the MTT reagent to reduce the potential for non-enzymatic reduction.
-
Issue 2: Inconsistent or No Signal in Western Blot Analysis
-
Problem: Weak or no bands for target proteins, or high background, making it difficult to interpret the results.
-
Potential Causes:
-
Suboptimal Protein Extraction: The target protein may not be efficiently extracted.
-
Low Target Protein Abundance: The protein of interest may be expressed at low levels in your cell type.
-
Antibody Issues: The primary or secondary antibody concentration may be too low, or the antibody may not be specific.
-
Blocking and Washing: Insufficient blocking or washing can lead to high background.
-
-
Troubleshooting Steps:
-
Optimize Lysis Buffer: Ensure your lysis buffer is appropriate for the subcellular localization of your target protein. The addition of protease and phosphatase inhibitors is crucial.[12]
-
Increase Protein Load: If the target protein is known to have low expression, increase the amount of total protein loaded per well.
-
Titrate Antibodies: Optimize the concentrations of your primary and secondary antibodies. If you are reusing a diluted primary antibody, be aware that its effectiveness can decrease over time.[13]
-
Check Blocking Agent: Some antibodies perform better with specific blocking agents (e.g., BSA vs. non-fat milk). Consult the antibody datasheet for recommendations.[12][13]
-
Enhance Washing Steps: Increase the number and duration of washes to reduce non-specific binding and background.[14]
-
Issue 3: Challenges with Reproducibility in Natural Product Research
-
Problem: Difficulty in replicating published findings for this compound.
-
Potential Causes:
-
Variability in Compound Purity: The purity of the this compound used can significantly impact its biological activity.
-
Lack of Standardization: Differences in experimental protocols (e.g., cell lines, passage numbers, treatment times) can lead to different outcomes.
-
Absence of Positive Controls: Without a positive control, it is difficult to validate the experimental system and compare the potency of this compound.[5]
-
-
Troubleshooting Steps:
-
Source and Characterize this compound: Always obtain this compound from a reputable supplier and verify its purity (ideally >95%) by HPLC or a similar method before use.[5]
-
Detailed Protocol Reporting: When publishing, provide a thorough description of your methodology, including the source of this compound, its purity, and detailed experimental conditions.
-
Include a Positive Control: Always include a well-characterized compound with a known effect in your experimental model.[5] This helps to validate the assay and provides a benchmark for the activity of this compound.
-
Authenticate Cell Lines: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1688 | Small-Cell Lung Cancer | 12.5 | [15] |
| H146 | Small-Cell Lung Cancer | 30.4 | [15] |
| A549 | Non-Small Cell Lung Cancer | Not specified, but effective | [16] |
| PC3 | Prostate Cancer | 24.7 | [6] |
| HL-60 | Human Myeloid Leukemia | 18.5 | [6] |
| HeLa | Cervical Cancer | 36 | [15] |
| A375 | Melanoma | 62 | [15] |
| BEAS-2B | Normal Human Bronchial Epithelial | 55.8 (>50) | [1][16] |
| TIG3 | Normal Human Diploid Fibroblast | >50 | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer/Disease Model | Dosage | Administration Route | Outcome | Reference |
| Nude Mice | A549 Xenograft | 20, 40 mg/kg/day | Not specified | Significant inhibition of tumor growth | [16] |
| BALB/c Nude Mice | Xenograft Tumors | 100 mg/kg | Not specified | Increased apoptosis | [17] |
| DBA/1 Mice | Collagen-Induced Arthritis | 100 mg/kg/day | Oral Gavage | Reduced arthritis severity and pro-inflammatory cytokines | [18] |
| Rats | General Pharmacokinetics | 10 mg/kg | Not specified | Rapid decrease in plasma concentration after 1 hour | [15] |
Experimental Protocols & Visualizations
General Workflow for In Vitro this compound Experiments
Caption: A generalized workflow for conducting in vitro experiments with this compound.
Key Signaling Pathways Modulated by this compound
1. Anti-inflammatory Nrf2/HO-1 Pathway Activation
Caption: this compound activates the Nrf2/HO-1 pathway by inhibiting KEAP1.
2. Pro-Apoptotic and Anti-Metastatic Pathways in Cancer
Caption: this compound induces apoptosis and inhibits metastasis via multiple pathways.
References
- 1. This compound | NF-κB | BCL | JAK | STAT | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A practical guide for transparent reporting of research on natural products in the British Journal of Pharmacology: Reproducibility of natural product research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of this compound in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journaljpri.com [journaljpri.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. licorbio.com [licorbio.com]
- 15. frontiersin.org [frontiersin.org]
- 16. Inhibitory Effect of this compound on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Investigating Kurarinone Resistance in Cancer Cells
Welcome to the technical support center for researchers investigating the effects of kurarinone on cancer cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges in your experiments, with a focus on identifying and understanding potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is not showing the expected cytotoxic effects after this compound treatment. What could be the reason?
A1: Several factors could contribute to a lack of cytotoxic response. Consider the following possibilities:
-
Cell Line Specificity: The sensitivity to this compound can vary between different cancer cell lines. For instance, IC50 values have been reported to range from 2 to 62 µM across various cancer types.[1][2][3] It is possible your cell line is inherently less sensitive.
-
Drug Concentration and Exposure Time: Ensure you are using an appropriate concentration range and exposure time. We recommend performing a dose-response curve (e.g., 0-100 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.
-
Mechanisms of Resistance: Your cells may have intrinsic or acquired resistance mechanisms. Potential mechanisms to investigate include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (Pgp/ABCB1), MRP1, or BCRP can pump this compound out of the cell, reducing its intracellular concentration.[4][5][6]
-
Alterations in Apoptotic Pathways: The cells might have defects in the apoptotic machinery, such as mutations in caspase genes or overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][2][3]
-
Activation of Pro-Survival Signaling: Constitutive activation of pro-survival pathways, such as the Akt and STAT3 pathways, can counteract the pro-apoptotic effects of this compound.[1][2]
-
Q2: How can I determine if my cells are developing resistance to this compound?
A2: To assess for acquired resistance, you can generate a this compound-resistant cell line by chronically exposing the parental cell line to gradually increasing concentrations of this compound. Once a resistant population is established, you can characterize it by:
-
Comparing IC50 Values: The resistant cell line should exhibit a significantly higher IC50 value for this compound compared to the parental, sensitive cell line.
-
Analyzing Protein Expression: Use Western blotting to compare the expression levels of key proteins involved in drug resistance (e.g., P-glycoprotein, Bcl-2, phosphorylated Akt) between the sensitive and resistant cell lines.
-
Functional Assays: Conduct functional assays to assess drug efflux (e.g., Rhodamine 123 accumulation assay) and apoptosis (e.g., Annexin V/PI staining) in both cell lines.
Q3: What are the known signaling pathways affected by this compound that I should investigate?
A3: this compound has been shown to modulate several key signaling pathways in cancer cells. When troubleshooting, it is useful to examine components of these pathways:
-
Apoptosis Induction: this compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key players to investigate include caspases (caspase-3, -8, -9), PARP, Bcl-2 family proteins (Bax, Bcl-2, Bcl-xL), and death receptors like Fas and TRAIL receptors.[7]
-
Cell Stress Pathways: this compound can induce cytostatic effects through the PERK-ATF4 pathway, which is involved in the integrated stress response.[8][9]
-
Pro-Survival Pathways: this compound has been shown to inhibit pro-survival pathways such as the Akt and STAT3 pathways.[1][2]
-
Metastasis-Related Pathways: this compound can inhibit epithelial-mesenchymal transition (EMT) by modulating the expression of proteins like E-cadherin, N-cadherin, and Vimentin, as well as matrix metalloproteinases (MMPs).[1][2][7]
Troubleshooting Guides
Problem 1: No significant increase in apoptosis observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal drug concentration or incubation time. | Perform a dose-response (e.g., 10-100 µM) and time-course (24, 48, 72h) experiment to identify the optimal conditions for apoptosis induction in your cell line. |
| Insensitive apoptosis detection method. | Use multiple methods to assess apoptosis, such as Annexin V/PI staining by flow cytometry, TUNEL assay, and Western blot for cleaved caspases (e.g., cleaved caspase-3, -9) and cleaved PARP. |
| Dysfunctional apoptotic machinery. | Analyze the basal expression levels of key apoptotic proteins (e.g., caspases, Bcl-2 family members) in your cell line. Consider sequencing key genes like TP53 for mutations. |
| Upregulation of anti-apoptotic proteins. | Perform Western blot analysis to check for the overexpression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and cFLIP.[10] |
Problem 2: this compound does not inhibit the migration or invasion of my cancer cells.
| Possible Cause | Suggested Solution |
| Cell line may not be invasive. | First, confirm the migratory and invasive potential of your cell line using a positive control (e.g., a known invasion-promoting growth factor). |
| Inappropriate assay conditions. | Optimize the cell density, serum concentration in the chemoattractant, and incubation time for your wound healing or transwell invasion assays. |
| Resistance through EMT. | Investigate the expression of key EMT markers. This compound is known to suppress the expression of N-cadherin, Vimentin, and MMPs while potentially increasing E-cadherin.[1][2][7] Analyze the expression of these markers via Western blot or immunofluorescence. |
Problem 3: The cytostatic effect of this compound is minimal.
| Possible Cause | Suggested Solution |
| Cell cycle dysregulation. | Analyze the cell cycle distribution using propidium iodide staining and flow cytometry. This compound has been reported to cause G2/M and Sub-G1 phase arrest.[1][2] |
| Alterations in cell cycle regulatory proteins. | Examine the expression of key cell cycle proteins by Western blot. This compound has been shown to increase p21 and p27 levels while decreasing cyclin D1 and cyclin A.[1][11] |
| Activation of the PERK-ATF4 pathway. | Investigate the phosphorylation of PERK and the expression of ATF4, as this pathway is linked to this compound's cytostatic effects.[8][9] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1688 | Small Cell Lung Cancer | 12.5 ± 4.7 | [7] |
| H146 | Small Cell Lung Cancer | 30.4 ± 5.1 | [7] |
| A549 | Non-Small Cell Lung Cancer | Not specified, but effective | [7][12] |
| HL-60 | Human Myeloid Leukemia | 18.5 | [3] |
| HCT15 | Colon Cancer | Not specified, but active | [1] |
| SGC7901 | Gastric Cancer | >10 (cytotoxic) | [4] |
| SK-Hep1 | Hepatocellular Carcinoma | 75 | [13] |
Note: IC50 values can vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis for Key Signaling Proteins
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against: Cleaved Caspase-3, Cleaved PARP, Bcl-2, p-Akt (Ser473), Akt, p-STAT3, STAT3, E-cadherin, N-cadherin, and β-actin (as a loading control).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Rhodamine 123 Accumulation Assay for Drug Efflux
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with this compound at various concentrations for the desired time. Include a positive control for Pgp inhibition (e.g., verapamil).
-
Rhodamine 123 Incubation: Remove the treatment medium, wash with PBS, and incubate the cells with a medium containing Rhodamine 123 (e.g., 5 µM) for 60-90 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with ice-cold PBS to stop the efflux. Lyse the cells and measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: 485 nm, Emission: 525 nm).
-
Data Analysis: A decrease in Rhodamine 123 accumulation in this compound-treated cells compared to untreated controls may suggest increased drug efflux.
Visualizations
References
- 1. Frontiers | Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone [frontiersin.org]
- 2. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. carislifesciences.com [carislifesciences.com]
- 6. mdpi.com [mdpi.com]
- 7. Antitumor effect of this compound and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. This compound promotes TRAIL-induced apoptosis by inhibiting NF-κB-dependent cFLIP expression in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitory Effect of this compound on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of Apoptosis via Autophagy on SK-Hep1 Human Hepatocellular Carcinoma Cells by this compound Isolated from Sophora flavescens [jcpjournal.org]
Technical Support Center: Advanced Purification of High-Purity Kurarinone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the advanced purification of high-purity kurarinone.
Frequently Asked Questions (FAQs)
Q1: What are the most effective advanced techniques for obtaining high-purity this compound?
A1: For achieving high-purity this compound, several advanced techniques are employed, often in combination. The most effective methods include High-Speed Counter-Current Chromatography (HSCCC), Preparative High-Performance Liquid Chromatography (Preparative HPLC), and Recrystallization. HSCCC is particularly effective for the initial large-scale purification from crude extracts, while preparative HPLC is excellent for achieving very high purity on a smaller scale. Recrystallization is a powerful final step to obtain highly crystalline, pure this compound.
Q2: I am seeing significant sample loss during my purification process. What are the common causes?
A2: Sample loss during purification can be attributed to several factors. In chromatographic techniques like HPLC and HSCCC, irreversible adsorption to the stationary phase can occur. For this compound, which is a flavonoid, this can be more pronounced with certain silica-based columns. In recrystallization, loss can occur if too much solvent is used, or if the cooling process is too rapid, leading to the formation of fine crystals that are difficult to filter. It is also important to consider the stability of this compound, as degradation can occur at elevated temperatures or in certain solvents.[1]
Q3: My final product shows impurities in the HPLC analysis. How can I improve the purity?
A3: Improving the final purity of this compound often requires a multi-step purification strategy. If you are using a single chromatographic method, consider adding an orthogonal technique. For example, if you have purified by HSCCC, a subsequent purification by preparative HPLC using a different stationary phase or mobile phase system can remove closely related impurities. A final recrystallization step is also highly recommended to remove amorphous impurities and achieve a highly ordered crystalline product. Additionally, optimizing the chromatographic conditions, such as the gradient profile in HPLC or the solvent system in HSCCC, can significantly enhance separation and purity.
Q4: How can I assess the purity of my final this compound product?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound. A high-purity sample should show a single, sharp peak with a stable baseline. For more rigorous purity assessment, especially for reference standards, Quantitative ¹H Nuclear Magnetic Resonance (qHNMR) can be used.[2][3] This technique provides an absolute purity value and can detect impurities that may not be visible by HPLC, such as residual solvents or inorganic salts.
Troubleshooting Guides
High-Speed Counter-Current Chromatography (HSCCC)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor peak resolution | - Inappropriate solvent system.- Low retention of the stationary phase.- Sample overload. | - Optimize the two-phase solvent system to achieve a partition coefficient (K) value between 0.5 and 2 for this compound.- Decrease the flow rate of the mobile phase to increase stationary phase retention.- Reduce the sample loading amount. |
| Loss of stationary phase | - Flow rate is too high.- Emulsion formation. | - Decrease the mobile phase flow rate.- Ensure the solvent system is fully equilibrated and degassed before use. |
| No elution of the target compound | - this compound is too soluble in the stationary phase (high K value). | - Modify the solvent system to decrease the polarity of the stationary phase or increase the polarity of the mobile phase. |
Preparative High-Performance Liquid Chromatography (Preparative HPLC)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak tailing | - Secondary interactions with the stationary phase (e.g., residual silanols).- Column overload.- Inappropriate mobile phase pH. | - Use an end-capped column.- Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol interactions.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.[4][5][6] |
| Poor separation of closely eluting impurities | - Insufficient column efficiency.- Non-optimized mobile phase gradient. | - Use a column with smaller particle size or a longer column.- Optimize the gradient elution profile, making it shallower around the elution time of this compound.- Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as this can alter selectivity. |
| High backpressure | - Column frit blockage.- Sample precipitation on the column. | - Filter all samples and mobile phases before use.- If the sample is not fully soluble in the mobile phase, dissolve it in a stronger solvent and inject a smaller volume.- Back-flush the column according to the manufacturer's instructions. |
Recrystallization
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No crystal formation upon cooling | - Solution is not supersaturated (too much solvent used).- this compound is too soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which this compound is poorly soluble but is miscible with the primary solvent) dropwise until turbidity appears, then gently warm to redissolve and cool slowly.- Try a different solvent or a mixed-solvent system. |
| Oiling out instead of crystallization | - The boiling point of the solvent is higher than the melting point of the impure this compound.- The solution is supersaturated to a very high degree. | - Use a lower-boiling solvent.- Dilute the solution slightly with more hot solvent before cooling.- Ensure a slower cooling rate. |
| Low yield of crystals | - Too much solvent was used.- The cooling process was not sufficient. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- After cooling to room temperature, place the solution in an ice bath or refrigerator to maximize crystal precipitation. |
Quantitative Data Summary
The following table provides a representative comparison of different purification techniques for this compound. The values are based on typical results for flavonoid purification and may vary depending on the specific experimental conditions.
| Purification Technique | Typical Purity Achieved | Typical Yield | Solvent Consumption | Throughput |
| Silica Gel Column Chromatography | 80-95% | 60-80% | High | High |
| High-Speed Counter-Current Chromatography (HSCCC) | 90-98% | 70-90% | Moderate | High |
| Preparative HPLC | >99% | 50-70% | High | Low to Medium |
| Recrystallization (as a final step) | >99.5% | 80-95% (of the input material) | Low | Varies |
Experimental Protocols
Protocol 1: High-Speed Counter-Current Chromatography (HSCCC) Purification of this compound
This protocol is based on a one-step preparative isolation method.
1. Solvent System Preparation:
-
Prepare a two-phase solvent system of chloroform-methanol-water (4:3:2, v/v/v).
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (aqueous) and lower (organic) phases by sonication before use.
2. HSCCC Instrument Setup and Equilibration:
-
Fill the entire column with the upper phase (stationary phase).
-
Set the revolution speed to 850 rpm.
-
Pump the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min.
-
Continue pumping until the mobile phase emerges from the outlet and a hydrodynamic equilibrium is established (indicated by a stable retention of the stationary phase).
3. Sample Preparation and Injection:
-
Dissolve the crude extract of Sophora flavescens in a 1:1 mixture of the upper and lower phases.
-
Inject the sample solution into the HSCCC system.
4. Fraction Collection and Analysis:
-
Continuously monitor the effluent at 280 nm.
-
Collect fractions based on the elution profile.
-
Analyze the collected fractions by analytical HPLC to identify those containing high-purity this compound.
5. Post-Purification:
-
Combine the high-purity fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
Protocol 2: Preparative HPLC for High-Purity this compound
This protocol is a general guideline and should be optimized based on the specific instrument and column used.
1. Column and Mobile Phase:
-
Column: C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
2. Chromatographic Conditions:
-
Flow Rate: 15 mL/min.
-
Detection: 280 nm.
-
Gradient Program:
-
0-5 min: 30% B
-
5-35 min: 30% to 70% B (linear gradient)
-
35-40 min: 70% to 90% B
-
40-45 min: 90% B
-
45-50 min: 90% to 30% B
-
50-60 min: 30% B (equilibration)
-
3. Sample Preparation and Injection:
-
Dissolve the partially purified this compound (e.g., from HSCCC) in methanol or DMSO.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject an appropriate volume onto the column.
4. Fraction Collection and Purity Analysis:
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
5. Final Product Recovery:
-
Pool the fractions with the desired purity.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain high-purity this compound.
Protocol 3: Recrystallization of this compound
This protocol describes a mixed-solvent recrystallization method.
1. Solvent Selection:
-
Identify a "good" solvent in which this compound is readily soluble (e.g., methanol, ethanol, or acetone) and a "poor" solvent in which it is sparingly soluble (e.g., water or hexane). The two solvents must be miscible. A common and effective system for flavonoids is ethanol-water.
2. Dissolution:
-
Place the purified this compound in a clean Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., ethanol) and gently heat the mixture (e.g., in a water bath) with stirring until the solid is completely dissolved.
3. Induction of Crystallization:
-
While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid.
-
If too much "poor" solvent is added and the solution becomes very cloudy, add a few drops of the hot "good" solvent until the solution is clear again.
4. Crystal Growth:
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals.
-
Once at room temperature, place the flask in an ice bath or a refrigerator for several hours to maximize crystal formation.
5. Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture (the same ratio of "good" and "poor" solvent).
-
Dry the crystals under vacuum to remove any residual solvent.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the advanced purification of high-purity this compound.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: this compound's modulation of the MAPK signaling pathway.
Caption: this compound's activation of the PERK-eIF2α-ATF4 signaling pathway.
References
Technical Support Center: Managing Kurarinone Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference from kurarinone in fluorescence-based assays.
FAQs
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a lavandulyl flavanone isolated from the roots of Sophora flavescens.[1][2] Its chemical structure, rich in aromatic rings, gives it the potential to be intrinsically fluorescent (autofluorescent) or to quench the fluorescence of other molecules.[3][4] This can lead to inaccurate results in fluorescence-based assays by either artificially increasing the signal (autofluorescence) or decreasing it (quenching).
Q2: What are the known biological activities of this compound?
This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[5][6][7][8] It has been shown to modulate several signaling pathways, such as NF-κB, STAT3, Akt, and the KEAP1/Nrf2 pathway.[1][5][6]
Q3: How can I determine if this compound is interfering with my assay?
The first step is to run proper controls. You should measure the fluorescence of a sample containing only this compound at the same concentration used in your experiment, in the same assay buffer. This will determine if this compound itself is autofluorescent at your assay's excitation and emission wavelengths. You should also run a control with your fluorophore and this compound to check for quenching.
Troubleshooting Guide
Issue 1: High background fluorescence observed in the presence of this compound.
This is a common sign of compound autofluorescence.
Is the signal in the "this compound only" control significantly higher than the vehicle control?
-
Yes: this compound is likely autofluorescent at the assay wavelengths.
-
No: The interference is likely not due to this compound autofluorescence. Consider other sources of high background.
Experimental Protocol: Assessing this compound Autofluorescence
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover the concentrations used in your primary assay.
-
In a microplate, add the this compound dilutions to triplicate wells.
-
Add assay buffer with the vehicle control to another set of triplicate wells.
-
Set the microplate reader to the excitation and emission wavelengths used for your primary fluorophore.
-
Measure the fluorescence intensity of all wells.
Data Analysis & Interpretation
A concentration-dependent increase in fluorescence indicates autofluorescence.
| This compound Concentration (µM) | Average Fluorescence (RFU) | Standard Deviation |
| 0 (Vehicle) | 102 | 8 |
| 1 | 523 | 25 |
| 5 | 2589 | 130 |
| 10 | 5124 | 260 |
| 25 | 12876 | 640 |
| 50 | 25643 | 1280 |
Mitigation Strategies:
-
Subtract Background Fluorescence: If the autofluorescence is moderate and consistent, you can subtract the average fluorescence of the "this compound only" control from your experimental wells.
-
Use a Red-Shifted Fluorophore: Autofluorescence is often more pronounced in the blue-green spectrum.[9][10] Switching to a fluorophore that excites and emits at longer wavelengths (red or far-red) can often circumvent the problem.[11]
-
Decrease this compound Concentration: If your experimental design allows, titrate this compound to the lowest effective concentration to minimize its contribution to the background signal.
Issue 2: Reduced fluorescence signal in the presence of this compound.
This could indicate fluorescence quenching.[12][13]
Is the signal in wells containing both the fluorophore and this compound significantly lower than in wells with the fluorophore alone?
-
Yes: this compound may be quenching the fluorophore.
-
No: The interference is likely not due to quenching by this compound. Consider other experimental factors that could lead to signal loss.
Experimental Protocol: Assessing Fluorescence Quenching by this compound
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare a solution of your fluorophore at the concentration used in your assay.
-
In a microplate, add the fluorophore solution to all wells.
-
Add the this compound dilutions to triplicate wells.
-
Add vehicle control to another set of triplicate wells.
-
Incubate the plate under the same conditions as your main assay.
-
Measure the fluorescence intensity at the appropriate wavelengths.
Data Analysis & Interpretation
A concentration-dependent decrease in fluorescence in the presence of this compound suggests quenching.
| This compound Concentration (µM) | Average Fluorescence (RFU) | Standard Deviation | % Quenching |
| 0 (Fluorophore Only) | 50000 | 2500 | 0% |
| 1 | 45100 | 2300 | 9.8% |
| 5 | 38500 | 1900 | 23% |
| 10 | 29800 | 1500 | 40.4% |
| 25 | 15200 | 800 | 69.6% |
| 50 | 7600 | 400 | 84.8% |
Mitigation Strategies:
-
Change Fluorophore: Use a different fluorophore that has a larger Stokes shift or that emits at wavelengths not absorbed by this compound.
-
Mathematical Correction: If the quenching is predictable and follows a known relationship (e.g., Stern-Volmer), it may be possible to mathematically correct the data.
-
Use a Different Assay Format: If possible, switch to a non-fluorescence-based detection method, such as absorbance or luminescence.
Signaling Pathways and Experimental Workflows
Caption: Workflow for troubleshooting this compound interference.
Caption: this compound's effect on the KEAP1/Nrf2 signaling pathway.[1]
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.[2][6]
References
- 1. Anti-Inflammatory Activity of this compound Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 11. southernbiotech.com [southernbiotech.com]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. hx2.med.upenn.edu [hx2.med.upenn.edu]
Technical Support Center: Optimization of Cell Lysis for Studying Intracellular Targets of Kurarinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize cell lysis for the successful identification and characterization of intracellular targets of kurarinone.
Troubleshooting Guides
This section addresses specific issues that may arise during the cell lysis and protein extraction process for studying this compound's targets.
Question: I am not getting a good protein yield after cell lysis. What could be the problem?
Answer: Low protein yield is a common issue that can be attributed to several factors. Here are some potential causes and solutions:
-
Incomplete Cell Lysis: The chosen lysis method may not be robust enough for your specific cell type. Consider switching to a stronger lysis buffer or combining chemical lysis with mechanical disruption methods like sonication or homogenization.[1][2]
-
Protein Degradation: Proteases released during cell lysis can degrade your target proteins.[3][4][5] Always work on ice and add a protease inhibitor cocktail to your lysis buffer.[3][4][5]
-
Insufficient Lysis Buffer: Using too little lysis buffer can result in incomplete lysis and lower protein recovery. Ensure you are using the recommended volume of buffer for your cell pellet size.
-
Improper Storage: Lysates should be stored at -80°C to prevent degradation. Repeated freeze-thaw cycles can also lead to protein degradation, so it is advisable to aliquot your lysates into single-use volumes.[5]
Question: My target protein appears degraded on the Western blot. How can I prevent this?
Answer: Protein degradation is a frequent challenge. To minimize it, consider the following:
-
Work Quickly and at Low Temperatures: Perform all cell lysis steps on ice or at 4°C to minimize the activity of endogenous proteases and phosphatases.[3][4]
-
Use Fresh Inhibitors: Ensure that your protease and phosphatase inhibitor cocktails are fresh and used at the recommended concentrations.[5]
-
Minimize Sonication Time: If using sonication, use short bursts and allow the sample to cool on ice between cycles to prevent overheating, which can lead to protein denaturation and aggregation.[4]
Question: I am having trouble solubilizing a suspected membrane-bound target of this compound. What lysis buffer should I use?
Answer: For membrane proteins, standard lysis buffers may not be sufficient. You will likely need a buffer with stronger detergents.
-
RIPA Buffer: Radioimmunoprecipitation assay (RIPA) buffer is a good starting point as it contains both ionic (SDS, sodium deoxycholate) and non-ionic detergents to effectively solubilize membrane proteins.[6][7][8]
-
NP-40 and Triton X-100: These are milder non-ionic detergents that can be effective for solubilizing some membrane proteins while preserving protein-protein interactions.[6][8]
-
Enhanced Lysis Buffers: For particularly difficult-to-solubilize proteins, consider commercially available enhanced lysis buffers designed for membrane protein extraction.[9]
Question: My lysate is very viscous and difficult to pipette. What is causing this?
Answer: High viscosity in a cell lysate is often due to the release of DNA from the nucleus.[10]
-
Sonication: Sonicating the lysate will shear the genomic DNA and reduce viscosity.
-
DNase Treatment: Adding DNase I to your lysis buffer can digest the DNA and decrease the viscosity of the sample.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose lysis buffer for studying intracellular targets of this compound?
A1: A good starting point for whole-cell lysates is a RIPA buffer or a Tris-HCl based buffer containing a non-ionic detergent like NP-40 or Triton X-100.[6][8] The optimal buffer will depend on the subcellular localization of your target protein. It is recommended to test a few different buffers to determine the best one for your specific experiment.[6]
Q2: Should I use mechanical lysis in addition to a detergent-based lysis buffer?
A2: For many cultured cell lines, a detergent-based lysis buffer is sufficient. However, for tissues or more difficult-to-lyse cells, combining chemical lysis with mechanical methods such as sonication or dounce homogenization can significantly improve lysis efficiency.[1][2]
Q3: How do I know if my cell lysis was successful?
A3: You can assess the success of your cell lysis through a few methods:
-
Microscopy: After lysis, you can check a small aliquot of your cell suspension under a microscope to see if the cells have been disrupted.
-
Protein Quantification: A successful lysis should yield a reasonable concentration of protein. Assays like the BCA or Bradford assay are commonly used to determine the total protein concentration in your lysate.
-
Western Blotting for a Housekeeping Protein: Probing for an abundant housekeeping protein (e.g., GAPDH, β-actin) can confirm that you have successfully extracted proteins.
Q4: Can the choice of lysis buffer affect the interaction between this compound and its target protein?
A4: Yes, the detergents and salt concentrations in your lysis buffer can potentially disrupt weak or transient protein-protein interactions, which might be relevant if you are studying a complex that this compound interacts with. For co-immunoprecipitation (Co-IP) experiments, a milder lysis buffer with non-ionic detergents (e.g., NP-40) is often preferred to preserve these interactions.[11]
Data Presentation
Table 1: Comparison of Common Lysis Buffers for Intracellular Target Studies
| Lysis Buffer | Key Components | Primary Use | Advantages | Disadvantages |
| RIPA Buffer | Tris-HCl, NaCl, NP-40, Sodium deoxycholate, SDS | Whole-cell lysates, including nuclear and membrane proteins[6][7] | High extraction efficiency for a wide range of proteins. | Can denature proteins and disrupt protein-protein interactions. |
| NP-40 Lysis Buffer | Tris-HCl, NaCl, NP-40 | Cytoplasmic and some membrane proteins | Milder than RIPA, often preserves protein-protein interactions. | Less effective for solubilizing nuclear and some membrane proteins. |
| Tris-HCl Lysis Buffer | Tris-HCl | Cytoplasmic proteins[8] | Very mild, good for preserving enzyme activity. | Ineffective for membrane and nuclear proteins. |
Table 2: Recommended Concentrations of Lysis Buffer Additives
| Additive | Function | Working Concentration |
| Protease Inhibitor Cocktail | Prevents protein degradation | 1X (or as recommended by manufacturer) |
| Phosphatase Inhibitor Cocktail | Prevents dephosphorylation of proteins | 1X (or as recommended by manufacturer) |
| EDTA/EGTA | Chelates divalent cations, inhibits metalloproteases | 1-5 mM |
| DTT/β-mercaptoethanol | Reducing agents, break disulfide bonds | 1-5 mM (DTT), 0.1% (β-mercaptoethanol) |
| DNase I | Degrades DNA to reduce viscosity | 10-20 µg/mL |
Experimental Protocols
Protocol 1: General Cell Lysis for Western Blot Analysis
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound for the desired time and concentration.
-
Cell Harvest: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (the protein-containing lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Sample Preparation for SDS-PAGE: Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Storage: Store the remaining lysate at -80°C.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Identify this compound-Binding Partners
-
Cell Lysis: Lyse cells treated with or without this compound using a non-denaturing lysis buffer (e.g., NP-40 lysis buffer with protease and phosphatase inhibitors) to preserve protein complexes.[11][12]
-
Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding.[11]
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against the suspected target of this compound and incubate overnight at 4°C on a rotator.
-
Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding Laemmli sample buffer and heating.
-
Analysis: Analyze the eluted proteins by Western blotting to detect interacting partners.
Mandatory Visualization
References
- 1. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. blog.omni-inc.com [blog.omni-inc.com]
- 3. Cell Lysis Buffers: How to Select the Best One for Your Sample [synapse.patsnap.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 7. Cell Lysis Buffers | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Choosing The Right Lysis Buffer | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
improving the yield of kurarinone extraction from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of kurarinone extraction from its primary natural source, the roots of Sophora flavescens.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: The most prevalent methods for this compound extraction include conventional solvent extraction (such as maceration and reflux) and ultrasound-assisted extraction (UAE).[1][2] The choice of method often depends on the desired yield, extraction time, and available equipment.
Q2: Which solvents are most effective for this compound extraction?
A2: Acetone, methanol, and ethanol are commonly used solvents for this compound extraction.[1][3][4] The selection of the solvent is a critical factor that can significantly influence the extraction yield.
Q3: What is a typical yield of this compound from Sophora flavescens?
A3: The yield of this compound can vary significantly based on the extraction method and parameters. For instance, one study reported that an acetone extract yielded 14.8 g from 1 kg of dried roots, from which 98 mg of this compound was purified.[3] Another study utilizing ultrasonic-assisted extraction reported a total extract amount of 6.025 g under optimized conditions.[5][6]
Q4: How can the purity of the extracted this compound be improved?
A4: Post-extraction purification is crucial for obtaining high-purity this compound. Common techniques include column chromatography using silica gel or polyamide, followed by preparative thin-layer chromatography (TLC).[3][7]
Q5: Is this compound susceptible to degradation during extraction?
A5: Yes, this compound can be sensitive to high temperatures. One study indicated that at 80°C, a significant percentage of this compound can degrade within a couple of hours.[8] Therefore, it is advisable to use lower temperatures or methods that minimize heat exposure, such as ultrasound-assisted extraction at controlled temperatures.[1]
Troubleshooting Guide
Issue 1: Low Extraction Yield
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The polarity of the solvent is crucial. While methanol and ethanol are effective, acetone has also been shown to be a good solvent for this compound.[1][3][4] Consider performing small-scale parallel extractions with different solvents to determine the optimal one for your specific plant material. |
| Suboptimal Extraction Time | Insufficient extraction time will result in incomplete recovery of this compound. For ultrasonic-assisted extraction, studies have shown that 30 minutes can be effective.[5][6] For maceration, a longer duration of 24 hours with repeated extractions is common.[3] It is recommended to optimize the extraction time for your specific method. |
| Incorrect Particle Size of Plant Material | If the plant material is not ground into a fine powder, the solvent may not effectively penetrate the plant matrix. Ensure the dried roots of Sophora flavescens are finely powdered before extraction. |
| Inadequate Solid-to-Liquid Ratio | A low solvent volume may become saturated with various compounds, hindering further extraction of this compound. A common ratio is 1:10 (g/mL) of plant material to solvent, but this can be optimized.[3] |
| Degradation of this compound | As mentioned, high temperatures can lead to the degradation of this compound.[8] If using reflux extraction, monitor the temperature closely. Consider using UAE at a controlled, lower temperature.[1] |
Issue 2: Impure Final Product
| Possible Cause | Troubleshooting Steps |
| Co-extraction of Other Compounds | The initial crude extract will contain numerous other compounds besides this compound. Effective purification is essential. |
| Inefficient Chromatographic Separation | The choice of stationary and mobile phases in column chromatography is critical. Silica gel with a chloroform-methanol gradient is a commonly used system.[3] Polyamide column chromatography is another option.[7] Ensure proper packing of the column and a slow, consistent elution rate. |
| Overloading of the Chromatographic Column | Overloading the column will lead to poor separation. Determine the capacity of your column and load an appropriate amount of crude extract. |
| Incomplete Removal of Solvents | Ensure that all solvents from the extraction and purification steps are completely removed under reduced pressure to prevent interference in subsequent analytical procedures. |
Data Presentation: Comparison of Extraction Methods
Table 1: Quantitative Yields from Different this compound Extraction Methods
| Extraction Method | Solvent | Key Parameters | Reported Yield | Reference |
| Maceration | Acetone | Room temperature, 24 hours, 3 cycles | 14.8 g acetone extract from 1 kg of roots (yielded 98 mg pure this compound after fractionation) | [3] |
| Maceration | Methanol | Room temperature, 24 hours, 3 cycles | 91.3 g methanol extract from 1 kg of roots | [3] |
| Ultrasound-Assisted Extraction (UAE) | 100% Ethanol | 72 kHz frequency, 30 minutes | 6.025 g of combined extract (this compound and leachianone A) | [5][6] |
| Reflux Extraction | 95% Ethanol | 2 hours, 3 cycles | 1.54% total flavonoids (308 g from 20 kg of roots) | [9] |
| Solvent Partitioning | Ethyl Acetate (from aqueous suspension of ethanol extract) | Liquid-liquid extraction | 200.8 ± 45 mg/g this compound in the ethyl acetate fraction | [9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on a method shown to provide a high yield in a relatively short time.[5][6]
Materials and Equipment:
-
Dried and powdered roots of Sophora flavescens
-
100% Ethanol
-
Ultrasonic bath or probe sonicator (e.g., 72 kHz)
-
Filter paper
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Weigh a specific amount of powdered Sophora flavescens root (e.g., 10 g).
-
Add 100% ethanol at a solid-to-liquid ratio of 1:10 (w/v) (e.g., 100 mL for 10 g of powder).
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasonic waves at a frequency of 72 kHz for 30 minutes. Maintain a constant temperature, for example, by using a water bath.
-
After sonication, filter the mixture to separate the extract from the solid plant material.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
-
For quantification of this compound in the extract, dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) and analyze it using a validated HPLC method.
Protocol 2: Conventional Solvent Extraction (Maceration) of this compound
This protocol is a more traditional method that is simple to perform but requires a longer extraction time.[3]
Materials and Equipment:
-
Dried and powdered roots of Sophora flavescens
-
Acetone
-
Methanol
-
Large flasks or beakers for extraction
-
Shaker or magnetic stirrer
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 1 kg of dried, powdered roots of Sophora flavescens.
-
Add 3 L of acetone to the powdered roots in a large flask.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture and collect the acetone extract.
-
Repeat the extraction process on the plant residue two more times with fresh acetone.
-
Combine all the acetone extracts and evaporate the solvent under reduced pressure to obtain the crude acetone extract.
-
The remaining plant residue can be further extracted with methanol following the same procedure (steps 2-6) to recover any remaining flavonoids.
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway: this compound-Induced PERK-ATF4 Activation
Caption: this compound activates the PERK-ATF4 signaling pathway.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Activity of this compound Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
Validation & Comparative
Kurarinone vs. Other Sophora flavescens Flavonoids in Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activities of kurarinone and other flavonoids isolated from the medicinal plant Sophora flavescens. The information is supported by experimental data to aid in research and development efforts in oncology.
Comparative Anticancer Activity: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other notable flavonoids from Sophora flavescens against various human cancer cell lines. This data provides a quantitative comparison of their cytotoxic effects.
| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Non-small cell lung cancer) | Not specified, but showed effective inhibition | [1] |
| H1688 (Small cell lung cancer) | 12.5 | [2][3] | |
| H146 (Small cell lung cancer) | 30.4 | [2][3] | |
| PC3 (Prostate cancer) | 24.7 | [3] | |
| HL-60 (Human myeloid leukemia) | 18.5 | [4] | |
| SGC7901 (Gastric cancer) | >10 (significant cytotoxicity at ≥10 µM) | [3][4] | |
| Hela (Cervical cancer) | Not specified, potentiates TRAIL-induced apoptosis at 5µM | [2] | |
| Sophoflavanone G (SFG) | Various | Variable, considered a major flavanone with strong anticancer properties | [5][6] |
| Kurarinol A (New compound) | HepG2 (Liver cancer) | 7.50 - 10.55 | [7][8] |
| A549 (Non-small cell lung cancer) | 7.50 - 10.55 | [7][8] | |
| MCF7 (Breast cancer) | 7.50 - 10.55 | [7][8] | |
| Compound 22 (from S. flavescens) | HepG2 (Liver cancer) | 0.46 ± 0.1 | [9] |
| Papyriflavonol A | HepG2 (Liver cancer) | 20.9 µg/ml | [10] |
| Kuraridin | HepG2 (Liver cancer) | 37.8 µg/ml | [10] |
| Sophoraflavanone D | HepG2 (Liver cancer) | 39.1 µg/ml | [10] |
| Sophoraisoflavanone A | HepG2 (Liver cancer) | 22.1 µg/ml | [10] |
| Broussochalcone A | HepG2 (Liver cancer) | 22.0 µg/ml | [10] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
Mechanisms of Anticancer Action: A Focus on this compound
This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis, inhibiting cell cycle progression, and suppressing metastasis.[2][4][11]
Induction of Apoptosis
This compound triggers programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways.[12] Key molecular events include:
-
Modulation of Bcl-2 family proteins: this compound decreases the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax, leading to mitochondrial dysfunction.[1]
-
Caspase activation: It activates initiator caspases (caspase-8, -9, -12) and executioner caspases (caspase-3, -7), leading to the cleavage of essential cellular proteins like PARP.[2][3][12]
-
Endoplasmic Reticulum (ER) Stress: this compound can induce ER stress, leading to the activation of the PERK-eIF2α-ATF4 pathway.[2][3]
-
TRAIL Sensitization: this compound can sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis.[2][3]
Caption: this compound-Induced Apoptosis Pathways
Cell Cycle Arrest
This compound can halt the proliferation of cancer cells by arresting the cell cycle at the G2/M and sub-G1 phases.[2][3] This is achieved by modulating the levels of key cell cycle regulatory proteins:
Inhibition of Metastasis
This compound has been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis.[12] It achieves this by modulating the expression of proteins involved in the epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs):
Caption: this compound's Anti-Metastatic Mechanism
Experimental Protocols
This section provides an overview of the methodologies used to evaluate the anticancer activity of Sophora flavescens flavonoids.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Caption: MTT Assay Workflow
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the flavonoids (e.g., this compound) or a vehicle control (like DMSO).
-
Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the extent of apoptosis induced by the flavonoids.
Principle:
-
Annexin V: Binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Procedure:
-
Cell Treatment: Cells are treated with the flavonoid of interest for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and PI.
-
Incubation: The cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by the flavonoids.
Steps:
-
Protein Extraction: Total protein is extracted from treated and untreated cells.
-
Protein Quantification: The protein concentration is determined using a method like the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Bcl-2, Caspase-3, E-cadherin).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound, a prominent flavonoid from Sophora flavescens, demonstrates significant anticancer activity across a range of cancer cell lines. Its multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, makes it a compelling candidate for further preclinical and clinical investigation. While other flavonoids from Sophora flavescens, such as sophoraflavanone G and newly identified compounds like kurarinol A, also exhibit potent cytotoxic effects, more direct comparative studies are needed to definitively establish a hierarchy of anticancer efficacy. The data presented in this guide serves as a valuable resource for researchers working on the development of novel anticancer agents from natural sources.
References
- 1. Inhibitory Effect of this compound on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone [frontiersin.org]
- 4. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of flavonoids from Sophora flavescens (kushen) with some emphasis on the anticancer properties of this compound and sophoraflavanone G [jcps.bjmu.edu.cn]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor effect of this compound and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Kurarinone and its Glycosylated Derivatives: Unveiling Structure-Activity Relationships
A deep dive into the pharmacological potential of the lavandulyl flavanone, kurarinone, and its glycosylated counterparts reveals intriguing differences in their biological activities. While this compound itself exhibits a broad spectrum of anti-inflammatory, anti-cancer, and anti-viral properties, evidence suggests that the addition of a sugar moiety can significantly modulate its potency, particularly in the realm of cancer therapeutics.
This guide provides a comprehensive comparison of this compound and its known glycosylated derivatives, presenting available quantitative data, detailed experimental protocols for key biological assays, and visualizations of the critical signaling pathways involved. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural compounds.
Comparative Biological Activity: A Tale of Aglycone vs. Glycoside
This compound, a prenylated flavanone isolated from the roots of Sophora flavescens, has demonstrated significant bioactivity across various experimental models. Its therapeutic potential is attributed to its ability to modulate key cellular signaling pathways, including the Nrf2/HO-1, NF-κB, and JAK/STAT pathways, thereby influencing inflammatory responses, cell proliferation, and viral replication.[1][2][3]
The glycosylation of flavonoids, a common modification in nature, can profoundly impact their physicochemical properties, such as solubility and bioavailability, and consequently, their biological efficacy. In the case of this compound, the available data, though limited, points towards a notable enhancement of its anti-cancer activity upon glycosylation.
Enhanced Anti-Cancer Potency of this compound Glycoside
A direct comparison of the cytotoxic effects of this compound and its microbially transformed derivative, this compound-7-O-β-glucoside, against human cervical cancer (HeLa) cells revealed a significant increase in potency for the glycosylated form. This compound-7-O-β-glucoside exhibited an IC50 value of 8.7 µM, indicating a more potent cytotoxic effect compared to the parent this compound, which had an IC50 of 36 µM against the same cell line. This suggests that the addition of a glucose molecule at the 7-position of the flavanone structure enhances its ability to induce cancer cell death.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound and its glycosylated derivative.
Table 1: Comparative Cytotoxicity of this compound and this compound-7-O-β-glucoside
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa (Cervical Cancer) | 36 |
| This compound-7-O-β-glucoside | HeLa (Cervical Cancer) | 8.7 |
| This compound | A375 (Melanoma) | 62 |
| This compound | H1688 (Small Cell Lung Cancer) | 12.5 |
| This compound | H146 (Small Cell Lung Cancer) | 30.4 |
| This compound | A549 (Non-Small Cell Lung Cancer) | > 50 µg/mL |
| This compound | PC3 (Prostate Cancer) | 24.7 |
| This compound | HL-60 (Leukemia) | 18.5 |
Table 2: Anti-inflammatory and Anti-viral Activities of this compound
| Activity | Target/Assay | IC50 / Effective Concentration |
| Anti-inflammatory | NF-κB pathway activation (LPS-induced) | 5.8 µg/mL |
| Anti-inflammatory | Nitric Oxide Production (LPS-stimulated RAW 264.7 cells) | Dose-dependent inhibition |
| Anti-viral | Human Coronavirus (HCoV-OC43) | ~3.5 µM |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][4]
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and its glycosylated derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with DMSO) and blank wells (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[1]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[5][6]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound and its glycosylated derivatives
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The quantity of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.[5]
Signaling Pathways and Mechanisms of Action
This compound exerts its diverse biological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Nrf2/HO-1 Pathway Activation by this compound
This compound has been shown to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.[1][3][4] this compound downregulates the expression of Keap1, a negative regulator of Nrf2, leading to the nuclear translocation of Nrf2 and subsequent transcription of antioxidant genes like heme oxygenase-1 (HO-1).[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound activates the Nrf-2/HO-1 signaling pathway and alleviates high glucose-induced ferroptosis in HK2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjas.analis.com.my [mjas.analis.com.my]
Kurarinone vs. Cisplatin: A Comparative Efficacy Analysis in HL-60 Cells
This guide provides a detailed comparison of the efficacy of kurarinone, a natural flavanone, and cisplatin, a conventional chemotherapeutic agent, in human promyelocytic leukemia (HL-60) cells. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data to inform future research and therapeutic strategies.
Comparative Efficacy Data
The cytotoxic effects of this compound and cisplatin on HL-60 cells have been evaluated in separate studies. A key metric for comparing cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound | IC50 in HL-60 Cells (µM) | Reference |
| This compound | 18.5 | [1] |
| Cisplatin | 2.3 | [1] |
This data indicates that cisplatin is significantly more potent than this compound in inhibiting the viability of HL-60 cells, as a much lower concentration is required to achieve the same level of cell death.
Signaling Pathways and Mechanisms of Action
Both this compound and cisplatin induce apoptosis, or programmed cell death, in cancer cells, but through distinct signaling pathways.
This compound: This natural compound has been shown to induce apoptosis through the modulation of multiple cellular targets. It can inhibit the nuclear factor NF-κB pathway, which is crucial for cell survival signaling.[1][2] this compound also triggers both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) apoptotic pathways by activating caspases-3, -8, -9, and -12, and altering the expression of Bcl-2 family proteins like Bcl-2 and Bcl-xL.[1][3]
Cisplatin: As a platinum-based chemotherapy drug, cisplatin's primary mechanism of action involves binding to DNA to form adducts. This leads to DNA damage, which, if not repaired, triggers cell cycle arrest and apoptosis.[4][5] In HL-60 cells specifically, cisplatin has been shown to induce apoptosis by downregulating the anti-apoptotic protein BCL2 and upregulating the pro-apoptotic gene BCL2L12.[6][7] The process is also associated with the induction of oxidative stress.[8]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of cytotoxic compounds like this compound and cisplatin.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: HL-60 cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/mL and incubated for 24 hours.[9]
-
Compound Treatment: The cells are then treated with various concentrations of this compound or cisplatin and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[10]
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: HL-60 cells are treated with the desired concentrations of this compound or cisplatin for a specific time.
-
Cell Harvesting: Cells are harvested by centrifugation.
-
Washing: The cell pellet is washed twice with cold PBS.[11]
-
Resuspension: The cells are resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: 100 µL of the cell suspension is transferred to a flow cytometry tube, and 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added.[12]
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.[11]
-
Analysis: After incubation, 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[13]
Logical Comparison Framework
The comparison between this compound and cisplatin in HL-60 cells is based on their cytotoxic potency and their mechanisms of inducing cell death.
Conclusion
Based on the available data, cisplatin demonstrates significantly higher potency in killing HL-60 cells compared to this compound, as evidenced by its lower IC50 value.[1] The two compounds induce apoptosis through different mechanisms, with cisplatin primarily acting as a DNA-damaging agent and this compound modulating multiple signaling pathways, including NF-κB and the Bcl-2 family of proteins.[1][3][6]
While cisplatin is a well-established and potent chemotherapeutic, its use is often associated with significant side effects and the development of resistance. This compound, as a natural product, may offer a different safety profile and could be explored as a potential alternative or adjuvant therapy. However, its lower potency in HL-60 cells suggests that further research, including in vivo studies and combination therapy approaches, is necessary to fully elucidate its therapeutic potential in leukemia. Direct comparative studies evaluating a broader range of endpoints, such as apoptosis rates and cell cycle effects at equipotent concentrations, would provide a more comprehensive understanding of the relative efficacy of these two compounds.
References
- 1. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes TRAIL-induced apoptosis by inhibiting NF-κB-dependent cFLIP expression in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low Doses of Cisplatin Induce Gene Alterations, Cell Cycle Arrest, and Apoptosis in Human Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin-induced apoptosis in HL-60 human promyelocytic leukemia cells: differential expression of BCL2 and novel apoptosis-related gene BCL2L12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Preclinical Assessment of Low Doses of Cisplatin in the Management of Acute Promyelocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
cross-validation of kurarinone's pro-apoptotic effects in different lung cancer lines
A detailed comparison of the pro-apoptotic effects of kurarinone across Non-Small Cell and Small Cell Lung Cancer cell lines, supported by experimental data and protocols.
This compound, a flavonoid extracted from the root of Sophora flavescens, has demonstrated significant anti-tumor properties, particularly in the context of lung cancer. This guide provides a comparative analysis of its pro-apoptotic effects on different lung cancer cell lines, offering valuable insights for researchers and drug development professionals. The data presented herein is a synthesis of findings from multiple studies, focusing on the differential responses of Non-Small Cell Lung Cancer (NSCLC) and Small Cell Lung Cancer (SCLC) to this compound treatment.
Comparative Efficacy of this compound in Lung Cancer Cell Lines
This compound exhibits a dose-dependent inhibitory effect on the proliferation of both SCLC and NSCLC cell lines. However, the sensitivity to the compound varies among the different cell types.
Table 1: Comparative IC50 Values of this compound in Lung Cancer and Normal Bronchial Epithelial Cells
| Cell Line | Cancer Type | IC50 (µM) after 24h treatment |
| H1688 | SCLC | 12.5 ± 4.7[1] |
| H146 | SCLC | 30.4 ± 5.1[1] |
| A549 | NSCLC | Data not available |
| BEAS-2B | Non-cancerous | 55.8 ± 4.9[1] |
The lower IC50 value in the H1688 SCLC cell line suggests a higher sensitivity to this compound's cytotoxic effects compared to the H146 SCLC cell line and the non-cancerous human bronchial epithelial cell line, BEAS-2B.[1] This indicates a potential therapeutic window for this compound, with greater toxicity towards cancer cells.
Induction of Apoptosis Across Different Lung Cancer Lines
This compound has been shown to induce apoptosis in both NSCLC and SCLC cells through multiple signaling pathways. Flow cytometry analysis using Annexin V-FITC and propidium iodide (PI) staining has been instrumental in quantifying the extent of apoptosis.
Table 2: Apoptosis Induction by this compound in the H1688 SCLC Cell Line
| This compound Concentration (µM) | Total Apoptotic Cells (%) after 24h |
| 0 (Control) | 2.4 ± 1.8[1] |
| 6.25 | 10.3 ± 0.9[1] |
| 12.5 | 33.3 ± 2.9[1] |
| 25 | 73.1 ± 3.0[1] |
In the H1688 cell line, this compound treatment led to a significant and dose-dependent increase in the total apoptotic cell population, reaching over 70% at a concentration of 25 µM.[1] Furthermore, analysis of the cell cycle revealed a marked increase in the sub-G1 phase cell population, from 1.4% in control cells to 59.3% in cells treated with 25 µM this compound, further confirming the induction of apoptosis.[1]
While specific percentages from Annexin V/PI assays for the A549 NSCLC cell line are not detailed in the reviewed literature, studies confirm that this compound provokes apoptosis in a dose-dependent manner, as evidenced by FASC examination and Hoechst 33258 staining.[2][3]
Molecular Mechanisms of this compound-Induced Apoptosis
This compound's pro-apoptotic effects are mediated by the modulation of key signaling pathways involved in programmed cell death.
Signaling Pathways in this compound-Induced Apoptosis
In SCLC cells (H1688), this compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] It upregulates the expression of death receptors like Fas and TRAIL receptors, leading to the activation of caspase-8.[1] Concurrently, it modulates the Bcl-2 family of proteins, increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] This leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[1]
In NSCLC A549 cells, this compound is also known to activate the mitochondrial apoptosis signaling pathway.[2][3] Additionally, it has been reported to repress the endoplasmic reticulum (ER) stress and AKT pathways in these cells, contributing to its pro-apoptotic effect.[2]
Table 3: Modulation of Apoptosis-Related Proteins by this compound
| Cell Line | Protein | Effect of this compound Treatment |
| H1688 | Bax | Upregulation[1] |
| Bcl-2 | Downregulation[1] | |
| Bcl-xL | Downregulation[1] | |
| Cleaved Caspase-3 | Upregulation[1] | |
| Cleaved Caspase-9 | Upregulation[1] | |
| Cleaved PARP | Upregulation[1] | |
| A549 | Bax | Upregulation[2][3] |
| Bcl-2 | Downregulation[2][3] | |
| Cleaved Caspase-3 | Upregulation[2][3] | |
| Cleaved Caspase-9 | Upregulation[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summarized protocols for the key assays used to evaluate the pro-apoptotic effects of this compound.
Experimental Workflow
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate lung cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described for the viability assay.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The available data strongly supports the pro-apoptotic potential of this compound in both NSCLC and SCLC cell lines. Its ability to induce apoptosis at concentrations that are less toxic to non-cancerous cells highlights its promise as a potential therapeutic agent. The differential sensitivity observed between SCLC cell lines warrants further investigation to understand the underlying molecular determinants. Future studies should focus on expanding the panel of lung cancer cell lines to validate these findings and further elucidate the intricate signaling pathways modulated by this compound. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to build upon this body of work.
References
- 1. Antitumor effect of this compound and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect of this compound on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibitory Effect of this compound on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies [frontiersin.org]
A Comparative Analysis of Kurarinone and Established JAK/STAT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of kurarinone, a natural flavonoid, with that of several well-established Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) inhibitors. The information is presented to aid in the evaluation of this compound's potential as a modulator of the JAK/STAT signaling pathway.
Introduction to the JAK/STAT Signaling Pathway
The JAK/STAT signaling pathway is a crucial intracellular cascade that transduces signals from a multitude of cytokines, interferons, and growth factors, playing a pivotal role in cellular proliferation, differentiation, apoptosis, and immune responses. The pathway is initiated by the binding of a ligand to its receptor, leading to the activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes. Dysregulation of this pathway is a hallmark of various inflammatory diseases and cancers, making it a prime target for therapeutic intervention.
Mechanism of Action: this compound
This compound, a lavandulylated flavanone isolated from the roots of Sophora flavescens, has demonstrated significant immunomodulatory and anti-inflammatory properties.[1] Its mechanism of action involves the regulation of multiple signaling pathways, including the JAK/STAT pathway.[1][2]
Unlike many commercially available JAK inhibitors that directly target the ATP-binding site of JAK enzymes, the precise molecular interaction of this compound with JAKs has not been fully elucidated with specific enzymatic inhibitory concentrations (IC50s). However, extensive cellular studies have demonstrated its ability to functionally inhibit the JAK/STAT pathway. This compound has been shown to suppress the cytokine-induced phosphorylation of several STAT proteins, including STAT1, STAT3, STAT4, STAT5, and STAT6 in various cell types, such as CD4+ T cells.[1] This inhibition of STAT phosphorylation effectively blocks the downstream signaling cascade. Furthermore, studies suggest that this compound's effects are mediated through the inhibition of upstream kinases, including JAK1, JAK2, and Tyrosine Kinase 2 (TYK2).[1]
In addition to its effects on the JAK/STAT pathway, this compound's mechanism of action is multifaceted, also involving the T-cell receptor (TCR)-mediated signaling pathway, PI3K/Akt, and p38 MAPK signaling pathways. This broader activity profile may contribute to its overall therapeutic effects.
Mechanism of Action: Known JAK/STAT Inhibitors
Established JAK/STAT inhibitors can be broadly categorized based on their selectivity for different JAK isoforms.
-
Pan-JAK Inhibitors: These inhibitors, such as Tofacitinib (at higher concentrations), Peficitinib, and Delgocitinib, target multiple JAK isoforms (JAK1, JAK2, JAK3, and TYK2) with varying degrees of potency. This broad inhibition can lead to comprehensive suppression of cytokine signaling but may also be associated with a wider range of side effects due to the diverse roles of different JAKs.
-
Selective JAK Inhibitors: To improve the therapeutic window and reduce off-target effects, more selective inhibitors have been developed.
-
JAK1 Selective: Upadacitinib shows a strong preference for inhibiting JAK1.[3]
-
JAK1/JAK2 Selective: Ruxolitinib and Baricitinib primarily inhibit JAK1 and JAK2.
-
JAK2 Selective: Fedratinib and Pacritinib are more selective for JAK2.
-
JAK3 Selective: Tofacitinib exhibits a higher selectivity for JAK3 at lower concentrations.
-
These inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of the JAK enzymes and preventing the phosphorylation of STAT proteins.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data for this compound and a selection of established JAK/STAT inhibitors. It is important to note the absence of direct enzymatic IC50 values for this compound against specific JAK isoforms.
Table 1: Inhibitory Activity of this compound
| Compound | Assay Type | Target/Effect | Cell Line | IC50 (µM) |
| This compound | Cell Proliferation | Inhibition of HCT-116 cell proliferation | HCT-116 | 20.34 |
| This compound | Western Blot | Inhibition of JAK2-STAT3 signaling pathway | HCT-116 | 20.34 |
*At the IC50 concentration for cell proliferation, this compound was observed to inhibit the JAK2-STAT3 signaling pathway.[4]
Table 2: In Vitro Enzymatic Inhibitory Activity (IC50 in nM) of Known JAK Inhibitors
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Primary Target(s) |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1, JAK2 |
| Tofacitinib | 112 | 20 | 1 | - | JAK3, JAK1, JAK2 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1, JAK2 |
| Upadacitinib | 43 | 120 | 2300 | 4700 | JAK1 |
| Fedratinib | 105 | 3 | 1002 | - | JAK2 |
| Peficitinib | 3.9 | 5.0 | 0.7 | 4.8 | Pan-JAK |
| Delgocitinib | 2.8 | 2.6 | 13 | 58 | Pan-JAK |
| Momelotinib | 11 | 18 | 155 | 17 | JAK1, JAK2 |
| Pacritinib | 1280 | 23 | 520 | 50 | JAK2 |
Note: IC50 values can vary between different studies and assay conditions.
Signaling Pathway Diagrams
References
- 1. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. This compound targets JAK2-STAT3 signaling in colon cancer-stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Kurarinone: A Comparative Analysis of its Therapeutic Potential in Inflammatory Disease Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of recent studies reveals the significant therapeutic potential of kurarinone, a lavandulyl flavanone isolated from Sophora flavescens, across a spectrum of inflammatory disease models. This guide provides a comparative analysis of its efficacy, offering researchers, scientists, and drug development professionals a consolidated resource on its anti-inflammatory mechanisms, supported by experimental data and detailed protocols.
This compound has demonstrated potent anti-inflammatory and antioxidant effects by modulating key signaling pathways. Its efficacy has been evaluated in various in vitro and in vivo models, showcasing its potential as a multi-target therapeutic agent for chronic inflammatory conditions.
Comparative Efficacy of this compound in Various Inflammatory Models
The therapeutic effects of this compound have been documented in several preclinical models of inflammation. A summary of the key findings is presented below, with detailed quantitative data available in the subsequent tables.
In a collagen-induced arthritis (CIA) mouse model , oral administration of this compound (100 mg/kg/day) significantly reduced the severity of arthritis.[1][2] This was accompanied by a marked decrease in the serum and paw tissue levels of pro-inflammatory cytokines, including TNF-α, IL-6, IFN-γ, and IL-17A.[1][3] Furthermore, this compound treatment attenuated T-cell proliferation and suppressed the differentiation of Th1 and Th17 cells, which are key drivers of autoimmune arthritis.[1][2]
In models of chronic inflammatory skin disease , such as psoriasis and contact dermatitis, this compound has been shown to repress disease development.[1][4] It achieves this by inhibiting the expression of pro-inflammatory mediators like cytokines and chemokines in the skin.[4] Mechanistically, it directly suppresses cytokine-induced Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling and T-cell receptor (TCR) pathways.[1][4]
The protective effects of this compound have also been observed in a murine model of sepsis induced by lipopolysaccharide (LPS).[5] this compound administration improved survival rates, attenuated organ damage, and reduced the infiltration of neutrophils in the lungs, kidneys, and liver.[5] These effects are attributed to its ability to inhibit the MAPK/NF-κB signaling pathways and suppress the activation of the NLRP3 inflammasome.[5]
In vitro studies using LPS-stimulated RAW264.7 macrophages have further elucidated the molecular mechanisms of this compound's anti-inflammatory action. It has been shown to inhibit the production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[5][6][7] A key mechanism is the activation of the Keap1/Nrf2/HO-1 pathway, which upregulates the expression of the antioxidant enzyme heme oxygenase-1 (HO-1).[1][6][8][9][10]
Furthermore, this compound has shown neuroprotective effects in a mouse model of Parkinson's disease , where it attenuated neuroinflammation by suppressing the activation of microglia and the NF-κB signaling pathway.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies, providing a clear comparison of this compound's efficacy across different models.
Table 1: In Vivo Efficacy of this compound in Inflammatory Disease Models
| Disease Model | Species | This compound Dose | Key Outcomes | Reference |
| Collagen-Induced Arthritis (CIA) | Mouse (DBA/1) | 100 mg/kg/day (oral) | Reduced arthritis severity score, decreased paw thickness, reduced serum levels of TNF-α, IL-6, IFN-γ, and IL-17A. | [1][2][3] |
| Psoriasis-like Skin Disease | Mouse | Not specified | Repressed disease development, inhibited expression of pro-inflammatory mediators. | [4] |
| Contact Dermatitis | Mouse | Not specified | Repressed disease development, inhibited expression of pro-inflammatory mediators. | [4] |
| LPS-Induced Sepsis | Mouse | Not specified | Increased survival rate, attenuated organ damage, reduced neutrophil infiltration. | [5] |
| Parkinson's Disease (MPTP model) | Mouse | Not specified | Attenuated behavioral deficits, alleviated damage to dopaminergic neurons, suppressed microglia activation. | [7] |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | This compound Concentration | Key Outcomes | Reference |
| RAW264.7 Macrophages | LPS | 20-50 µM | Inhibited expression of IL-1β and iNOS, activated Nrf2, increased HO-1 expression. | [3][6][9] |
| RAW264.7 Macrophages | LPS | Not specified | Suppressed phosphorylation of MAPKs, attenuated production of TNF-α, IL-6, and NO, repressed NLRP3 inflammasome activation. | [5] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
Caption: this compound activates the Keap1/Nrf2/HO-1 pathway.
Caption: this compound inhibits the LPS-induced MAPK/NF-κB signaling pathway.
Caption: this compound suppresses T-cell differentiation and activation.
Experimental Protocols
A detailed description of the methodologies for key experiments is provided below to facilitate the replication and further investigation of this compound's therapeutic potential.
Collagen-Induced Arthritis (CIA) in DBA/1 Mice [1][2]
-
Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster immunization is given 21 days later.
-
This compound Administration: this compound (100 mg/kg/day) is administered orally from day 21 to day 42.
-
Assessment of Arthritis: The severity of arthritis is evaluated using a clinical scoring system based on paw swelling and inflammation. Paw thickness is measured with a caliper.
-
Histopathological Analysis: On day 42, mice are euthanized, and joint tissues are collected for histopathological examination using hematoxylin and eosin (H&E) staining to assess synovitis, pannus formation, and cartilage/bone erosion.
-
Cytokine Measurement: Serum and paw homogenates are collected to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IFN-γ, IL-17A) using ELISA.
-
T-cell Proliferation Assay: T-cells are isolated from the draining lymph nodes and their proliferative response to type II collagen and anti-CD3 antibody is measured.
-
Flow Cytometry: The proportions of Th1 and Th17 cells in the lymph nodes are determined by flow cytometry analysis of intracellular cytokine staining for IFN-γ and IL-17A.
-
Western Blot Analysis: Paw tissues are analyzed by Western blot to determine the expression levels of proteins involved in key signaling pathways, such as STAT1, STAT3, Nrf2, Keap1, and HO-1.[1]
LPS-Induced Inflammation in RAW264.7 Macrophages [5][6]
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 6 hours) before stimulation.
-
LPS Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6): The levels of these cytokines in the culture medium are quantified by ELISA.
-
Gene Expression: The mRNA expression levels of iNOS, IL-1β, and other inflammatory genes are determined by RT-qPCR.
-
-
Western Blot Analysis: Cell lysates are subjected to Western blotting to analyze the phosphorylation of MAPKs, the activation of NF-κB, and the expression of proteins in the Keap1/Nrf2/HO-1 pathway.
-
NLRP3 Inflammasome Activation: The formation of the NLRP3 inflammasome and the subsequent cleavage of caspase-1 and IL-1β are assessed by Western blot.[5]
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS production is measured using fluorescent probes like DCFH-DA.
This comparative guide highlights the robust preclinical evidence supporting the therapeutic potential of this compound in a variety of inflammatory diseases. Its ability to modulate multiple key signaling pathways underscores its promise as a lead compound for the development of novel anti-inflammatory drugs. Further research, including clinical trials, is warranted to translate these promising findings into therapeutic applications for human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound regulates immune responses through regulation of the JAK/STAT and TCR-mediated signaling pathways [agris.fao.org]
- 5. This compound exerts anti-inflammatory effect via reducing ROS production, suppressing NLRP3 inflammasome, and protecting against LPS-induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Anti-Inflammatory Activity of this compound Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity of this compound Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Kurarinone: A Novel Dopamine Receptor Modulator in Comparative Perspective
A detailed guide for researchers and drug development professionals on the validation of kurarinone as a potential dopamine receptor antagonist, benchmarked against established alternatives. This guide provides a comprehensive overview of its in vitro activity, supported by comparative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
This compound, a lavandulated flavonoid originally isolated from Sophora flavescens, has emerged as a compound of interest for its modulatory effects on the dopaminergic system. Recent studies have characterized its activity as a functional antagonist at the dopamine D1 receptor, while concurrently demonstrating agonist activity at the D2L and D4 receptors. This unique pharmacological profile warrants a thorough evaluation of its potential, particularly in comparison to well-established dopamine receptor antagonists used in both research and clinical settings. This guide aims to provide an objective comparison, presenting quantitative data, detailed methodologies, and visual aids to facilitate a deeper understanding of this compound's standing as a potential therapeutic agent.
Comparative Analysis of Receptor Binding and Functional Potency
To contextualize the potential of this compound, its binding affinity and functional potency at key dopamine receptor subtypes are compared with those of several standard dopamine receptor antagonists. The selected comparators include the D1-selective antagonist SCH-23390 and a range of clinically relevant antipsychotics with varying dopamine receptor subtype affinities, such as haloperidol, risperidone, clozapine, eticlopride, and nemonapride.
Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 Receptor | D2-like Receptors | D4 Receptor | Reference(s) |
| This compound | >10,000 | >10,000 | >10,000 | [1][2] |
| SCH-23390 | 0.2 | >5000 | - | [3][4] |
| Haloperidol | 250 | 1.55 - 3.2 | 7.3 | [5][6] |
| Risperidone | 240 | 3.13 - 3.2 | 7.3 | [5][6] |
| Clozapine | 130 | 130 - 150 | 54 | [7][8] |
| Eticlopride | >100,000 | 0.09 | - | [9][10] |
| Nemonapride | 740 | 0.1 | - | [1][11] |
Table 2: Comparative Dopamine Receptor Functional Activity (IC50/EC50, µM)
| Compound | D1 Receptor (Antagonist IC50) | D2L Receptor (Agonist EC50) | D4 Receptor (Agonist EC50) | Reference(s) |
| This compound | 42.1 | 22.4 | 71.3 | [1] |
| SCH-23390 | 0.0002 (Ki, nM) | - | - | [3][4] |
| Haloperidol | - | - | - | - |
| Risperidone | - | - | - | [12] |
| Clozapine | - | - | - | [13] |
| Eticlopride | - | - | - | [9] |
| Nemonapride | - | - | - | [1][11] |
The data presented reveals that this compound possesses a modest antagonist potency at the D1 receptor, with an IC50 in the micromolar range.[1] In contrast, established antagonists like SCH-23390 exhibit nanomolar affinity for the D1 receptor.[3][4] Interestingly, this compound acts as an agonist at D2L and D4 receptors, a characteristic that distinguishes it from the comparator compounds, which are primarily antagonists at D2-like receptors.[1]
Experimental Protocols for Validation
The validation of a potential dopamine receptor antagonist involves a series of in vitro and in vivo assays to determine its binding affinity, functional activity, and physiological effects. Below are detailed methodologies for key experiments.
In Vitro Assays
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for dopamine receptor subtypes.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the specific dopamine receptor subtype of interest (e.g., CHO or HEK293 cells) or from brain tissue known to be rich in that receptor (e.g., rat striatum).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared membranes, a specific radioligand for the receptor subtype (e.g., [3H]-SCH-23390 for D1, [3H]-spiperone for D2), and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
2. Functional cAMP Assay (for D1 and D2 receptors)
-
Objective: To determine the functional antagonist (or agonist) activity of the test compound by measuring its effect on cyclic AMP (cAMP) production.
-
Methodology:
-
Cell Culture: Cells stably expressing the dopamine receptor subtype (e.g., HEK293-D1 or CHO-D2) are cultured in appropriate media.
-
Assay Principle:
-
D1 Receptor (Gs-coupled): Activation of the D1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. An antagonist will block this agonist-induced increase.
-
D2 Receptor (Gi-coupled): Activation of the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP (often measured as the inhibition of forskolin-stimulated cAMP production). An antagonist will reverse this agonist-induced decrease.
-
-
Assay Procedure:
-
Cells are treated with the test compound at various concentrations.
-
An agonist (e.g., dopamine) is then added to stimulate the receptor.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Measurement: Intracellular cAMP levels are quantified using methods such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or reporter gene assays.
-
Data Analysis: The IC50 (for antagonists) or EC50 (for agonists) is calculated from the dose-response curves.
-
3. β-Arrestin Recruitment Assay
-
Objective: To assess G-protein independent signaling by measuring the recruitment of β-arrestin to the dopamine receptor upon ligand binding.
-
Methodology:
-
Assay Principle: This assay often utilizes techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation. In a BRET assay, the receptor is tagged with a bioluminescent donor (e.g., Renilla luciferase) and β-arrestin is tagged with a fluorescent acceptor (e.g., YFP). Ligand-induced recruitment brings the donor and acceptor into close proximity, resulting in a measurable BRET signal.
-
Cell Transfection: Cells are co-transfected with constructs encoding the tagged receptor and β-arrestin.
-
Assay Procedure:
-
Transfected cells are plated and treated with the test compound.
-
The substrate for the bioluminescent donor (e.g., coelenterazine) is added.
-
-
Signal Detection: The light emission from both the donor and acceptor is measured using a plate reader.
-
Data Analysis: The BRET ratio is calculated, and dose-response curves are generated to determine the potency and efficacy of the test compound in promoting β-arrestin recruitment.
-
In Vivo Assays
1. Catalepsy Test
-
Objective: To assess the potential for a dopamine D2 receptor antagonist to induce extrapyramidal side effects (motor rigidity). This is less relevant for a D1 antagonist like this compound but is a standard test for D2 antagonists.
-
Methodology:
-
Animal Model: Typically performed in rats or mice.
-
Procedure: The animal's forepaws are placed on an elevated horizontal bar. The time it takes for the animal to remove both paws from the bar is measured. A cataleptic state is characterized by an abnormally long time to initiate movement.[14][15]
-
Drug Administration: The test compound is administered prior to the test, and the duration of catalepsy is measured at different time points.
-
2. Prepulse Inhibition (PPI) of the Startle Reflex
-
Objective: To evaluate the sensorimotor gating effects of the test compound, which is relevant to the study of antipsychotics.
-
Methodology:
-
Animal Model: Conducted in rodents.
-
Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.
-
Procedure: A weak auditory prestimulus (prepulse) is presented shortly before a loud, startle-inducing stimulus (pulse). In normal animals, the prepulse inhibits the startle response to the subsequent pulse.[16]
-
Drug Effects: Dopamine agonists can disrupt PPI, and this disruption can be reversed by dopamine receptor antagonists. The ability of a test compound to reverse agonist-induced PPI deficits is a measure of its potential antipsychotic-like activity.
-
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved in the validation of a dopamine receptor antagonist, the following diagrams have been generated using the DOT language.
Caption: Dopamine D1 receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for the validation of a potential dopamine receptor antagonist.
Conclusion
This compound presents a novel pharmacological profile with antagonist activity at the dopamine D1 receptor and agonist activity at D2L and D4 receptors. While its antagonist potency at the D1 receptor is modest compared to highly selective antagonists like SCH-23390, its unique polypharmacology may offer new avenues for therapeutic intervention in neurological and psychiatric disorders. Further in vivo studies are necessary to fully elucidate the physiological consequences of its mixed agonist-antagonist profile and to determine its potential for clinical development. This guide provides a foundational comparison and methodological framework to aid researchers in the continued investigation of this compound and other novel dopamine receptor modulators.
References
- 1. bio-techne.com [bio-techne.com]
- 2. Chronic treatment with dopamine receptor antagonists: behavioral and pharmacologic effects on D1 and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clozapine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. D1- and D2-receptor antagonists induce catalepsy via different efferent striatal pathways [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
- 12. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clozapine: dopamine D1 receptor agonism in the prefrontal cortex as the code to decipher a Rosetta stone of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
A Comparative Guide to Kurarinone and Other Natural Compounds in the Regulation of Osteoclast Differentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of kurarinone, a flavonoid derived from Sophora flavescens, against other well-documented natural compounds for their efficacy in inhibiting osteoclast differentiation. Osteoclasts, the primary bone-resorbing cells, are critical targets in the development of therapeutics for bone-related pathologies such as osteoporosis and rheumatoid arthritis. This document synthesizes experimental data on the inhibitory mechanisms, effective concentrations, and effects on key molecular markers, offering a valuable resource for researchers in bone biology and drug discovery.
Overview of Selected Natural Compounds
Natural compounds, particularly flavonoids and polyphenols, are gaining attention for their potential to modulate bone metabolism with fewer side effects than conventional therapies.[1][2] This guide focuses on a direct comparison between this compound and two other widely studied natural compounds: Icariin and Resveratrol.
-
This compound (KR): A flavonoid extracted from the traditional Chinese herb Radix Sophorae Flavescentis.[3] It has demonstrated significant anti-inflammatory and anti-osteoclastogenic properties by targeting key signaling pathways.[4][5]
-
Icariin (ICA): A prenylated flavonol glycoside from the Epimedium genus. It is known to inhibit osteoclast formation and bone resorption, making it a common component in traditional remedies for bone health.[6][7]
-
Resveratrol (RES): A well-known polyphenol found in grapes and other fruits. It exhibits osteoprotective effects by modulating both osteoblast and osteoclast activity through various molecular mechanisms.[8]
Comparative Efficacy and Quantitative Data
The inhibitory effects of these compounds on osteoclast differentiation are often quantified by their ability to reduce the formation of Tartrate-Resistant Acid Phosphatase (TRAP)-positive multinucleated cells. The following table summarizes the effective concentrations and key quantitative findings from in vitro studies.
| Compound | Cell Model | Effective Concentration / IC50 | Key Quantitative Findings | Reference |
| This compound | Bone Marrow Macrophages (BMMs) | Significant inhibition at 5-20 µM. Non-toxic below 20 µM. | Dose-dependently inhibits TRAP-positive cell formation, primarily targeting the early (days 1-3) and mid-phases (days 3-5) of differentiation. | [9] |
| (2S)-2'-Methoxy-kurarinone | Bone Marrow Macrophages (BMMs) | Dose-dependent inhibition of osteoclast formation. | Suppressed bone-resorbing activity of mature osteoclasts. | [10] |
| Icariin | Mouse Bone Marrow Culture | 10 µM significantly inhibited TRAP+ multinuclear cell formation. | Dose-dependently inhibited the growth and differentiation of hematopoietic precursor cells. Significantly reduced bone resorption pits. | [6][11] |
| Icariin | RAW264.7 Cells (LPS-induced) | Significant decrease in TRAP activity at 10⁻⁸M (10 nM). | Reduced the size of osteoclasts and their TRAP and Acid Phosphatase (ACP) activity without cytotoxicity. | [12] |
| Resveratrol Derivative (Oxyresveratrol) | Ovariectomized Rats | Not specified for in vitro IC50. | Increased bone density in vivo. | [8] |
| Fucoxanthin | RAW264.7 Macrophages | Inhibited osteoclastogenesis at 2.5 µM without cytotoxicity. | Not specified. | [13] |
| Austalide V | Not specified | IC50 of 1.9 µM. | Potent inhibitor of RANKL-induced osteoclast differentiation. | [13] |
Comparison of Effects on Molecular Markers and Signaling Pathways
The differentiation of osteoclasts is a complex process orchestrated by the binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor, RANK. This event triggers a cascade of downstream signaling, activating transcription factors essential for osteoclastogenesis. The table below compares how this compound, icariin, and resveratrol modulate these critical molecular players.
| Target / Pathway | This compound (KR) | Icariin (ICA) | Resveratrol (RES) |
| NF-κB Pathway | Hinders IκB-α degradation, inhibiting NF-κB activation.[3][5] | Reduces LPS-induced activation of IκB-α in osteoblasts.[12] | Suppresses the Nox4/NF-κB pathway.[8] |
| MAPK Pathway | Inhibits phosphorylation of ERK and JNK; does not affect p38.[3][5] | Suppresses LPS-mediated activation of p38 and JNK in osteoclasts.[12] | Inhibits the MAPK pathway, including p38, JNK, and ERK signaling.[8] |
| PI3K/AKT Pathway | Suppresses the PI3K/AKT/GSK-3β signaling pathway.[4][9] | Not a primary reported mechanism for osteoclast inhibition. | Activates PI3K/Akt signaling to promote osteoblast differentiation.[8] |
| Key Transcription Factors | Suppresses key osteoclast genes including NFATc1 and c-Fos.[3][5] | Downregulates RANKL-induced expression of c-Fos and NFATc1.[13] | Suppresses the expression of NFATc1.[8] |
| Osteoclast-Specific Genes | Reduces expression of TRAP, MMP9, Cathepsin K (Ctsk), and Atp6v2.[3][5] | Lowers gene expression of TRAP, RANK, and Calcitonin Receptor (CTR).[6][11] | Reduces expression of TRAP and Cathepsin K.[8] |
| Other Mechanisms | Reduces Reactive Oxygen Species (ROS) levels and activates the Nrf2 antioxidant pathway.[4][9] | Down-regulates RANKL and up-regulates Osteoprotegerin (OPG) expression.[12] | Mitigates oxidative stress by activating NRF2 and suppressing ROS/HIF-1α.[8] |
Visualization of Pathways and Workflows
Signaling Pathways in Osteoclast Differentiation
The following diagrams illustrate the general RANKL-induced signaling pathway and the specific inhibitory points for this compound.
Caption: General RANKL signaling cascade leading to osteoclast differentiation.
Caption: this compound inhibits osteoclastogenesis via NF-κB, MAPK, and PI3K/AKT pathways.
Experimental Workflow
The diagram below outlines a standard in vitro protocol for assessing the impact of a natural compound on osteoclast differentiation.
Caption: Standard in vitro workflow for evaluating compound effects on osteoclastogenesis.
Detailed Experimental Protocols
Osteoclast Differentiation and TRAP Staining
-
Cell Source: Bone Marrow Macrophages (BMMs) are isolated from the tibias and femurs of 6-8 week old C57BL/6 mice.
-
Precursor Generation: BMMs are cultured in α-MEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 30 ng/mL of M-CSF for 3 days.
-
Differentiation Induction: Adherent cells are harvested and seeded into 96-well plates. They are then cultured with 30 ng/mL M-CSF, 50 ng/mL RANKL, and varying concentrations of the test compound (e.g., this compound at 0, 5, 10, 20 µM).
-
Culture Maintenance: The culture medium is replaced every two days for a total of 5-7 days.
-
TRAP Staining: After differentiation, cells are fixed with 4% paraformaldehyde for 10 minutes. They are then stained for Tartrate-Resistant Acid Phosphatase (TRAP) using a leukocyte acid phosphatase kit according to the manufacturer's instructions.
-
Quantification: TRAP-positive multinucleated cells (≥3 nuclei) are counted as mature osteoclasts under a light microscope.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from cells (cultured for approximately 4-5 days with compounds) using a TRIzol reagent.
-
cDNA Synthesis: 1-2 µg of total RNA is reverse-transcribed into cDNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a SYBR Green PCR master mix on a real-time PCR system. The expression levels of target genes (e.g., Nfatc1, c-Fos, Acp5 (TRAP), Ctsk) are normalized to a housekeeping gene such as Gapdh. The 2-ΔΔCt method is used for relative quantification.
Western Blot Analysis
-
Protein Lysis: Cells are stimulated with RANKL for short periods (e.g., 0, 10, 20, 30, 60 minutes) after pre-treatment with the test compound. Total protein is extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA for 1 hour, then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-IκBα, IκBα, NFATc1, c-Fos, and β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Summary and Conclusion
This compound demonstrates potent inhibitory effects on osteoclast differentiation, comparable to other well-studied natural compounds like Icariin and Resveratrol. Its unique advantage appears to be the dual targeting of inflammatory and osteoclastogenic pathways, including the suppression of the PI3K/AKT pathway and the reduction of ROS via Nrf2 activation.[4][9]
-
This compound effectively blocks the NF-κB, MAPK (ERK, JNK), and PI3K/AKT signaling pathways, making it a multi-faceted inhibitor of RANKL-induced osteoclastogenesis.[3][9]
-
Icariin also strongly inhibits the NF-κB and MAPK pathways and has been shown to modulate the RANKL/OPG ratio.[12]
-
Resveratrol provides a broad-spectrum effect, targeting MAPK and NF-κB pathways while also mitigating oxidative stress.[8]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Natural Occurring Compounds Inhibit Osteoclastogenesis via Target...: Ingenta Connect [ingentaconnect.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Kurarinone Demonstrates Significant Tumor Reduction in Xenograft Models: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – New research findings validate the potent in vivo anti-tumor efficacy of kurarinone, a flavonoid isolated from the roots of Sophora flavescens. In preclinical xenograft models of non-small cell lung cancer, this compound exhibited significant tumor growth inhibition, comparable to the established chemotherapeutic agent cisplatin. This guide provides a comprehensive comparison of this compound's performance against alternative treatments, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound in A549 Xenograft Model
A pivotal study using a xenograft model of human non-small cell lung cancer (A549 cell line) in nude mice demonstrated this compound's ability to significantly reduce both tumor volume and weight. The therapeutic effects were compared against a control group (PBS) and a group treated with cisplatin (CDDP), a standard-of-care chemotherapy drug.
Quantitative Analysis of Tumor Reduction
The following table summarizes the key findings from the in vivo study, highlighting the dose-dependent efficacy of this compound and its comparison with cisplatin.
| Treatment Group | Dosage | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Percentage Inhibition of Tumor Growth (vs. Control) |
| Control (PBS) | - | 1850 ± 150 | 1.5 ± 0.2 | - |
| This compound | 20 mg/kg/day | 950 ± 120 | 0.8 ± 0.1 | ~48.6% |
| This compound | 40 mg/kg/day | 600 ± 100 | 0.5 ± 0.08 | ~67.6% |
| Cisplatin (CDDP) | 2.5 mg/kg (every 2 days) | 750 ± 110 | 0.6 ± 0.09 | ~59.5% |
Data is represented as mean ± standard deviation.
These results indicate that this compound, particularly at a dosage of 40 mg/kg/day, is highly effective in suppressing tumor growth, with an efficacy that is comparable to, if not exceeding, that of cisplatin in this model.[1] Notably, the study also reported that this compound treatment did not lead to any apparent signs of toxicity in the mice.[1]
Another study suggested that a combination of an extract from Sophora flavescens (containing this compound) with Taxol (paclitaxel) enhanced the anti-tumor effect of Taxol in vivo.[2] However, specific quantitative data on the efficacy of this compound in combination with Taxol was not detailed in the available literature.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key in vivo experiments are provided below.
A549 Xenograft Model Protocol
-
Cell Line: Human non-small cell lung cancer cell line A549.
-
Animal Model: Female BALB/c nude mice (athymic), 4-6 weeks old.
-
Cell Implantation: A549 cells (5 x 10^6 cells in 0.1 mL PBS) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers and calculated using the formula: Volume = (length × width²) / 2.
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups.
-
Drug Administration:
-
This compound: Administered intraperitoneally (i.p.) daily at doses of 20 mg/kg and 40 mg/kg.
-
Cisplatin (CDDP): Administered i.p. every two days at a dose of 2.5 mg/kg.
-
Control: Administered an equivalent volume of PBS i.p. daily.
-
-
Study Duration: Treatment is continued for a predefined period (e.g., 21 days).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, Western blot). Body weight of the mice is also monitored throughout the study as an indicator of toxicity.
Mechanism of Action: Insights into Signaling Pathways
This compound exerts its anti-tumor effects through the modulation of several key signaling pathways involved in apoptosis (programmed cell death) and cell survival.
This compound-Induced Apoptosis Pathways
This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] It also inhibits the PI3K/AKT signaling pathway, which is a critical regulator of cell survival and proliferation.
Caption: this compound-induced apoptosis signaling pathways.
This compound and the STAT3 Signaling Pathway
Recent studies have also implicated the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway in this compound's mechanism of action. STAT3 is a key transcription factor that promotes tumor cell proliferation, survival, and invasion. This compound has been found to inhibit the phosphorylation and activation of STAT3, leading to the downregulation of its target genes.
References
Kurarinone's Potency in Fatty Acid Synthase Inhibition: A Comparative Analysis with Other Lavandulyl Flavonoids
For Immediate Release
A comprehensive analysis of the fatty acid synthase (FAS) inhibitory activity of various lavandulyl flavonoids reveals that while kurarinone demonstrates significant potency, other related compounds, such as sophoraflavanone G, exhibit even stronger inhibition. This comparison guide provides researchers, scientists, and drug development professionals with a concise overview of the quantitative data, experimental methodologies, and the logical framework for evaluating these potential anti-cancer agents.
Inhibition of FAS, a key enzyme in the de novo biosynthesis of fatty acids, is a recognized therapeutic strategy in oncology.[1][2][3] Flavonoids, particularly those with a lavandulyl group, have emerged as a promising class of FAS inhibitors.[1]
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other lavandulyl flavonoids against fatty acid synthase. Lower IC50 values indicate greater potency.
| Compound | IC50 (μM) |
| Sophoraflavanone G | 6.7 ± 0.2 |
| Kushenol A | 8.5 ± 0.2 |
| Kuraridin | 9.6 ± 0.4 |
| (-)-Kurarinone | 10.3 ± 0.1 |
| Kurarinol | 98.2 ± 0.4 |
| Isoxanthohumol | >100 |
| Luteolin (Positive Control) | 62.5 |
Data sourced from "In silico investigation of lavandulyl flavonoids for the development of potent fatty acid synthase-inhibitory prototypes"[1].
As the data indicates, sophoraflavanone G is the most potent inhibitor among the tested lavandulyl flavonoids, with an IC50 of 6.7 ± 0.2 μM.[1][2][3] this compound, with an IC50 of 10.3 ± 0.1 μM, is a potent inhibitor but is surpassed by sophoraflavanone G, kushenol A, and kuraridin.[1] Notably, all four of these lavandulyl flavonoids demonstrated significantly stronger FAS inhibition than the positive control, luteolin.[1]
Experimental Protocol: FAS Inhibition Assay
The FAS-inhibitory activity of the purified flavonoids was determined by measuring the incorporation of [3H] acetyl-CoA into palmitate.[1][2]
Materials:
-
Purified fatty acid synthase (FAS)
-
[3H] acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Test compounds (this compound and other flavonoids) dissolved in DMSO
-
Phosphate buffer
Procedure:
-
The test compounds were pre-incubated with the FAS enzyme and phosphate buffer.
-
The reaction was initiated by adding the substrates: [3H] acetyl-CoA, malonyl-CoA, and NADPH.
-
The reaction mixture was incubated at 37°C.
-
The reaction was stopped, and the synthesized fatty acids were precipitated.
-
The radioactivity of the precipitate, corresponding to the amount of [3H] acetyl-CoA incorporated into palmitate, was measured using a scintillation counter.
-
The inhibitory activity was calculated as the percentage decrease in radioactivity in the presence of the test compound compared to a control without the inhibitor.
-
IC50 values were determined from dose-response curves.
Visualizing the Scientific Process
To better understand the workflow and the comparative logic, the following diagrams have been generated.
Caption: Experimental workflow for assessing FAS inhibitory activity.
Caption: Logical framework for comparing FAS inhibitory activity.
References
- 1. In silico investigation of lavandulyl flavonoids for the development of potent fatty acid synthase-inhibitory prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico investigation of lavandulyl flavonoids for the development of potent fatty acid synthase-inhibitory prototypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Kurarinone
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to laboratory safety and environmental responsibility. Kurarinone, a flavonoid with notable biological activity, requires strict adherence to proper disposal protocols due to its potential hazards.[1][2][3][4][5] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, to build a foundation of trust and safety in your laboratory operations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing suitable protective clothing, chemical-impermeable gloves, and eye protection.[6] All handling should occur in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[6] In the event of accidental contact, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention.[6]
-
After skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.[6]
-
After eye contact: Rinse the eyes with pure water for at least 15 minutes and consult a physician.[6]
-
After ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[6]
This compound Disposal: A Step-by-Step Operational Plan
The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[6][7][8]
Step 1: Waste Segregation and Collection
-
Treat all materials that have come into contact with this compound as hazardous waste. This includes:
-
Unused or expired pure this compound.
-
Stock solutions and dilutions.
-
Contaminated labware such as pipette tips, vials, and flasks.
-
Contaminated PPE (gloves, lab coats).
-
Spill cleanup materials.
-
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.[9][10] Plastic containers are often preferred.[11] The container should be kept securely closed except when adding waste.[8][9][11]
Step 2: Labeling of Hazardous Waste
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[8] Proper labeling is critical for the safety of waste handlers.[11]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][9][11]
-
The SAA must be inspected weekly for any signs of leakage.[9]
-
Ensure that incompatible wastes are segregated. For instance, acids and bases should be stored separately.[9]
Step 4: Arranging for Final Disposal
-
Once the waste container is full or has been in storage for up to one year, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service for pickup.[9][11]
-
The primary method for the final disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]
Step 5: Disposal of Empty Containers
-
A container that held this compound should be triple-rinsed with a suitable solvent capable of removing the residue.[7]
-
The rinsate must be collected and disposed of as hazardous waste.[7]
-
After triple-rinsing, deface or remove the original label from the container before disposing of it as regular trash.[7]
Quantitative Data for Laboratory Waste Management
For easy reference, the following table summarizes key quantitative data relevant to the disposal of this compound and general laboratory chemical waste.
| Parameter | Guideline | Citation |
| Aqueous Waste pH for Drain Disposal | Between 5.0 and 12.5 (Note: Not applicable to this compound) | [9] |
| Maximum Hazardous Waste in SAA | 55 gallons | [8][11] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [11] |
| Time Limit for Partially Filled Container in SAA | Up to 1 year | [9] |
| Time Limit for Full Container Removal from SAA | Within 3 calendar days | [9][11] |
Experimental Protocol: Preparing this compound Waste for Disposal
This protocol outlines the detailed methodology for preparing solid this compound waste and contaminated materials for disposal.
-
Designate a Waste Collection Station: In a chemical fume hood, designate a specific area for the collection of this compound waste.
-
Prepare the Waste Container: Obtain a new, chemically compatible hazardous waste container. Affix a "Hazardous Waste" label and write "this compound" and the date.
-
Collect Solid Waste: Carefully transfer any unused or expired solid this compound into the designated waste container using a dedicated spatula or scoop.
-
Collect Contaminated Labware: Place all disposable items that have come into contact with this compound (e.g., weighing boats, pipette tips, contaminated gloves) directly into the hazardous waste container.
-
Triple-Rinse Non-Disposable Labware: For non-disposable glassware, rinse three times with an appropriate solvent (e.g., ethanol or acetone). Collect all rinsate in the hazardous waste container.
-
Secure the Container: Once waste has been added, securely close the lid of the hazardous waste container.
-
Transfer to SAA: Move the sealed and labeled container to your laboratory's designated Satellite Accumulation Area for storage until pickup by a certified waste vendor.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a research setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. This compound | C26H30O6 | CID 11982640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. frontiersin.org [frontiersin.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. vumc.org [vumc.org]
- 8. odu.edu [odu.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling Kurarinone
This document provides comprehensive safety protocols and logistical information for the handling and disposal of Kurarinone. Given that full toxicological properties may not be completely understood, it is imperative to treat this compound as a potentially hazardous substance and adhere to strict safety protocols to minimize exposure risk for all laboratory personnel.
Hazard Assessment and Engineering Controls
The primary routes of exposure to this compound are inhalation, skin contact, and ingestion. Therefore, appropriate engineering controls are the first line of defense in minimizing risk.
-
Primary Engineering Control : All procedures involving solid this compound or its solutions, especially those that could generate dust or aerosols, must be performed within a certified chemical fume hood. For weighing the compound, a ventilated balance enclosure should be used.
-
Secondary Engineering Control : A safety shower and an eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A rigorous PPE strategy is mandatory when working with this compound. The required level of PPE depends on the specific laboratory operation being performed.
| Operation Category | Required PPE | Specifications |
| Low-Hazard Activities (e.g., weighing in a ventilated enclosure, preparing dilute solutions in a fume hood) | • Laboratory Coat• Safety Glasses with side shields• Nitrile Gloves (single pair) | • Standard, properly fitting lab coat.• Must be ANSI Z87.1 compliant.• Powder-free, disposable. Change immediately if contaminated. |
| High-Hazard Activities (e.g., handling neat compound, potential for aerosol generation, sonication) | • Chemical-Resistant Gown• Chemical Splash Goggles• Face Shield• Nitrile Gloves (double pair) | • Disposable, solid front with back closure.• ANSI Z87.1 compliant, with indirect venting.• Worn over chemical splash goggles for full-face protection.• Two pairs of powder-free gloves; the outer glove over the gown cuff. |
| Emergency Situations (e.g., spills) | • All High-Hazard PPE• Respiratory Protection | • A NIOSH-approved air-purifying respirator (APR) with appropriate cartridges for organic vapors and particulates or a supplied-air respirator (SAR), depending on the spill's scale and institutional guidelines.[1][2] |
Operational and Disposal Plans
Safe Handling Protocol
Adherence to a strict, step-by-step operational plan is crucial for safety.
-
Preparation :
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Assemble all necessary equipment and reagents before beginning.
-
-
Donning PPE : Put on PPE in the correct sequence: gown, inner gloves, goggles, face shield, and finally, outer gloves over the gown's cuffs.[3]
-
Handling :
-
Decontamination & Cleanup :
-
Wipe down the work surface and any equipment used with an appropriate decontaminating solution.
-
All materials that have come into contact with this compound are considered contaminated waste.
-
-
Doffing PPE : Remove PPE in the designated area, avoiding self-contamination. The general sequence is: outer gloves, gown, face shield/goggles, and inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[3]
Storage Conditions
Proper storage is essential to maintain the integrity of this compound and ensure safety.
-
Container : Store in a tightly closed container.[4]
-
Environment : Keep in a dry, cool, and well-ventilated place.[4]
-
Incompatibilities : Store separately from foodstuff containers or other incompatible materials.[4]
-
Temperature : For long-term stability, store at -20°C.[5] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6]
Spill Response Protocol
In the event of a spill, immediate and correct action is critical.
-
Evacuate : Evacuate all non-essential personnel from the spill area.[4]
-
Ventilate : Ensure the area is well-ventilated, keeping people upwind of the spill.[4]
-
Contain : Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[4]
-
Protect : Don the appropriate PPE for emergency situations, including respiratory protection.
-
Clean-up : Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4] Adhered or collected material should be promptly disposed of according to regulations.[4]
Emergency First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Chemical Waste : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems.[4]
-
Contaminated Materials : All materials that have come into contact with this compound (e.g., gloves, gowns, absorbent pads, labware) should be treated as chemical waste and disposed of accordingly in suitable, closed containers.[3][4]
-
Containers : Empty containers can be triply rinsed (or the equivalent) and offered for recycling or reconditioning.[4] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[4]
Physicochemical and Safety Data
| Property | Value |
| CAS Number | 34981-26-5[4][7] |
| Molecular Formula | C26H30O6[4][7] |
| Molecular Weight | 438.51 g/mol [4] |
| Appearance | Solid[5] |
| Storage Temperature | -20°C[5] |
| Solubility | DMSO: Slightly soluble (0.1-1 mg/ml)[5]Acetonitrile: Slightly soluble (0.1-1 mg/ml)[5] |
| Occupational Exposure Limits | No data available[4] |
This compound Handling Workflow
Caption: Safe this compound Handling Workflow
References
- 1. halyardhealth.com [halyardhealth.com]
- 2. gerpac.eu [gerpac.eu]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - CAS:34981-26-5 - Naturewill biotechnology Co., Ltd. [naturewillbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
